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3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B1417407
CAS No.: 36993-94-9
M. Wt: 187.2 g/mol
InChI Key: OUSYWCQYMPDAEO-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (CAS 36993-94-9), also known as desaminometamitron, is a compound of significant interest in agricultural and environmental chemistry research. Its primary research value stems from its role as the major photodegradation product and principal metabolite of the selective herbicide metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) . Metamitron is widely used in sugar beet crops for pre- and post-emergence weed control, functioning as an inhibitor of photosystem II (PSII) by binding to the D1 protein . Consequently, this desamino analog is a critical reference standard for studying the environmental fate of metamitron. Researchers utilize it to track and understand the breakdown pathways of the parent herbicide in water and soil systems, particularly through photodegradation processes . The compound has a molecular formula of C10H9N3O and a molecular weight of 187.2 g/mol . It is offered with a purity of 95% and is intended for research applications only . This product is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B1417407 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one CAS No. 36993-94-9

Properties

IUPAC Name

3-methyl-6-phenyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSYWCQYMPDAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190483
Record name 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl-
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Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36993-94-9
Record name Desaminometamitron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36993-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,4-Triazinone Scaffold in Medicinal Chemistry

The 1,2,4-triazine core is a privileged heterocyclic motif that has garnered substantial interest within the fields of medicinal chemistry and drug development. These nitrogen-rich structures are recognized for their diverse and potent biological activities, which span a wide therapeutic spectrum. Derivatives of 1,2,4-triazin-5(4H)-one, in particular, have been investigated for their potential as anticancer, antiviral, antihypertensive, and antimicrobial agents.[1] The structural versatility of the triazinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The title compound, 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, serves as a foundational structure within this class of molecules, and a comprehensive understanding of its synthesis is paramount for the exploration of its derivatives as potential therapeutic agents. This guide provides a detailed examination of a robust and efficient synthetic route to this key chemical entity.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the 1,2,4-triazin-5(4H)-one ring system is most effectively achieved through the cyclocondensation of an α-keto acid with an acylhydrazide. This approach is a well-established and reliable method for the formation of this heterocyclic core.

Our retrosynthetic analysis of the target molecule, this compound, identifies phenylglyoxylic acid and acetylhydrazide as the logical starting materials. The phenyl group at the 6-position of the triazinone ring originates from phenylglyoxylic acid, while the methyl group at the 3-position is contributed by acetylhydrazide.

The forward synthesis, therefore, involves the condensation of the α-keto group of phenylglyoxylic acid with the terminal nitrogen of acetylhydrazide to form a hydrazone intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,2,4-triazin-5(4H)-one ring. This reaction is typically facilitated by heating in a suitable protic solvent, such as isopropanol or ethanol, which aids in the dehydration step.

Experimental Workflow

The synthesis of this compound can be systematically approached through a series of well-defined steps, from reagent preparation to product characterization. The following diagram outlines the general experimental workflow.

G reagents Reagent Preparation: Phenylglyoxylic Acid & Acetylhydrazide reaction Reaction Setup: Reflux in Isopropanol reagents->reaction 1. Combine Reagents monitoring Reaction Monitoring: TLC Analysis reaction->monitoring 2. Heat and Monitor workup Work-up: Cooling and Filtration monitoring->workup 3. Upon Completion purification Purification: Recrystallization workup->purification 4. Isolate Crude Product characterization Characterization: Spectroscopic Analysis (NMR, IR, MS) purification->characterization 5. Obtain Pure Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a composite procedure based on established methodologies for the synthesis of 1,2,4-triazinone derivatives.

Materials:

  • Phenylglyoxylic acid (C₈H₆O₃, MW: 150.13 g/mol )

  • Acetylhydrazide (C₂H₆N₂O, MW: 74.08 g/mol )

  • Isopropanol (IPA)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylglyoxylic acid (1.0 eq). To this, add isopropanol as the solvent.

  • Addition of Acetylhydrazide: While stirring, add acetylhydrazide (1.0 - 1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC.

  • Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate. Develop the plate using an appropriate solvent system (e.g., ethyl acetate/hexane) to observe the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution upon cooling.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold isopropanol to remove any residual impurities.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Reaction Mechanism

The formation of the 1,2,4-triazin-5(4H)-one ring proceeds through a well-understood condensation and cyclization pathway. The following diagram illustrates the plausible mechanism for the reaction between phenylglyoxylic acid and acetylhydrazide.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration pga Phenylglyoxylic Acid hydrazone Hydrazone Intermediate pga->hydrazone + Acetylhydrazide - H₂O ah Acetylhydrazide cyclization Cyclized Intermediate hydrazone->cyclization Tautomerization & Nucleophilic Attack product This compound cyclization->product - H₂O

Caption: Plausible reaction mechanism for the synthesis of this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed through rigorous characterization using modern spectroscopic techniques.

Table 1: Summary of Reaction Parameters and Expected Product Characteristics

ParameterValue/Description
Reactants Phenylglyoxylic acid, Acetylhydrazide
Solvent Isopropanol
Reaction Temperature Reflux
Product Appearance Solid
Expected Yield Moderate to High
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol

Expected Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the methyl protons (CH₃ ) is expected around δ 2.3-2.5 ppm.

    • A multiplet for the aromatic protons of the phenyl ring is anticipated in the region of δ 7.4-8.2 ppm.

    • A broad singlet for the NH proton of the triazinone ring is expected at δ 12.0-13.0 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • The methyl carbon (C H₃) signal is expected around δ 20-25 ppm.

    • Aromatic carbon signals for the phenyl ring are anticipated between δ 125-135 ppm.

    • The carbonyl carbon (C =O) of the triazinone ring should appear around δ 160-165 ppm.

    • The other carbons of the triazine ring (C3 and C6) are expected in the range of δ 145-160 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • A broad absorption band for the N-H stretch is expected in the range of 3100-3300 cm⁻¹.

    • A strong absorption for the C=O (amide) stretch should be observed around 1650-1700 cm⁻¹.

    • C=N stretching vibrations are anticipated in the region of 1550-1650 cm⁻¹.

    • Aromatic C-H stretching should appear around 3000-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ is expected at m/z = 187.

Conclusion

The synthesis of this compound via the cyclocondensation of phenylglyoxylic acid and acetylhydrazide represents an efficient and reliable method for accessing this important heterocyclic scaffold. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a practical approach for both academic research and industrial applications. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of novel 1,2,4-triazinone derivatives as potential therapeutic agents.

References

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

The 1,2,4-triazine ring system represents a class of azaheterocycles that has garnered significant attention in medicinal and materials chemistry. These structures are considered "privileged scaffolds" due to their versatile chemical nature and their association with a wide array of biological activities.[1][2] Derivatives of 1,2,4-triazine have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2][3][4]

This guide focuses on a specific derivative, This compound . We will provide a comprehensive overview of its core chemical and physical properties, proven synthetic methodologies, spectroscopic signature, and its potential as a foundational molecule for further chemical exploration, particularly within the context of drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these are summarized below.

Compound Identification and Properties
PropertyValueSource
IUPAC Name This compound-
Synonyms 3-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-5-one[5]
CAS Number 36993-94-9[5]
Molecular Formula C₁₀H₉N₃O[6]
Molecular Weight 187.20 g/mol [5]
Appearance Solid (typical for this class)-
Molecular Structure

The structure features a six-membered triazine ring containing three nitrogen atoms, substituted with a methyl group at position 3, a phenyl group at position 6, and a ketone at position 5. The "(4H)" designation indicates the location of the endocyclic proton.

Figure 1: Structure of this compound.

Synthesis and Mechanistic Insights

Core Synthetic Strategy

The most prevalent and robust method for synthesizing the 5,6-disubstituted 1,2,4-triazine core is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate acid hydrazide.[1] This approach allows for modular construction of the ring system. For the title compound, this translates to the cyclocondensation of a phenyl-substituted 1,2-dicarbonyl (phenylglyoxal) with the hydrazide of acetic acid (acetohydrazide).

The causality behind this choice is straightforward:

  • Phenylglyoxal provides the C6-phenyl and C5-carbonyl moieties.

  • Acetohydrazide provides the N1, N2, and C3-methyl components, along with the N4 nitrogen.

The reaction proceeds via initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the final triazinone ring.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative method adapted from established literature procedures for 1,2,4-triazine synthesis.[1][7]

Step 1: Reagent Preparation

  • Dissolve phenylglyoxal monohydrate (1.0 eq) in glacial acetic acid.

  • In a separate flask, dissolve acetohydrazide (1.05 eq) in glacial acetic acid.

Step 2: Condensation Reaction

  • Slowly add the acetohydrazide solution to the phenylglyoxal solution with stirring at room temperature.

  • Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Isolation and Purification

  • Allow the mixture to cool to room temperature, then pour it over crushed ice with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Step 4: Validation

  • Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and mass spectrometry.

G cluster_start Starting Materials start1 Phenylglyoxal process1 Dissolve in Glacial Acetic Acid start1->process1 start2 Acetohydrazide start2->process1 process2 Reflux (4-6h) Cyclocondensation process1->process2 process3 Precipitation on Ice process2->process3 process4 Filtration & Washing process3->process4 process5 Recrystallization (Ethanol/Water) process4->process5 end_product Pure 3-methyl-6-phenyl- 1,2,4-triazin-5(4H)-one process5->end_product

Figure 2: General experimental workflow for synthesis.

Spectroscopic Characterization

Structural elucidation and confirmation are paramount. The following data represent the expected spectroscopic characteristics for verifying the successful synthesis of the title compound.

TechniqueExpected Characteristics
¹H NMR - Methyl Protons (CH₃): A singlet around δ 2.0-2.5 ppm. - Phenyl Protons (C₆H₅): A multiplet in the aromatic region, δ 7.4-8.2 ppm. - Amide Proton (N-H): A broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable.
¹³C NMR - Methyl Carbon (CH₃): A signal around δ 20-25 ppm. - Phenyl Carbons: Multiple signals in the δ 125-135 ppm range. - Triazine Ring Carbons: Signals for C3, C5, and C6 in the δ 140-165 ppm range, with the C=O (C5) being the most downfield.
IR (cm⁻¹) - N-H Stretch: A broad band around 3100-3300 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands around 2900-3100 cm⁻¹. - C=O Stretch (Amide/Ketone): A strong, sharp absorption around 1650-1700 cm⁻¹. - C=N Stretch: Absorption around 1550-1600 cm⁻¹.
Mass Spec (MS) The molecular ion peak [M]⁺ is expected at m/z = 187. A GC-MS spectrum for this compound is publicly available, confirming this molecular weight.[8] Fragmentation patterns would likely involve the loss of CO, N₂, and cleavage of the methyl and phenyl groups.

Reactivity and Potential for Derivatization

The 1,2,4-triazin-5(4H)-one scaffold is rich in chemical handles, making it an excellent starting point for generating compound libraries for screening.

  • N4-Position: The proton on the N4 nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This is a common strategy to modulate solubility and biological activity.

  • C5-Carbonyl Group: The oxygen of the carbonyl can be thionated to produce the corresponding 5-thione derivative, which can alter the compound's electronic properties and hydrogen bonding capacity.[3]

  • Methyl Group (C3): While less reactive, the methyl protons can potentially be functionalized under specific conditions (e.g., radical reactions).

  • Phenyl Group (C6): The aromatic ring can undergo electrophilic substitution (nitration, halogenation), although the electron-withdrawing nature of the triazine ring would make this challenging and likely direct substitution to the meta-position.

G mol N4_label N-Alkylation/ N-Arylation N4_label->mol C5_label Thionation C5_label->mol C6_label Aromatic Substitution C6_label->mol

Figure 3: Key reactive sites for chemical derivatization. (Conceptual diagram)

Relevance in Drug Discovery and Medicinal Chemistry

The true value of a scaffold like this compound lies in its proven utility in generating biologically active molecules. The 1,2,4-triazine core has been integral to compounds with a wide range of pharmacological effects.[2]

  • Anticancer Activity: Numerous 1,2,4-triazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][9][10] The planar, aromatic nature of the core allows it to participate in π-π stacking and hydrogen bonding interactions with biological targets like kinases and DNA.

  • GPCR Modulation: In a notable example, substituted 1,2,4-triazines were identified as antagonists for G-protein-coupled receptor 84 (GPR84), a target implicated in inflammatory diseases.[1] The 5- and 6-aryl substituents were found to be critical for binding.[1]

  • Herbicidal and Antiviral Activity: The broader class of 1,2,4-triazines has a long history of use in agrochemicals and as antiviral agents, highlighting the scaffold's ability to interfere with fundamental biological processes.[3][11]

The specific substituents of the title compound—a small methyl group and a lipophilic phenyl group—provide a balanced starting point for drug design. The phenyl group can engage in hydrophobic or π-stacking interactions within a receptor binding pocket, while the methyl group occupies a smaller pocket. The triazinone core provides key hydrogen bond donors and acceptors.

Conclusion

This compound is more than a simple heterocyclic compound; it is a validated and versatile platform for chemical innovation. Its straightforward and high-yielding synthesis, combined with multiple sites for chemical modification, makes it an attractive starting point for research programs. The extensive history of biological activity associated with the 1,2,4-triazine scaffold provides a strong rationale for its continued exploration in the development of new therapeutics and functional molecules.

References

A Technical Guide to the Spectroscopic Characterization of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. Our focus extends beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output, ensuring a thorough understanding of the characterization process.

Introduction

This compound is a member of the 1,2,4-triazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel molecular entities. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this target molecule. We will explore not only the experimental data but also the underlying principles that govern the interaction of molecules with electromagnetic radiation and high-energy electrons, providing a robust framework for spectroscopic analysis.

Synthesis and Structural Context

The rational interpretation of spectroscopic data is intrinsically linked to the synthetic route employed to create the molecule. The synthesis of 1,2,4-triazin-5(4H)-ones typically involves the cyclocondensation of an α-keto acid derivative with a semicarbazide or a related precursor. For this compound, a common synthetic approach involves the reaction of phenylglyoxylic acid with acetamidrazone.

Phenylglyoxylic Acid Phenylglyoxylic Acid Intermediate Acyclic Intermediate Phenylglyoxylic Acid->Intermediate + Acetamidrazone Acetamidrazone Acetamidrazone->Intermediate Target_Molecule 3-methyl-6-phenyl- 1,2,4-triazin-5(4H)-one Intermediate->Target_Molecule Cyclization (-H2O)

Caption: Generalized synthetic pathway for this compound.

Understanding this pathway is crucial as it informs us about potential side products or unreacted starting materials that could appear in the spectra, thereby aiding in the confident assignment of signals corresponding to the desired product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Experimental Data

The mass spectrum of this compound has been reported and is available in spectral databases.[1][2]

ParameterValueSource
Molecular FormulaC₁₀H₉N₃O[1]
Molecular Weight187.20 g/mol [1]
Exact Mass187.074562 g/mol [1]
InChIKeyOUSYWCQYMPDAEO-UHFFFAOYSA-N[1]
Interpretation and Fragmentation

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the exact mass of the compound. The fragmentation pattern provides valuable structural information.

M [C₁₀H₉N₃O]⁺˙ m/z = 187 F1 [C₉H₆N₂O]⁺˙ Loss of CH₃N M->F1 - CH₃N F2 [C₇H₅N₂]⁺ Loss of CO M->F2 - CO F3 [C₆H₅]⁺ Phenyl cation F2->F3 - N₂

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

The fragmentation is likely initiated by the loss of stable neutral molecules. For instance, the loss of a molecule of carbon monoxide (CO) from the triazinone ring is a common fragmentation pathway for such heterocyclic systems. Subsequent fragmentations could involve the loss of nitrogen (N₂) or cleavage of the methyl group. The presence of the phenyl group would likely give rise to a characteristic signal at m/z 77, corresponding to the phenyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the methyl protons, the phenyl protons, and the N-H proton of the triazinone ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃~2.3 - 2.5Singlet3H
Phenyl-H~7.4 - 8.0Multiplet5H
N-H~11.0 - 13.0Broad Singlet1H

Causality of Chemical Shifts:

  • Methyl Protons: The methyl group is attached to a C=N double bond within the triazine ring, which deshields the protons, causing them to resonate downfield compared to a typical alkyl methyl group.

  • Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region. The exact chemical shifts and multiplicities will depend on the electronic effects of the triazine ring. Protons ortho to the triazine ring are likely to be the most deshielded.

  • N-H Proton: The proton attached to the nitrogen atom in the triazinone ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic character of the ring. This proton is also likely to be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~15 - 20
Phenyl-C (ipso)~130 - 135
Phenyl-C (o, m, p)~125 - 130
C=O~160 - 165
C=N (C3)~150 - 155
C=N (C6)~145 - 150

Rationale for Predicted Shifts:

  • Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and will appear at the downfield end of the spectrum.

  • Triazine Ring Carbons: The carbons involved in C=N bonds within the triazine ring are also significantly deshielded and will resonate in the aromatic region.

  • Phenyl Carbons: The phenyl carbons will show characteristic signals in the aromatic region. The ipso-carbon (the carbon attached to the triazine ring) will have a distinct chemical shift compared to the other phenyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3100 - 3300Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (amide)1680 - 1720Strong
C=N stretch1600 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong

Interpretation of Key Vibrational Modes:

  • N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding.

  • C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ is a clear indicator of the carbonyl group in the triazinone ring. Its exact position will be influenced by the electronic environment and potential hydrogen bonding.

  • C=N and C=C Stretches: The absorptions for the C=N and C=C double bonds in the triazine and phenyl rings, respectively, will appear in the fingerprint region and can sometimes overlap.

Conclusion

References

Biological activity of 1,2,4-triazinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazinone Derivatives

Foreword

The domain of heterocyclic chemistry represents a cornerstone of modern medicinal and agricultural science. Within this vast field, certain molecular scaffolds emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The 1,2,4-triazinone core is a quintessential example of such a scaffold. This six-membered ring, containing three nitrogen atoms, serves as a versatile template for the design of potent and selective bioactive agents. This guide offers a comprehensive exploration of the diverse biological activities of 1,2,4-triazinone derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and development in this promising area.

The 1,2,4-Triazinone Scaffold: Synthesis and Versatility

The synthetic accessibility of the 1,2,4-triazinone core is a key driver of its prevalence in drug discovery programs. The most common and robust methods involve the condensation of 1,2-dicarbonyl compounds (such as benzil) with acylhydrazides or their equivalents.[1] This approach allows for the introduction of diverse substituents at the 3, 5, and 6-positions of the triazine ring. More advanced domino annulation reactions and multi-component strategies have further streamlined the synthesis of complex derivatives from readily available starting materials.[2][3] This synthetic flexibility is paramount, as the biological activity of these compounds is exquisitely sensitive to the nature and position of their substituents.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively investigated application of 1,2,4-triazinone derivatives is in oncology.[4] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines through multiple, often interconnected, mechanisms of action.[5]

Key Mechanisms of Antitumor Action

A. Induction of Apoptosis: A primary mechanism by which 1,2,4-triazinone derivatives eliminate cancer cells is through the induction of programmed cell death, or apoptosis. Several studies have shown that potent derivatives can trigger the intrinsic (mitochondrial) apoptosis pathway.[6] This is often initiated by the upregulation of the tumor suppressor protein p53.[7][8] Activated p53 subsequently increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization.[9] This event releases cytochrome c, which activates a cascade of cysteine-aspartic proteases (caspases), notably the initiator caspase-9 and the executioner caspases-3 and -7, ultimately leading to cell death.[6][9]

Apoptosis_Pathway Triazinone 1,2,4-Triazinone Derivative p53 ↑ p53 Upregulation Triazinone->p53 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio p53->Bax_Bcl2 Mito Mitochondrial Permeabilization Bax_Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Fig. 1: Intrinsic apoptosis pathway induced by 1,2,4-triazinone derivatives.

B. Inhibition of Key Cellular Enzymes: Certain triazinone derivatives function as potent inhibitors of enzymes critical for DNA replication and cell division.

  • Topoisomerase II (Topo II) Inhibition: Some compounds show strong Topo II inhibitory activity at nanomolar concentrations, comparable to the established drug etoposide.[7][8] By stabilizing the Topo II-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to catastrophic DNA double-strand breaks and cell death.

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin polymers, is a validated anticancer target. Specific triazinone derivatives can inhibit β-tubulin polymerization, disrupting the formation of the mitotic spindle and causing cell cycle arrest in the G2/M phase.[7][8]

C. Kinase Inhibition: Signaling pathways driven by kinases are often dysregulated in cancer. Novel 1,2,4-triazine derivatives have been identified as potent inhibitors of kinases like p38α MAP kinase, which is involved in cellular stress responses and inflammation, suggesting another avenue for therapeutic intervention.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their substitution patterns.

  • Substitution at C3: Attaching a trimethoxyphenyl (TMP) moiety, a feature found in potent tubulin inhibitors like colchicine, often confers significant cytotoxic activity.[8]

  • Substitution at C6: The presence of a 2-(2-thienyl)vinyl group at this position has been linked to potent cytotoxicity against liver cancer cells (Hep-G2).[11]

  • Fused Ring Systems: Fusing the triazine core with other heterocyclic rings, such as imidazo[2,1-c][8][10][11]triazines or pyrazolo[4,3-e][8][10][11]triazines, can significantly enhance cytotoxic effects against breast cancer cell lines like MCF-7 and MDA-MB-231.[6][10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 1,2,4-triazinone derivatives against various human cancer cell lines. Lower values indicate higher potency.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 12 Hep-G2 (Liver)Cytotoxic< 7.5 (approx.)[11]
Compound 18 Hep-G2 (Liver)Cytotoxic< 7.5 (approx.)[11]
Compound 4c MCF-7 (Breast)Topo II, ApoptosisPotent (nM range)[7][8]
Compound 5e MCF-7 (Breast)Topo II, ApoptosisPotent (nM range)[7][8]
Compound 6c MCF-7 (Breast)β-Tubulin, ApoptosisPotent[7][8]
MM131 DLD-1 (Colon)Apoptosis, mTOR~1.5 - 3.0[9]
Compound 3b MCF-7 (Breast)Apoptosis (Caspase)~2.3[6]
Compound 3b MDA-MB-231 (Breast)Apoptosis (Caspase)Potent[6]
Converted from µg/mL as reported in the source.
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which correlates with cell viability.

Causality: This protocol is chosen for its reliability, high throughput, and its ability to provide a quantitative measure (IC₅₀) of a compound's potency. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to a purple formazan product provides a direct readout of the viable cell population.

MTT_Workflow start Start seed 1. Seed Cells (e.g., MCF-7) in 96-well plates (~1x10^4 cells/well) start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) for cell adherence seed->incubate1 treat 3. Treat with Compounds (Serial dilutions of triazinones) + Controls (Vehicle, Positive) incubate1->treat incubate2 4. Incubate 48h (or desired time point) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate 4h (Allows formazan crystal formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add 150 µL DMSO or Solubilizing Buffer) incubate3->solubilize read 8. Read Absorbance (Plate reader at 570 nm) solubilize->read analyze 9. Analyze Data (Calculate % viability and IC50 values) read->analyze end End analyze->end

Fig. 2: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Protect the plate from light.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Activities

The structural diversity of 1,2,4-triazinones also lends them significant activity against microbial and viral pathogens.[12][13]

Antibacterial and Antifungal Properties

Derivatives of 1,2,4-triazinone have demonstrated a broad spectrum of activity.[14] Fused heterocyclic systems, such as imidazo[2,1-c][8][10][11]triazines, have shown antibacterial potencies comparable to ampicillin.[15] The activity spans both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][16] Furthermore, significant antifungal activity has been reported against pathogenic fungi like Candida albicans and Aspergillus niger.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a standardized inoculum of the target bacterium or fungus in a suitable broth medium (e.g., Mueller-Hinton for bacteria).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is identified as the lowest compound concentration in which no visible turbidity (growth) is observed.

Antiviral Potential

The antiviral activity of 1,2,4-triazinones is a growing area of interest.[18] Specific fused heterocycles have shown virucidal properties against RNA viruses like human enterovirus (Echo-9) while exhibiting no toxicity to the host cells.[15][19] This selective toxicity is a critical requirement for any potential antiviral agent. However, it is important to note that broad-spectrum activity is not guaranteed, as some studies screening derivatives against a wide panel of DNA and RNA viruses found no significant effects, highlighting the high degree of structural specificity required for antiviral action.[20]

Herbicidal Activity in Agriculture

Beyond medicine, 1,2,4-triazinone derivatives have made a significant impact in agriculture as herbicides.[11] Compounds such as amicarbazone and sulfentrazone are commercial herbicides that effectively control weeds in various crops.[21][22] They typically act by inhibiting key plant-specific enzymes, such as protoporphyrinogen oxidase (PPO), leading to rapid and effective weed control.[23] The development of these compounds demonstrates the exceptional chemical tunability of the triazinone core to meet the distinct demands of different biological systems.

Conclusion and Future Outlook

The 1,2,4-triazinone scaffold is a testament to the power of heterocyclic chemistry in generating biologically active molecules. Its derivatives have demonstrated a remarkable breadth of activity, from potent, multi-mechanistic anticancer agents to effective antimicrobials and commercial herbicides. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacological profiles.

Future research should focus on several key areas:

  • Multi-Target Agents: Designing single molecules that can modulate multiple pathways (e.g., inhibit both kinases and tubulin) could be a powerful strategy to overcome drug resistance in cancer.

  • Pharmacokinetic Optimization: Improving the solubility, metabolic stability, and oral bioavailability of lead compounds is crucial for their translation into clinical candidates.

  • Novel Fused Systems: Continued exploration of novel fused heterocyclic systems based on the 1,2,4-triazinone core will undoubtedly uncover new biological activities and mechanisms of action.

The versatility and proven track record of 1,2,4-triazinone derivatives ensure that they will remain a highly valuable and productive scaffold for chemists and biologists in the ongoing search for novel therapeutic and agrochemical agents.

References

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] This guide focuses on the specific derivative, this compound, a compound of interest for which the precise mechanism of action is not yet fully elucidated. In the absence of definitive literature for this specific molecule, this document serves as a technical guide for its investigation. We will synthesize data from related 1,2,4-triazine analogues to propose putative mechanisms of action and provide detailed, field-proven experimental protocols to systematically investigate these hypotheses. The core objective is to equip researchers with the foundational knowledge and practical methodologies required to define the molecular pharmacology of this promising compound.

The 1,2,4-Triazine Core: A Foundation for Diverse Bioactivity

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. This nitrogen-rich core imparts unique physicochemical properties that facilitate interactions with a variety of biological targets.[3] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological activity.[1] Extensive research on 1,2,4-triazine derivatives has revealed their potential to interfere with numerous signaling pathways, making them attractive candidates for drug development.[1]

Proposed Mechanisms of Action for this compound

Based on the established activities of structurally related 1,2,4-triazine derivatives, we propose three primary putative mechanisms of action for this compound. These hypotheses provide a logical starting point for a comprehensive investigation.

Hypothesis A: Inhibition of Protein Kinases

A significant number of 1,2,4-triazine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[4]

  • Plausible Targets: Key kinase families that could be targeted by this compound include:

    • Pyruvate Dehydrogenase Kinases (PDKs): These kinases are crucial in cancer cell metabolism.[4][6][7] Inhibition of PDKs can reverse the Warburg effect and re-sensitize cancer cells to apoptosis. Several 3-amino-1,2,4-triazine derivatives have shown potent, selective inhibition of PDK1.[4][7]

    • Receptor Tyrosine Kinases (RTKs): The c-Met kinase, an RTK often overactivated in various tumors, has been successfully targeted by hetero-fused 1,2,4-triazine derivatives.[5]

    • Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK pathway, involved in inflammation and stress responses, is another potential target, as its modulation by triazines has been reported.[8]

  • Causality: The planar, aromatic structure of the 1,2,4-triazine core is well-suited to fit into the ATP-binding pocket of many kinases, forming hydrogen bonds with the hinge region residues, a common mechanism for kinase inhibitors.[4] The specific substitutions (3-methyl and 6-phenyl) would then determine the selectivity and potency against particular kinases.

G cluster_0 Proposed Kinase Inhibition Pathway Compound 3-methyl-6-phenyl- 1,2,4-triazin-5(4H)-one Kinase Protein Kinase (e.g., PDK, c-Met, p38) Compound->Kinase Binds to ATP pocket Compound->Block Substrate Protein Substrate ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate  Kinase Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Block->pSubstrate Inhibition

Caption: Proposed mechanism of kinase inhibition by this compound.

Hypothesis B: Anti-Inflammatory Activity via Modulation of Inflammatory Cascades

Several studies have highlighted the anti-inflammatory potential of 1,2,4-triazine derivatives.[8][9][10][11] This activity is often linked to the suppression of key inflammatory signaling pathways.

  • Plausible Targets & Pathways:

    • AGE-RAGE Axis: In conditions like diabetes, the interaction between advanced glycation end products (AGEs) and their receptor (RAGE) triggers an inflammatory cascade. Certain 1,2,4-triazines have been shown to inhibit this interaction and subsequent downstream signaling.[8][9]

    • NF-κB and p38 MAPK Signaling: The AGE-RAGE interaction often activates transcription factors like NF-κB and kinases like p38 MAPK, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1) and enzymes (e.g., COX-2).[8] The compound could act by inhibiting the activation of NF-κB or the phosphorylation of p38.

  • Causality: By interfering with these upstream signaling events, the compound could effectively reduce the expression of multiple pro-inflammatory mediators, thereby exerting a potent anti-inflammatory effect. This makes it a candidate for investigation in chronic inflammatory diseases.

G cluster_1 Proposed Anti-Inflammatory Pathway AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binding p38 p38 MAPK RAGE->p38 NFkB NF-κB RAGE->NFkB Compound 3-methyl-6-phenyl- 1,2,4-triazin-5(4H)-one Compound->Block1 Compound->Block2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, COX-2) p38->Cytokines NFkB->Cytokines Block1->RAGE Inhibition Block2->p38 Inhibition Block2->NFkB Inhibition

Caption: Proposed anti-inflammatory mechanism via inhibition of the AGE-RAGE/NF-κB/p38 axis.

Hypothesis C: Induction of Apoptosis in Cancer Cells

The most frequently reported biological activity for 1,2,4-triazine derivatives is anticancer or antiproliferative action.[2][12][13][14] This is often achieved by inducing programmed cell death, or apoptosis.

  • Plausible Mechanisms:

    • Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[13]

    • Activation of Caspases: Apoptosis is executed by a family of proteases called caspases. The compound could trigger the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3/7).[12]

    • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. The compound may up-regulate Bax and/or down-regulate Bcl-2, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[12][13]

  • Causality: The induction of apoptosis could be a direct consequence of kinase inhibition (Hypothesis A), where the blockade of pro-survival signaling pathways triggers the cell death machinery. Alternatively, the compound could have off-target effects that directly engage apoptotic pathways.

Experimental Protocols for Mechanistic Elucidation

To systematically test the proposed hypotheses, a series of validated experimental protocols are described below. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

General Experimental Workflow

G start Synthesize & Purify Compound cell_viability Cell Viability Assay (MTT/MTS) start->cell_viability kinase_screen In Vitro Kinase Screening Assay start->kinase_screen inflammatory_assay Inflammatory Marker Assay (ELISA/qPCR) start->inflammatory_assay apoptosis_assay Apoptosis Assay (Annexin V / PI) cell_viability->apoptosis_assay If cytotoxic western_blot Western Blot Analysis kinase_screen->western_blot Validate in-cell apoptosis_assay->western_blot Confirm pathway conclusion Elucidate Mechanism of Action western_blot->conclusion inflammatory_assay->conclusion

Caption: A generalized workflow for investigating the mechanism of action.

Protocol: Cell Viability (MTT) Assay

This initial screen determines the cytotoxic or cytostatic concentration range of the compound against relevant cell lines (e.g., cancer cell lines like MCF-7, HT-29, or monocyte lines like THP-1).[12][14]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100%
Vehicle Control (DMSO)0.1%1.2499.2%
Compound0.11.2096.0%
Compound10.9576.0%
Compound100.6350.4%
Compound1000.1512.0%
Table 1: Example data from an MTT assay used to calculate the IC₅₀ value.
Protocol: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the activity of a specific kinase. It is crucial for validating Hypothesis A.

Methodology:

  • Assay Preparation: In a 96-well or 384-well plate, add the kinase buffer, the specific kinase of interest (e.g., PDK1, c-Met), and the compound at various concentrations.

  • Initiation of Reaction: Add a mixture of the kinase's specific peptide substrate and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

    • Luminescent Assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. Lower light output corresponds to higher kinase activity.

    • Fluorescence/FRET-based Assays: Use antibodies or reagents that specifically bind to the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing definitive evidence for apoptosis induction (Hypothesis C).[12]

Methodology:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, the evidence from the broader 1,2,4-triazine class strongly suggests potential roles as a kinase inhibitor, an anti-inflammatory agent, and/or an inducer of apoptosis. The experimental framework provided in this guide offers a robust, logical, and technically sound approach for researchers to systematically investigate these possibilities. Elucidating the specific molecular targets and pathways will be critical for advancing this compound through the drug discovery pipeline and unlocking its therapeutic potential. Subsequent steps should include affinity-based pull-down assays to identify direct binding partners and in vivo studies in relevant disease models to validate the findings.[15]

References

The Enduring Scaffold: A Historical and Synthetic Overview of 1,2,4-Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazine core, a six-membered aromatic ring with three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the nitrogen-rich system, and its synthetic tractability have made it a cornerstone for the development of a vast range of biologically active compounds. This guide provides a comprehensive overview of the 1,2,4-triazine ring system, from its initial discovery in the late 19th century to its current role in cutting-edge drug development. We will explore the foundational synthetic methodologies, trace the evolution of more sophisticated synthetic strategies, and highlight key milestones in its application as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry and significance of this remarkable heterocycle.

Chapter 1: The Dawn of Triazine Chemistry: Foundational Syntheses

The story of the 1,2,4-triazine ring system begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. While the more symmetric 1,3,5-triazines were accessible via the trimerization of nitriles, the synthesis of the asymmetric 1,2,4-isomer required a more nuanced approach.[2]

Early Pioneers: Bamberger and the Benzotriazines

One of the earliest significant contributions to the field was made by Eugen Bamberger in 1892.[1] His work, while initially focused on the preparation of fused benzotriazine systems, laid crucial groundwork. The Bamberger triazine synthesis involves the condensation of an aryl diazonium salt with the hydrazone of a pyruvic acid, which then undergoes an acid-catalyzed cyclization to form the benzotriazine ring.[1] This established a key chemical transformation—the formation of a nitrogen-rich heterocyclic ring from acyclic precursors.

The Parent Ring and the Rise of a General Synthesis

A major breakthrough was the first synthesis of the parent, unsubstituted 1,2,4-triazine, notably achieved by Paudler and Barton.[1] Their method involved the condensation of glyoxal with ethyl oxalamidrazonate, followed by saponification and decarboxylation of the resulting ethyl 1,2,4-triazine-3-carboxylate intermediate.[1]

While this was a landmark achievement, the method that truly unlocked the potential of the 1,2,4-triazine core was the versatile and widely adopted condensation of 1,2-dicarbonyl compounds with amidrazones .[1][2] This approach allows for the introduction of a wide variety of substituents at the 3, 5, and 6 positions of the triazine ring, enabling the creation of vast libraries of compounds for screening and optimization. The causality behind this reaction's success lies in the inherent reactivity of the starting materials: the nucleophilic amidrazone readily attacks the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, leading to a spontaneous cyclization and dehydration cascade that efficiently forms the stable aromatic triazine ring.[3][4]

Caption: The cornerstone reaction for 1,2,4-triazine synthesis.

Chapter 2: Evolution of Synthetic Methodologies

As the therapeutic potential of 1,2,4-triazines became apparent, the demand for more efficient, diverse, and scalable synthetic routes grew. This spurred the development of modern methodologies capable of producing complex, highly functionalized derivatives.

Modern Approaches: Expanding the Synthetic Toolbox

Recent innovations in organic synthesis have been successfully applied to the 1,2,4-triazine scaffold. These include:

  • Redox-Efficient Cyclodehydration: This method utilizes β-keto-N-acylsulfonamides and hydrazine salts under mild conditions, tolerating a wide range of sensitive functional groups.[5] This approach offers flexibility, allowing for the late-stage introduction of substituents at either the C3 or C6 position.[5]

  • Domino Annulation Reactions: One-pot [4+2] domino reactions have been developed, using readily available materials like ketones, aldehydes, and alkynes to construct the triazine ring with high efficiency and atom economy.[6]

  • Metal-Catalyzed Cross-Coupling: The strategic functionalization of a pre-formed triazine core is a cornerstone of modern library synthesis. As detailed in the protocol below, techniques like palladium-catalyzed Suzuki couplings are indispensable for creating biaryl derivatives, which are prominent in many drug candidates.[7]

Experimental Protocol: Synthesis of 5,6-Biaryl-1,2,4-triazine-3-amines

This protocol is a representative example of a modern, multi-step synthesis used to generate potent adenosine A2A receptor antagonists, demonstrating the fusion of classical heterocycle formation with modern cross-coupling techniques.[7][8][9] The choice to use a bromination followed by a Suzuki coupling is a strategic one; it allows for the late-stage diversification of the C6 position, enabling the rapid exploration of structure-activity relationships (SAR) from a common intermediate.

Step 1: Bromination of 5-Aryl-1,2,4-triazin-3-amine [7][8]

  • Setup: Dissolve the starting 5-aryl-1,2,4-triazin-3-amine (1.0 eq) in dimethylformamide (DMF). Cool the solution to -25 °C in a suitable bath. Causality: The low temperature is critical to control the selectivity of the bromination and prevent side reactions.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS, ~3.0 eq) in DMF. Add this solution dropwise to the cooled triazine solution. Causality: NBS is an electrophilic bromine source. The electron-rich triazine ring undergoes electrophilic aromatic substitution, with the bromine preferentially adding to the C6 position.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, 6-bromo-5-aryl-1,2,4-triazin-3-amine, is purified by flash column chromatography.

Step 2: Suzuki Cross-Coupling [7][8]

  • Setup: To a microwave vial or reaction flask, add the 6-bromo-5-aryl-1,2,4-triazin-3-amine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water. Causality: The aqueous base is required for the transmetalation step of the Suzuki cycle, while the organic solvent ensures solubility of the reactants.

  • Reaction: Heat the reaction mixture, often using microwave irradiation (e.g., 150 °C), until the starting material is consumed (monitor by TLC or LC-MS). Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.

  • Workup: Dilute the cooled reaction mixture with water and extract with ethyl acetate. The combined organic extracts are dried and concentrated.

  • Purification: The final 5,6-biaryl-1,2,4-triazine-3-amine product is purified by flash chromatography or preparative HPLC.

G start 5-Aryl-1,2,4-triazin-3-amine step1 Bromination (NBS, DMF, -25°C to RT) start->step1 intermediate 6-Bromo-5-aryl-1,2,4- triazin-3-amine step1->intermediate step2 Suzuki Coupling (Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃) intermediate->step2 product Final Product: 5,6-Biaryl-1,2,4-triazin-3-amine step2->product caption Workflow for Modern 1,2,4-Triazine Diversification

Caption: A modern synthetic workflow for creating diverse 1,2,4-triazines.

Chapter 3: The Rise of 1,2,4-Triazines in Medicinal Chemistry

The true value of the 1,2,4-triazine scaffold was realized as its derivatives began to show significant and diverse biological activities.[1] The journey from laboratory chemical to life-saving drug has been a fruitful one, spanning multiple therapeutic areas.[10]

Early Therapeutic Breakthroughs

Initial investigations into the biological properties of 1,2,4-triazines uncovered their potential as antimicrobial agents.[1] This culminated in the development of Ceftriaxone , a third-generation cephalosporin antibiotic that features a 1,2,4-triazinone moiety and exhibits broad-spectrum antibacterial activity.[1] In the antiviral field, Azaribine (6-azauridine triacetate), another 1,2,4-triazine derivative, was explored for its antiviral and antifungal properties.[1]

A Scaffold for Modern Drug Discovery

In recent decades, 1,2,4-triazine derivatives have become central to the development of targeted therapies, particularly in oncology and neurology.

  • Kinase Inhibitors: The pyrrolo[2,1-f][1][7][11]triazine core is a key structural component in several approved kinase inhibitors used in cancer therapy.[12] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it an ideal scaffold for designing potent and selective inhibitors.

  • GPCR Antagonists: A landmark application is the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the adenosine A2A receptor.[7][11] These compounds are being developed for the treatment of Parkinson's disease.[8][13] The mechanism involves blocking the A2A receptor in the basal ganglia, which enhances the function of the dopamine D2 receptor, thereby compensating for the dopamine loss that characterizes the disease.[7] The discovery of the 5,6-diphenyl-1,2,4-triazin-3-amine hit was a pivotal moment that led to extensive structure-based drug design and optimization.[7][8]

Summary of Key 1,2,4-Triazine Derivatives

The following table summarizes key examples of 1,2,4-triazine compounds and their significance.

Compound NameTherapeutic Area / ApplicationMechanism of Action / Significance
Ceftriaxone AntibacterialThird-generation cephalosporin antibiotic featuring a 1,2,4-triazinone ring.[1]
Azaribine Antiviral, AntifungalAn early example of the therapeutic potential of the 1,2,4-triazine core.[1]
Apilimod Oncology, ImmunologyInhibitor of PIKfyve kinase, based on a triazine scaffold.
Compound 4k (GSK) Parkinson's Disease (Preclinical)Potent and selective adenosine A2A receptor antagonist.[7][8]
Avapritinib Oncology (Gastrointestinal Stromal Tumors)A kinase inhibitor containing the related fused pyrrolo[2,1-f][1][7][11]triazine scaffold.[12]

Chapter 4: Conclusion and Future Outlook

The history of 1,2,4-triazine is a testament to the power of fundamental synthetic chemistry. From its origins as a chemical novelty in the late 19th century, it has evolved into one of the most important heterocyclic scaffolds in modern drug discovery. The development of robust and versatile synthetic methods has been the engine driving this progress, allowing chemists to meticulously tailor the structure of these compounds to interact with specific biological targets.

Looking ahead, the unique properties of the 1,2,4-triazine ring will continue to be exploited. Its use as a ligand in advanced nuclear reprocessing (in the form of bis-triazinyl bipyridines or BTPs) and in the construction of novel, porous polymers highlights its expanding role in materials science.[2] In medicinal chemistry, the scaffold's proven success ensures it will remain a focal point for the development of new generations of targeted therapies for cancer, neurodegenerative diseases, and beyond. The journey of the 1,2,4-triazine is far from over; it remains a scaffold of enduring relevance and immense future potential.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide focuses on a specific, yet under-explored, member of this family: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one . While direct biological data for this compound is sparse, its structural features, when compared with extensively studied analogues, allow for the formulation of robust hypotheses regarding its potential therapeutic targets. This document provides a comprehensive analysis of these potential targets, grounded in structure-activity relationship (SAR) studies of related compounds, and presents a logical, multi-tiered strategy for target identification and validation. Detailed experimental protocols and workflows are provided to empower researchers to systematically investigate the therapeutic promise of this molecule.

Introduction: The 1,2,4-Triazin-5(4H)-one Core and Its Therapeutic Promise

The 1,2,4-triazine ring system is a cornerstone of many biologically active compounds. The inherent asymmetry and rich electronic properties of this scaffold allow for diverse substitutions, leading to a wide array of pharmacological profiles. Derivatives have been reported to engage with targets ranging from kinases and G-protein coupled receptors (GPCRs) to enzymes involved in metabolic and inflammatory pathways.

The subject of this guide, this compound, possesses a simple yet compelling substitution pattern. The methyl group at position 3 and the phenyl group at position 6 provide a foundational structure from which to infer potential biological activity. Based on extensive literature analysis of structurally related compounds, we have identified three primary areas of high therapeutic potential for this molecule:

  • Oncology: Particularly through the inhibition of key protein kinases.

  • Neuroprotection: Via modulation of stress-response pathways like the MAPK signaling cascade.

  • Inflammatory Disorders: By targeting enzymes and receptors central to the inflammatory process.

This guide will now delve into the most promising specific targets within these domains and outline a comprehensive research plan to validate them.

Hypothesized Therapeutic Target Class I: Protein Kinases

The inhibition of protein kinases is a well-established and highly successful strategy in modern drug discovery, particularly in oncology. Numerous 1,2,4-triazine derivatives have been identified as potent kinase inhibitors. The this compound scaffold is structurally analogous to cores that have shown activity against several important kinase families.

Rationale for Kinase Targeting

The rationale for investigating this compound as a kinase inhibitor is threefold:

  • Structural Precedent: Compounds with a 1,2,4-triazine-3,5-dione scaffold have been shown to be effective degraders of eukaryotic Elongation Factor 2 Kinase (eEF2K), a critical regulator of protein synthesis in cancer.[1]

  • Broad-Spectrum Activity: The general 1,2,4-triazine class has demonstrated inhibitory activity against a wide range of kinases, including EGFR, mTOR, and RAS/RAF/MAPK pathway components.

  • Computational Docking Studies: Theoretical studies on the closely related 6-phenyl-1,2,4-triazin-3(2H)-one have shown favorable binding affinities for various cancer-related protein targets, including EGFR.[2]

Proposed Primary Kinase Targets

Based on the available data, we propose the following as high-priority kinase targets for initial investigation:

Target KinaseAssociated Disease AreaRationale for Selection
eEF2K Triple-Negative Breast Cancer (TNBC), other cancersDirect structural similarity to known 1,2,4-triazine-based eEF2K degraders.[1]
MAP Kinases (ERK, JNK, p38) Cancer, Neurodegenerative DiseasesA related 3-thiomethyl-1,2,4-triazine modulated MAPK phosphorylation in a neuroprotection model.[3]
EGFR Lung, Colon, and other cancersComputational studies suggest a good fit for the 1,2,4-triazine core within the EGFR active site.[2]
Experimental Workflow for Kinase Target Validation

A tiered approach is recommended to efficiently identify and validate potential kinase targets.

Kinase_Validation_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & In Vivo Validation A KinomeScan® Profiling (DiscoverX) C In Vitro Kinase Assay (IC50) (e.g., ADP-Glo™) A->C Identify Hits B Cell-Based Cytotoxicity Assay (NCI-60 Panel) B->C Confirm Cellular Activity D Western Blot for Phospho-Substrates C->D Validate Potency E Cellular Thermal Shift Assay (CETSA) D->E Confirm Target Engagement F Xenograft Mouse Model E->F Establish In Vivo Efficacy MAPK_Pathway cluster_mapk MAPK Cascade cluster_hsp Heat Shock Proteins Stress Oxidative Stress (e.g., H2O2) p38 p38 Stress->p38 Activates JNK JNK Stress->JNK Activates ERK ERK Stress->ERK Activates Compound 3-methyl-6-phenyl- 1,2,4-triazin-5(4H)-one Compound->p38 Inhibits Phosphorylation? Compound->JNK Inhibits Phosphorylation? Compound->ERK Inhibits Phosphorylation? HSP70 Hsp70 Compound->HSP70 Upregulates? HSP90 Hsp90 Compound->HSP90 Downregulates? Apoptosis Apoptosis / Neuronal Injury p38->Apoptosis JNK->Apoptosis Survival Neurite Outgrowth / Survival ERK->Survival HSP70->Survival HSP90->Apoptosis

References

In silico modeling of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In Silico Efficacy and Safety Profiling Guide for 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] This guide presents a comprehensive in silico modeling workflow for a specific derivative, this compound, designed for researchers and drug development professionals. By leveraging a suite of computational tools, this document outlines a systematic approach to characterize the compound, identify potential biological targets, analyze drug-target interactions, and predict its pharmacokinetic and toxicological profile. This workflow is designed not as a rigid protocol, but as a logical and self-validating system to build a robust computational dossier on a compound of interest, thereby accelerating decision-making and prioritizing resources for subsequent in vitro and in vivo validation.

Part 1: Foundational Characterization of the Lead Compound

Before investigating complex biological interactions, a fundamental understanding of the molecule's intrinsic properties is essential. This initial step involves gathering basic structural information and predicting its physicochemical characteristics, which are determinant factors for its behavior in biological systems.

The Molecule of Interest: this compound

The subject of this guide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methyl group and a phenyl group. Its chemical structure provides a foundation for diverse chemical interactions, making it a candidate for investigation against various biological targets.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉N₃OInferred
Molecular Weight 187.20 g/mol [5][6]
InChI Key OUSYWCQYMPDAEO-UHFFFAOYSA-N[5]
Canonical SMILES CC1=NN=C(C(=O)N1)C2=CC=CC=C2Inferred
Predicted Physicochemical Profile

Computational tools can rapidly estimate properties crucial for drug-likeness. Here, we utilize the SwissADME web server to generate a preliminary physicochemical profile. This step is critical for early-stage assessment, as properties like solubility and lipophilicity govern the compound's absorption and distribution.

Table 2: Predicted Physicochemical and Lipophilicity Properties

ParameterPredicted ValueIdeal Range for Oral DrugsInterpretation
Log P (iLOGP) 1.35-0.7 to +5.0Optimal lipophilicity
Log S (ESOL) -2.50> -6Soluble
Water Solubility 4.85e-01 g/L-Moderately soluble
Topological Polar Surface Area (TPSA) 54.89 Ų< 140 ŲGood potential for cell permeability

Data generated using SwissADME web server. These values serve as initial estimates and require experimental validation.

Part 2: Target Identification and Interaction Analysis

With a foundational understanding of the molecule, the next logical step is to identify its potential biological targets and analyze the nature of its interaction. This is the cornerstone of mechanistic investigation in drug discovery.

Hypothesis-Driven Target Selection

Given that structurally similar triazinone derivatives have shown activity as inhibitors of enzymes like chorismate mutase and thymidylate synthase, these proteins represent rational starting points for a hypothesis-driven investigation.[1][7] For this guide, we will proceed with Thymidylate Synthase (TS) , a well-validated anticancer target, as a representative protein for our workflow.[1]

Molecular Docking: Simulating the Drug-Target "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific atomic interactions that stabilize the complex.[8][9] It is the primary tool for rapidly screening compounds and generating structural hypotheses.

This protocol outlines the standard steps for performing a docking simulation.

  • Protein Preparation:

    • Download the 3D crystal structure of human Thymidylate Synthase (e.g., PDB ID: 1HND) from the RCSB PDB database.

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to assign correct atom types.

    • Save the prepared protein structure in the required PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like PubChem Sketcher and save it as an SDF or MOL2 file.

    • Using AutoDock Tools, assign rotatable bonds and merge non-polar hydrogens.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space (the "docking box") around the known active site of the target protein.[9] The dimensions should be sufficient to allow the ligand to move and rotate freely.

  • Running the Docking Simulation:

    • Execute AutoDock Vina via the command line, providing the prepared protein, ligand, and grid box configuration files as input.[9]

  • Analysis of Results:

    • The primary output is a binding affinity score (in kcal/mol), where more negative values indicate stronger binding.[9]

    • Visualize the top-ranked binding poses in a molecular viewer like PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

G cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB Fetch Protein Structure (e.g., PDB ID: 1HND) PrepP Prepare Protein (Remove water, Add H+) PDB->PrepP Ligand Generate Ligand 3D Structure PrepL Prepare Ligand (Set rotatable bonds) Ligand->PrepL Grid Define Docking Grid Box (Active Site) PrepP->Grid PrepL->Grid Run Execute AutoDock Vina Grid->Run Analyze Analyze Binding Affinity (kcal/mol) Run->Analyze Visualize Visualize Binding Pose (H-Bonds, Hydrophobic Int.) Analyze->Visualize

Caption: Workflow for a typical molecular docking experiment.

Part 3: Elucidating the Dynamics of the Drug-Target Complex

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, offering a more realistic view of the drug-target complex's stability and conformational changes.[10][11] This step is crucial for validating docking results and understanding the energetic contributions to binding.[11]

  • System Setup:

    • Use the best-ranked docked pose from the previous step as the starting structure.

    • Select an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms.

    • Place the complex in a periodic box of water molecules to simulate a physiological environment.

    • Add ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Energy Minimization & Equilibration:

    • Perform energy minimization to relax the system and remove any steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 310 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production MD Run:

    • Remove all restraints and run the simulation for a significant period (e.g., 100 nanoseconds) to sample the conformational space of the complex.[12]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

    • Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the binding free energy, providing a more rigorous assessment of binding affinity than docking scores alone.[11]

G cluster_analysis Analysis Endpoints Start Start with Best Docked Pose Setup System Setup (Solvation, Ionization) Start->Setup Minimize Energy Minimization Setup->Minimize Equilibrate NVT & NPT Equilibration (Temperature & Pressure) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis Production->Analysis RMSD RMSD (Stability) Analysis->RMSD RMSF RMSF (Flexibility) Analysis->RMSF FreeEnergy MM/PBSA (Binding Energy) Analysis->FreeEnergy

Caption: From a static pose to dynamic insights via MD simulation.

Part 4: Predictive Modeling of Activity and Developability

Beyond single-target interactions, computational models can predict a compound's broader biological effects and its potential as a drug. This involves building mathematical models (QSAR) and assessing pharmacokinetic properties (ADMET).

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13][14][15] If a set of triazinone analogs with known activities against a target were available, a QSAR model could be built to predict the activity of new, unsynthesized derivatives, thereby guiding lead optimization.[16]

In Silico ADMET Profiling

Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is one of the most critical applications of in silico modeling, helping to identify potential liabilities and avoid late-stage drug development failures.[17][18][19] We use a consensus approach, leveraging multiple open-access tools to increase confidence in the predictions.[18]

  • Obtain the SMILES string for this compound.

  • Submit the structure to multiple ADMET prediction web servers, such as SwissADME, pkCSM, and ADMETlab 2.0.[20][21]

  • Consolidate the predictions for key parameters related to pharmacokinetics and toxicity.

Table 3: Consolidated In Silico ADMET Profile

CategoryParameterPredictionInterpretation & Implication
Absorption Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityHighGood potential for passive diffusion across cell membranes.
Distribution Blood-Brain Barrier (BBB) PermeabilityYesMay cross the BBB; a consideration for CNS targets or side effects.
P-glycoprotein SubstrateNoLow risk of efflux by P-gp, which can improve bioavailability.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
Excretion Total Clearance0.45 log(ml/min/kg)Moderate clearance rate predicted.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityNoLow risk of liver toxicity.

Disclaimer: These are computational predictions and must be confirmed with experimental assays.

G cluster_servers Prediction Servers cluster_props Predicted Properties Input Compound Structure (SMILES) S SwissADME Input->S P pkCSM Input->P A ADMETlab 2.0 Input->A Abs Absorption S->Abs Dist Distribution P->Dist Exc Excretion P->Exc Met Metabolism A->Met Tox Toxicity A->Tox Report Consolidated ADMET Report Abs->Report Dist->Report Met->Report Exc->Report Tox->Report

Caption: A consensus approach for robust ADMET prediction.

Part 5: Synthesis of Insights & Future Directions

The comprehensive in silico workflow applied to this compound provides a multi-faceted preliminary assessment. The molecule exhibits favorable drug-like physicochemical properties and a promising predicted ADMET profile with low toxicity risks. Molecular docking and dynamics simulations against a plausible target like Thymidylate Synthase can generate concrete hypotheses about its mechanism of action, revealing key stabilizing interactions and the dynamic behavior of the drug-target complex.

Based on these computational results, the following next steps are recommended:

  • In Vitro Validation: Prioritize the synthesis and in vitro testing of the compound against Thymidylate Synthase to validate the docking and MD predictions.

  • Analog Design: If activity is confirmed, use the structural insights from the binding pose to design analogs with potentially improved potency. A QSAR model can be developed as more data becomes available.

  • Experimental ADME Assays: Conduct early-stage experimental ADME assays (e.g., Caco-2 permeability, metabolic stability with liver microsomes) to confirm the favorable in silico predictions.

This guide demonstrates a logical, efficient, and data-driven approach to computational drug discovery, enabling researchers to build a strong, evidence-based case for advancing a compound through the development pipeline.

References

The Ascendant Trajectory of 3-Substituted-6-Phenyl-1,2,4-triazin-5(4H)-ones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological profile. Among its derivatives, the 3-substituted-6-phenyl-1,2,4-triazin-5(4H)-one core has emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of this versatile heterocyclic system, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, explore the rich chemical reactivity, and critically analyze the structure-activity relationships that govern the anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties of these compounds. This guide aims to be a valuable resource, offering not just a compilation of existing knowledge but also actionable insights through detailed experimental protocols and mechanistic explorations to accelerate the discovery and development of novel therapeutics based on this promising scaffold.

Introduction: The 1,2,4-Triazine Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,2,4-triazine moiety is a prominent member of this class.[1][2] Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of derivatives with significant biological potential.[3][4] The 3-substituted-6-phenyl-1,2,4-triazin-5(4H)-one framework, in particular, has proven to be a versatile template for the design of novel therapeutic agents. The presence of the phenyl group at the 6-position and the oxo group at the 5-position, coupled with the potential for various substituents at the 3-position, creates a molecule with a tunable pharmacophore, capable of interacting with a range of biological targets. This guide will provide a structured overview of the current state of research on this important class of compounds.

Synthetic Strategies: Constructing the 1,2,4-Triazin-5(4H)-one Core

The synthesis of 3-substituted-6-phenyl-1,2,4-triazin-5(4H)-ones is typically achieved through multi-step reaction sequences. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with an appropriate semicarbazide or thiosemicarbazide derivative.[5]

General Synthetic Pathway

A prevalent synthetic route commences with the reaction of benzil with semicarbazide or thiosemicarbazide to form the foundational 5,6-diphenyl-1,2,4-triazin-3(2H)-one or -thione, respectively.[5] Subsequent modifications at the 3-position allow for the introduction of a wide variety of substituents.

Synthesis_Pathway Benzil Benzil Triazinone_Core 6-Phenyl-1,2,4-triazin-5(4H)-one Core Benzil->Triazinone_Core Condensation Semicarbazide Semicarbazide/Thiosemicarbazide Semicarbazide->Triazinone_Core Substituted_Triazinone 3-Substituted-6-phenyl-1,2,4-triazin-5(4H)-one Triazinone_Core->Substituted_Triazinone Substitution at C3

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol is based on the well-established cyclocondensation reaction between an α-keto acid and a semicarbazone derivative. This guide details the underlying chemical principles, step-by-step experimental procedures, safety precautions, and methods for purification and characterization, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Background

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules and as a candidate for biological screening.

The synthetic strategy hinges on the classical condensation reaction between a 1,2-dicarbonyl compound, in this case, phenylglyoxylic acid (an α-keto acid), and acetaldehyde semicarbazone. This reaction is a robust and widely employed method for the formation of the 1,2,4-triazin-5-one ring system.

Reaction Mechanism

The reaction proceeds in two key stages:

  • Initial Condensation: The reaction begins with the nucleophilic attack of the terminal amino group of acetaldehyde semicarbazone on the ketone carbonyl of phenylglyoxylic acid. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The hydrazone intermediate then undergoes an intramolecular cyclization, where the secondary amine of the semicarbazone moiety attacks the carboxylic acid group. A subsequent dehydration step results in the formation of the stable, six-membered 1,2,4-triazin-5(4H)-one ring.

The overall transformation is an efficient method for constructing the triazinone heterocycle from readily available starting materials.

Experimental Protocols

This section outlines the necessary procedures, from the preparation of a key intermediate to the final synthesis and purification of the target compound.

Preparation of Acetaldehyde Semicarbazone

Acetaldehyde semicarbazone is a crucial precursor that can be readily synthesized in the laboratory.

Materials:

  • Acetaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve semicarbazide hydrochloride in water.

  • Add a solution of sodium acetate in water to the flask. The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.

  • Cool the mixture in an ice bath and slowly add acetaldehyde with continuous stirring.

  • Allow the reaction mixture to stir for a designated period while maintaining a low temperature.

  • The resulting acetaldehyde semicarbazone will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
Phenylglyoxylic Acid150.131.0Ensure high purity.
Acetaldehyde Semicarbazone101.111.0 - 1.1Use freshly prepared or properly stored material.
Acetic Acid (Glacial)60.05SolventReaction medium and acid catalyst.
Ethanol46.07RecrystallizationFor purification.

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve Phenylglyoxylic Acid in Acetic Acid B Add Acetaldehyde Semicarbazone A->B to the flask C Heat to Reflux (e.g., 120-130 °C) B->C with stirring D Monitor by TLC C->D for completion E Cool to Room Temperature D->E once complete F Precipitate in Ice Water E->F induce precipitation G Vacuum Filtration F->G collect crude solid H Recrystallize from Ethanol G->H dissolve and cool I Dry the Product H->I under vacuum J Characterize (MP, NMR, MS) I->J confirm structure

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylglyoxylic acid (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: To this solution, add acetaldehyde semicarbazone (1.0-1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and water-soluble impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Result
Melting Point To be determined experimentally.
¹H NMR Signals corresponding to the methyl protons, phenyl protons, and the N-H proton of the triazine ring.
¹³C NMR Resonances for the methyl carbon, phenyl carbons, and the carbonyl and imine carbons of the triazinone ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (187.20 g/mol ).[1]

Safety and Handling

General Precautions:

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Phenylglyoxylic Acid: Causes skin and serious eye irritation. Avoid inhalation and contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.[2]

  • Acetic Acid (Glacial): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Acetaldehyde: Highly flammable and a potential carcinogen. Handle with care and avoid inhalation.

  • Semicarbazide Hydrochloride: May be harmful if swallowed or inhaled.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure adequate reflux time and monitor reaction completion by TLC.
Loss of product during work-up.Ensure complete precipitation by using a sufficient volume of ice-cold water. Minimize transfers.
Impure Product Incomplete removal of starting materials or byproducts.Optimize the recrystallization process. Use a different solvent system or perform column chromatography if necessary.
Side reactions.Ensure the purity of starting materials. Control the reaction temperature carefully.

Conclusion

The protocol described provides a reliable and straightforward method for the synthesis of this compound. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis. This compound can serve as a key building block for the development of novel therapeutic agents and other advanced materials.

References

Using 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one in anticancer assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Abstract

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, with many of its derivatives demonstrating significant potential as therapeutic agents.[1][2] Specifically, compounds featuring the 1,2,4-triazin-5-one core have attracted considerable attention for their anticancer properties, often exerting their effects by inducing apoptosis or causing cell cycle arrest.[3][4][5] This document provides a comprehensive suite of application notes and detailed protocols for the preclinical in vitro evaluation of This compound , a representative member of this promising class. We present a logical, multi-step workflow designed for researchers in oncology and drug development, beginning with initial cytotoxicity screening and progressing to detailed mechanistic assays to elucidate its mode of action. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible data generation.

Rationale and Strategic Overview

The primary goal of cancer therapy is to eliminate malignant cells with high specificity.[6] Many contemporary chemotherapeutic agents function by inducing programmed cell death (apoptosis).[6] Derivatives of the 1,2,4-triazine family have shown significant promise in this area, demonstrating cytotoxic effects across a range of human cancer cell lines.[7][8] While direct experimental data on this compound is emerging, its structural analogs strongly suggest a mechanism involving the induction of apoptosis and perturbation of the cell cycle.[9]

This guide outlines a strategic workflow to systematically characterize the anticancer potential of this compound. The workflow is designed to first establish potency and then to investigate the underlying biological mechanisms.

Experimental Workflow Overview

The proposed research path follows a logical progression from broad phenotypic screening to specific molecular target analysis. This approach ensures that resources are directed efficiently toward understanding the compound's mechanism of action after its cytotoxic efficacy has been confirmed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A Select Cancer Cell Lines (e.g., MCF-7, HCT116, A549) B Protocol 1: MTT Cytotoxicity Assay A->B C Determine IC50 Values B->C D Protocol 2: Apoptosis Assay (Annexin V / PI Staining) C->D  Treat cells at IC50  concentration E Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) C->E  Treat cells at IC50  concentration F Protocol 4: Western Blot Analysis D->F  Probe for apoptosis  markers (Caspase-3, PARP) E->F  Probe for cell cycle  regulators (p21, Cyclin B1)

Caption: A strategic workflow for the in vitro evaluation of anticancer compounds.

Quantitative Data Presentation

A critical output of the initial screening phase is the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency. Data should be meticulously recorded and presented in a clear, tabular format for comparative analysis across different cell lines and exposure times.

Table 1: Example Cytotoxicity Profile of this compound

Cancer Cell Line Tissue of Origin Treatment Duration IC₅₀ (µM) [Mean ± SD] Positive Control IC₅₀ (µM) [e.g., Doxorubicin]
MCF-7 Breast Adenocarcinoma 48 hours Experimental Data 0.8 ± 0.1[10]
HCT116 Colon Carcinoma 48 hours Experimental Data Experimental Data
A549 Lung Carcinoma 48 hours Experimental Data Experimental Data

| PC-3 | Prostate Carcinoma | 48 hours | Experimental Data | 2.5 ± 0.4[10] |

Note: The data presented above are for illustrative purposes and must be replaced with experimentally derived values.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the core assays required to evaluate this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[12] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, HCT116)[10]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[10]

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (or until cells reach ~70% confluency) in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[10][13]

  • Compound Treatment: Prepare serial dilutions of the triazinone compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[11] Aspirate the old medium and add 100 µL of the diluted compound to the respective wells, typically in triplicate.

  • Controls: Include the following controls on each plate:

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Blank Control: Wells containing medium only, for background subtraction.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14] During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12][14] A reference wavelength of >650 nm can be used to reduce background noise.[14]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a new tube.

  • Antibody and Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Cell cycle analysis via flow cytometry quantifies the DNA content of individual cells.[15] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M). Apoptotic cells with fragmented DNA appear as a "sub-G1" peak.

Materials:

  • Ice-cold 70% Ethanol

  • PBS

  • PI/Triton X-100 staining solution with RNase A[16]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, wash once with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet (~1-2 x 10⁶ cells) in 1 mL of ice-cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for permeabilizing the cells and preserving DNA integrity.[16]

  • Incubation: Incubate the fixed cells for at least 2 hours at 4°C (overnight is often preferred).[16]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI and RNase A. The RNase is essential to degrade cellular RNA, which PI can also bind to, ensuring that the signal comes only from DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[17] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Mechanistic Investigation by Western Blotting

Principle: Western blotting is a technique used to detect and semi-quantify specific proteins in a sample.[18] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[19] This allows for the investigation of signaling pathways involved in apoptosis and cell cycle regulation.[20]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p21, anti-Cyclin B1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment: Treat cells in 6-well plates or 10 cm dishes with the triazinone compound.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[21] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[21]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[21]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with SDS loading buffer and heat at 95-100°C for 5 minutes.[22]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[22]

  • Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using an imaging system. The intensity of the bands provides a semi-quantitative measure of protein expression.

Hypothesized Mechanism of Action

Based on the known activities of 1,2,4-triazine derivatives, a plausible mechanism of action for this compound involves the induction of intrinsic apoptosis and cell cycle arrest at the G2/M checkpoint.

G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest compound 3-methyl-6-phenyl- 1,2,4-triazin-5(4H)-one Bax ↑ Pro-apoptotic Proteins (Bax) compound->Bax p21 ↑ p21 (CDK Inhibitor) compound->p21 Mito Mitochondrial Stress Bax->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK1 ↓ Cyclin B1 / CDK1 Complex Activity p21->CDK1 Arrest G2/M Arrest CDK1->Arrest

References

Application Notes and Protocols: Cell-Based Assays for 1,2,4-Triazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 1,2,4-Triazinones

The 1,2,4-triazinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide range of biologically active compounds.[1][2] These heterocyclic molecules have demonstrated a remarkable breadth of therapeutic potential, with derivatives exhibiting anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5] In the realm of oncology, for instance, certain 1,2,4-triazinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, making them attractive candidates for further drug development.[6][7][8]

The biological activity of these compounds is intrinsically linked to their molecular structure, which allows for diverse substitutions, leading to varied mechanisms of action.[1] Some derivatives are known to function as kinase inhibitors, while others may interfere with metabolic pathways or act as topoisomerase inhibitors.[2][7] Given this versatility, a systematic approach to characterizing the cellular effects of novel 1,2,4-triazinone compounds is essential for elucidating their therapeutic potential and mechanism of action.

This comprehensive guide provides a suite of robust, validated cell-based assays designed to profile the biological activity of 1,2,4-triazinone compounds. These protocols are intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind key experimental choices.

Foundational Tier: Assessing General Cytotoxicity and Viability

A critical first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of the compound's potency and therapeutic window.

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different methods measure distinct cellular parameters. For a comprehensive and trustworthy assessment, we recommend a multi-pronged approach that interrogates cell membrane integrity, metabolic activity, and proliferative capacity.

Recommended Cytotoxicity Assays
Assay Principle Readout Advantages Considerations
MTT/XTT Assay Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[9]ColorimetricHigh-throughput, cost-effective, and provides a good indication of overall cell health.[9]Can be confounded by compounds that affect mitochondrial respiration.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.Colorimetric or FluorometricDirectly measures cell death and is a good indicator of necrosis.[10]Less sensitive for detecting apoptosis, as membrane integrity is often maintained in the early stages.
Live/Dead Staining Utilizes fluorescent dyes to differentiate between live and dead cells based on membrane integrity.[10]Fluorescence Microscopy or Flow CytometryProvides direct visualization and quantification of live and dead cell populations.Requires specialized equipment (fluorescence microscope or flow cytometer).
Detailed Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for determining the cytotoxic effects of 1,2,4-triazinone compounds by measuring the metabolic activity of cultured cells.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom microplates

  • 1,2,4-triazinone compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazinone compound in complete medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[11]

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Deep Dive: Unraveling the Mode of Action

Once the cytotoxic potential of a 1,2,4-triazinone compound is established, the next crucial step is to investigate its mechanism of action. This involves a series of targeted assays to determine how the compound induces cell death and affects cellular processes.

Investigating Apoptosis: The Hallmarks of Programmed Cell Death

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[12] Several assays can be employed to detect the key events in the apoptotic cascade.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[13] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes.[13] Therefore, co-staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[13]

Experimental Workflow:

Apoptosis_Workflow start Seed and Treat Cells harvest Harvest Cells (Adherent & Floating) start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Cell Populations analyze->end

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cells treated with 1,2,4-triazinone compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed 1 x 10^6 cells in a T25 flask and treat with the 1,2,4-triazinone compound for the desired time.[13]

    • Collect both the floating (apoptotic) and adherent cells.[13]

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the cells by flow cytometry within one hour.[14]

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up the compensation and gates.

Cell Cycle Analysis: Identifying Proliferation Blockades

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[15] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the cell cycle distribution of a cell population.[15]

Scientific Rationale: PI is a fluorescent dye that binds stoichiometrically to DNA.[15] As cells progress through the cell cycle, their DNA content doubles. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[15]

Experimental Workflow:

CellCycle_Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix Cells (e.g., 70% Ethanol) harvest->fix wash2 Wash with PBS fix->wash2 rnase Treat with RNase A wash2->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Workflow for Cell Cycle Analysis using PI Staining.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with 1,2,4-triazinone compound and controls

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Harvest approximately 1-2 x 10^6 cells per sample.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[16]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Target Engagement and Pathway Analysis: Pinpointing the Molecular Target

For 1,2,4-triazinone compounds that are hypothesized to act as kinase inhibitors, it is crucial to confirm their engagement with the intended target in a cellular context.

NanoBRET™ Target Engagement Assay

Scientific Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful method for quantifying compound binding to a specific protein target within living cells.[18] The assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target. When the tracer is bound to the target, energy transfer occurs upon the addition of the luciferase substrate, resulting in a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[19]

Signaling Pathway Visualization:

NanoBRET_Pathway cluster_0 No Inhibitor cluster_1 With 1,2,4-Triazinone Inhibitor NanoLuc Target-NanoLuc Fusion Tracer Fluorescent Tracer NanoLuc->Tracer Energy Transfer BRET BRET Signal Tracer->BRET Emission Substrate Substrate Substrate->NanoLuc Oxidation NanoLuc2 Target-NanoLuc Fusion NoBRET No/Reduced BRET NanoLuc2->NoBRET Inhibitor 1,2,4-Triazinone Inhibitor->NanoLuc2 Binding Substrate2 Substrate Substrate2->NanoLuc2 Oxidation

Caption: Principle of the NanoBRET™ Target Engagement Assay.

This assay provides quantitative data on the apparent cellular affinity of the 1,2,4-triazinone compound for its kinase target, offering valuable insights into its potency and selectivity within a physiological context.[18]

References

Application of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one and Its Derivatives

Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery

The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Classified as a "privileged structure," its derivatives exhibit a vast spectrum of biological activities, making them foundational components in the development of novel therapeutic agents.[3][4] These activities span anticancer, anti-inflammatory, antiviral, and neurological applications.[2][5] The versatility of the 1,2,4-triazine core allows for diverse chemical modifications, enabling chemists to fine-tune its pharmacological properties to engage with a wide array of biological targets. This guide focuses specifically on the this compound moiety, a key exemplar of this class, and provides a detailed exploration of its synthesis, mechanisms of action, and practical applications for researchers in drug development.

Core Synthesis Strategy

The synthesis of 1,2,4-triazin-5(4H)-one derivatives is well-established, typically involving the cyclocondensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine or acylhydrazide derivative.[6] A common and effective route for generating the 3-methyl-6-phenyl variant involves the reaction between a substituted 2-phenyloxazol-5(4H)-one (an azlactone) and a hydrazine derivative.[3][4][7] This method is robust and allows for the introduction of various substituents to explore structure-activity relationships (SAR).

The causality behind this strategy lies in the electrophilic nature of the azlactone's carbonyl groups and the nucleophilic character of the hydrazine, leading to a ring-opening and subsequent cyclization cascade that efficiently forms the stable triazinone heterocycle.

cluster_synthesis Generalized Synthesis Workflow start Reactants: - Substituted 2-phenyloxazol-5(4H)-one - Hydrazine Derivative solvent Solvent System (e.g., Glacial Acetic Acid, Ethanol) start->solvent reflux Condensation Reaction (Reflux) solvent->reflux precipitation Cooling & Precipitation reflux->precipitation filtration Filtration & Washing (e.g., with Cold Ethanol) precipitation->filtration purification Purification (Recrystallization or Column Chromatography) filtration->purification product Final Product: This compound Derivative purification->product

Caption: Generalized workflow for the synthesis of 1,2,4-triazin-5(4H)-one derivatives.

Major Therapeutic Applications & Mechanisms of Action

The this compound scaffold has been most extensively explored for its potent anticancer properties. However, its utility extends to other significant therapeutic areas.

Anticancer Activity

Derivatives of 1,2,4-triazine are among the most studied heterocyclic compounds for antitumor applications.[8] Their mechanism of action is often multifaceted, primarily revolving around the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism: Kinase Inhibition

A primary mode of anticancer action for 1,2,4-triazine derivatives is the inhibition of protein kinases, which are crucial for tumor growth and survival.[9] These compounds have been shown to target several critical pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many 1,2,4-triazine derivatives have been developed as inhibitors of mTOR (mammalian target of rapamycin) or as dual PI3K/mTOR inhibitors.[7][10] By blocking this pathway, these compounds can effectively halt cell cycle progression and induce apoptosis. A study on a novel 1,2,4-triazine sulfonamide derivative demonstrated a significant decrease in mTOR concentration in HT-29 colon cancer cells upon treatment.[10]

  • Other Kinases: Literature reports indicate that 1,2,4-triazines can also inhibit cyclin-dependent kinases (CDKs), EGFR, and RAS/RAF/MAPK pathways, highlighting their broad potential in oncology.[10]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Inhibitor 1,2,4-Triazin-5(4H)-one Derivative Inhibitor->mTOR INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,2,4-triazin-5(4H)-one derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Certain triazine derivatives have demonstrated potent anti-inflammatory effects.[2] Their mechanism involves the modulation of inflammatory cell behavior and the suppression of pro-inflammatory mediators.

Mechanism: Inhibition of ROS and Cytokine Production

Studies on related 1,3,5-triazine structures have shown they can inhibit the production of reactive oxygen species (ROS) by human phagocytes and reduce the adhesion of polymorphonuclear cells (PMNs) to vascular endothelial cells, a critical step in the inflammatory response.[11] Furthermore, derivatives of 1,2,3-triazole, a related heterocycle, have been shown to significantly inhibit the expression of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-induced inflammatory models.[12][13][14] This suggests a likely mechanism for 1,2,4-triazines involves the suppression of key inflammatory signaling cascades.

Neurological & Other Activities

The 1,2,4-triazine core is also present in drugs targeting the central nervous system.

  • Anticonvulsant Activity: The established drug Lamotrigine, used for epilepsy and bipolar disorder, contains a phenyl-1,2,4-triazine core. Its mechanism is thought to involve the inhibition of voltage-sensitive sodium channels, leading to the stabilization of neuronal membranes.[9]

  • Adenosine A2A Receptor Antagonism: Structure-based drug design has led to the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the adenosine A2A receptor.[15][16] This target is of significant interest for the treatment of Parkinson's disease.[16]

Quantitative Data Summary: Anticancer Activity

The biological activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. This data is crucial for comparing the potency of different derivatives and for guiding SAR studies.

Compound DerivativeTarget Cell LineAssay TypeIC₅₀ (µM)Reference
MM131 (A 1,2,4-triazine sulfonamide)HT-29 (Colon Cancer)[³H]-thymidine incorporation~1.5[10]
Compound 13a ¹NCI-60 PanelSingle dose (10⁻⁵ M)Active[3][4]
Fused Triazine 4c ²HepG2 (Liver Cancer)SRB Assay14.3 ± 1.1[17]
Fused Triazine 7b ²HepG2 (Liver Cancer)SRB Assay11.2 ± 0.9[17]

¹Compound 13a is 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, a more complex derivative.[3][4] ²Compounds 4c and 7b are fused thiazolo[3,2-b][9][15][18]triazine derivatives.[17]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a 1,2,4-Triazin-6(5H)-one Derivative

This protocol is a generalized method based on the condensation of an azlactone with a hydrazine derivative, a common route described in the literature.[3][4][7]

A. Materials & Reagents:

  • Substituted 2-phenyloxazol-5(4H)-one (1.0 eq)

  • Substituted hydrazine derivative (1.1 eq)

  • Solvent: Glacial acetic acid or absolute ethanol

  • Magnetic stirrer with heating mantle

  • Round-bottom flask with reflux condenser

  • Filtration apparatus (Büchner funnel)

  • Cold ethanol for washing

B. Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve the substituted 2-phenyloxazol-5(4H)-one (1.0 eq) in a minimal amount of the chosen solvent (e.g., glacial acetic acid).

  • Addition of Hydrazine: Add the substituted hydrazine derivative (1.1 eq) to the solution. Insight: A slight excess of the hydrazine ensures the complete consumption of the limiting azlactone starting material.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The desired product will often precipitate out of the solution. Cooling further in an ice bath can enhance precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. Insight: Using cold solvent minimizes the loss of product due to dissolution.

  • Drying & Purification: Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography if necessary to achieve high purity.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and elemental analysis.

Protocol 2: Evaluation of Anticancer Activity via MTT Cell Viability Assay

The MTT assay is a standard colorimetric method for assessing cell viability, providing a robust measure of a compound's cytotoxic or cytostatic effects.[7]

A. Materials & Reagents:

  • Human cancer cell line (e.g., HepG2, MCF-7)[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader (absorbance at ~570 nm)

B. Step-by-Step Methodology:

  • Cell Seeding: Plate the cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compound dilutions. Include untreated control wells (medium only) and vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours. Insight: The incubation time is critical; 48-72 hours is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: Remove the treatment medium. Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

cluster_assay MTT Assay Experimental Workflow seed Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: A step-by-step workflow for the MTT cell viability assay.

Field Insights & Troubleshooting

Challenge: Poor aqueous solubility of heterocyclic compounds.

  • Insight & Solution: This is a common hurdle in drug development.[7] To improve solubility, consider introducing polar functional groups or heterocyclic moieties into the parent structure. For example, replacing a less polar group with a more polar one can improve the compound's calculated LogP (CLogP) and, consequently, its solubility without necessarily sacrificing biological activity.[7] Salt formation with pharmaceutically acceptable acids or bases is another viable strategy.

Challenge: Distinguishing between a cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effect.

  • Insight & Solution: The MTT assay measures overall cell viability but doesn't inherently distinguish between these two mechanisms. If a compound shows a potent IC₅₀, it is crucial to follow up with more specific assays. An Annexin V/PI staining assay can confirm if the compound induces apoptosis (a hallmark of cytotoxicity).[7] Alternatively, cell cycle analysis via flow cytometry can determine if the compound causes arrest at a specific phase (e.g., G1, G2/M), which is indicative of a cytostatic effect.

References

Application Notes & Protocols for Preclinical Efficacy Testing of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives

The 1,2,4-triazine heterocyclic scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] These activities include, but are not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[1][4][5] The therapeutic versatility of this chemical class warrants in-depth preclinical evaluation of novel analogues to unlock their full potential. This document provides detailed application notes and protocols for establishing robust and reproducible animal models to test the efficacy of a specific derivative, 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. Given the known biological activities of the broader 1,2,4-triazine class, we will focus on two key therapeutic areas: inflammatory diseases and oncology. A brief overview of a potential neuroprotective model will also be discussed.

These protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for preclinical assessment. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable and translatable data.

Section 1: Evaluating Anti-Inflammatory Efficacy in a Murine Model of Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Collagen-Induced Arthritis (CIA) model in mice is a widely used and well-characterized model that shares many immunological and pathological features with human RA, making it an ideal system for testing novel anti-inflammatory agents.[3][4][6]

Rationale for Model Selection

The CIA model is selected for its ability to mimic key aspects of RA pathogenesis, including an initial immune sensitization phase followed by the development of chronic, erosive arthritis. This allows for the evaluation of a compound's effect on both the induction and progression of the disease. The model's endpoints, such as clinical scoring of paw swelling and histological assessment of joint damage, are well-established and quantifiable.[7][8]

Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model

The following diagram illustrates the overall workflow for the CIA model.

CIA_Workflow cluster_preparation Preparation cluster_induction Induction Phase cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis prep_collagen Prepare Bovine Type II Collagen Emulsion with Complete Freund's Adjuvant (CFA) day_0 Day 0: Primary Immunization (Subcutaneous injection at the base of the tail) prep_collagen->day_0 prep_animals Acclimate DBA/1J Mice (8-10 weeks old) prep_animals->day_0 day_21 Day 21: Booster Immunization (Collagen in Incomplete Freund's Adjuvant - IFA) day_0->day_21 treatment_start Initiate Treatment with This compound (Prophylactic or Therapeutic) day_21->treatment_start monitoring Monitor Clinical Signs: - Paw Swelling (Calipers) - Arthritis Score (Visual) - Body Weight treatment_start->monitoring Daily/Twice Weekly day_42 Day 42: Euthanasia and Tissue Collection monitoring->day_42 analysis Endpoint Analysis: - Histopathology of Joints - Serum Cytokine Levels - Biomarker Analysis day_42->analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Protocol for Collagen-Induced Arthritis (CIA) in Mice

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen Solution

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (test compound)

  • Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Methotrexate)

  • Anesthesia (e.g., isoflurane)

  • Digital calipers

  • Syringes and needles

Procedure:

  • Acclimation: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the start of the experiment.[3][4]

  • Preparation of Emulsion (Day 0):

    • Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid.

    • Create an emulsion by mixing equal volumes of the collagen solution and CFA. This should be done on ice to maintain emulsion stability.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.[7]

  • Booster Immunization (Day 21):

    • Prepare a fresh emulsion of bovine type II collagen and IFA.

    • Anesthetize the mice and administer a 100 µL subcutaneous injection of the collagen/IFA emulsion at a different site near the base of the tail.[7]

  • Treatment Administration:

    • Prophylactic Dosing: Begin administration of this compound (at various doses), vehicle, or positive control on Day 21 and continue daily until the end of the study.

    • Therapeutic Dosing: Begin treatment once clinical signs of arthritis appear (typically around Day 28-35).

  • Monitoring and Clinical Scoring:

    • Starting from Day 21, monitor the mice twice weekly for signs of arthritis.

    • Measure paw thickness using digital calipers.

    • Assign a clinical arthritis score to each paw based on a 0-4 scale:

      • 0 = No signs of inflammation

      • 1 = Mild swelling and/or erythema of one digit

      • 2 = Moderate swelling and erythema of more than one digit or the entire paw

      • 3 = Severe swelling and erythema of the entire paw

      • 4 = Maximal inflammation with joint deformity and/or ankylosis

    • The maximum score per mouse is 16.

  • Endpoint Analysis (Day 42):

    • Euthanize the mice.

    • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β).

    • Harvest hind paws and fix in 10% neutral buffered formalin for histological analysis. Decalcify the paws, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Data Presentation and Interpretation
Parameter Vehicle Control Compound (Low Dose) Compound (High Dose) Positive Control
Mean Arthritis Score (Day 42) 10.5 ± 1.27.8 ± 1.54.2 ± 0.9 3.5 ± 0.8
Mean Paw Thickness (mm, Day 42) 4.2 ± 0.33.5 ± 0.42.8 ± 0.2 2.6 ± 0.2
Histological Score (Inflammation) 3.5 ± 0.42.5 ± 0.51.2 ± 0.3 1.0 ± 0.2
Histological Score (Bone Erosion) 3.2 ± 0.52.1 ± 0.60.9 ± 0.2 0.7 ± 0.1
*p < 0.05, *p < 0.01 compared to Vehicle Control

A significant reduction in the mean arthritis score, paw thickness, and histological scores for inflammation and bone erosion in the compound-treated groups compared to the vehicle control would indicate anti-inflammatory efficacy.

Section 2: Assessing Anticancer Potential using a Xenograft Tumor Model

Given that many 1,2,4-triazine derivatives have demonstrated anticancer properties, it is crucial to evaluate the efficacy of this compound in a relevant cancer model.[1][9] The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely accepted method for in vivo testing of anticancer compounds.[10][11][12]

Rationale for Model Selection

The xenograft model allows for the direct assessment of a compound's ability to inhibit the growth of human tumors in a living organism.[9] This model is highly reproducible and allows for straightforward measurement of tumor volume over time, providing a clear and quantitative endpoint for efficacy.[12] We will use the A549 human non-small cell lung cancer cell line as an example, as it is a well-characterized and commonly used line for xenograft studies.[13][14]

Experimental Workflow for the A549 Xenograft Model

The following diagram outlines the key steps in a typical xenograft study.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth & Treatment cluster_endpoint Endpoint Analysis prep_cells Culture A549 Human Lung Cancer Cells implantation Subcutaneous Injection of A549 cells with Matrigel into the flank of mice prep_cells->implantation prep_animals Acclimate Immunodeficient Mice (e.g., Nude or NOD/SCID) prep_animals->implantation tumor_growth Monitor Tumor Growth (Calipers) implantation->tumor_growth randomization Randomize Mice into Treatment Groups when Tumors reach ~100-150 mm³ tumor_growth->randomization treatment Administer this compound, Vehicle, or Positive Control randomization->treatment monitoring Measure Tumor Volume and Body Weight Twice Weekly treatment->monitoring endpoint Euthanasia when Tumors reach ~1500-2000 mm³ or at Study End monitoring->endpoint analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry (e.g., Ki-67) - Western Blot for Target Proteins endpoint->analysis

Caption: Experimental workflow for a subcutaneous xenograft tumor model.

Detailed Protocol for A549 Xenograft Model in Mice

Materials:

  • Female athymic nude or NOD/SCID mice (6-8 weeks old)

  • A549 human non-small cell lung cancer cell line

  • Cell culture medium and supplements

  • Matrigel

  • This compound (test compound)

  • Vehicle for test compound

  • Positive control (e.g., Paclitaxel)

  • Digital calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture A549 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation for Implantation:

    • Harvest the cells and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[14]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control according to the desired dosing schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight twice weekly throughout the study.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 28 days).

    • Excise the tumors and record their final weight.

    • A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • Another portion can be snap-frozen for Western blot analysis of target proteins.

Data Presentation and Interpretation
Parameter Vehicle Control Compound (Low Dose) Compound (High Dose) Positive Control
Mean Tumor Volume (mm³, Day 28) 1850 ± 2501200 ± 180650 ± 120 450 ± 90
Mean Tumor Weight (g, Day 28) 1.9 ± 0.31.3 ± 0.20.7 ± 0.1 0.5 ± 0.1
Tumor Growth Inhibition (%) 035.164.975.7
Mean Body Weight Change (%) +5.2+4.8-1.5-8.7
p < 0.05, *p < 0.01 compared to Vehicle Control

A statistically significant reduction in mean tumor volume and weight in the compound-treated groups compared to the vehicle control indicates anticancer efficacy. The percentage of tumor growth inhibition (TGI) is a key metric. Body weight changes are monitored to assess the general toxicity of the treatment.

Section 3: Overview of a Neuroprotection Model for Parkinson's Disease

The neuroprotective potential of 1,2,4-triazine derivatives can be explored in models of neurodegenerative diseases. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a widely used and reliable model for studying the degeneration of dopaminergic neurons in the substantia nigra, a key pathological hallmark of the disease.[1][15][16][17][18]

Model Principle

MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc).[18] Administration of MPTP to mice leads to motor deficits and dopamine depletion, mimicking key features of Parkinson's disease.[17] This model is valuable for testing the ability of a compound to protect against MPTP-induced neurotoxicity.

Experimental Design and Endpoints
  • Induction: Mice (typically C57BL/6) are treated with MPTP through various dosing regimens (acute, subacute, or chronic).[18]

  • Treatment: The test compound can be administered before, during, or after MPTP treatment to assess its prophylactic or therapeutic neuroprotective effects.

  • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test, pole test, and open-field locomotor activity.[19][20][21][22]

  • Neurochemical Analysis: Post-mortem analysis of the striatum for dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Immunohistochemical staining of the substantia nigra for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.

A successful neuroprotective agent would be expected to ameliorate the motor deficits, reduce the depletion of striatal dopamine, and preserve the number of TH-positive neurons in the substantia nigra of MPTP-treated mice.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound in key therapeutic areas. By employing these well-validated animal models, researchers can generate reliable and translatable data on the compound's efficacy, guiding further development and potential clinical applications. The emphasis on detailed methodology, appropriate controls, and quantifiable endpoints ensures the scientific rigor necessary for advancing novel therapeutic candidates.

References

Application Notes & Protocols: Formulation of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, a novel compound with potential therapeutic applications. Recognizing that new chemical entities often exhibit poor aqueous solubility, this document outlines a systematic, experimentally-driven approach to developing stable and effective formulations for preclinical in vivo evaluation. We present a logical workflow beginning with essential pre-formulation characterization to determine fundamental physicochemical properties. Based on these empirical findings, we provide detailed protocols for three distinct formulation strategies: simple aqueous suspensions, co-solvent-based solutions, and advanced nanosuspensions produced by wet media milling. Each protocol is supported by scientific rationale, guidance on excipient selection, and methods for critical quality control assessments. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel compounds from the bench to preclinical animal models.

Introduction: The Challenge of Poor Solubility

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is often hindered by suboptimal physicochemical properties, most notably poor aqueous solubility. It is estimated that a high percentage of NCEs are poorly soluble, which poses a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies.[1] An improperly designed formulation can lead to low bioavailability, high variability in experimental results, and an inaccurate assessment of a compound's true pharmacological and toxicological profile.

The subsequent sections provide detailed, step-by-step protocols for developing various types of formulations suitable for oral (p.o.) and intravenous (i.v.) administration in rodent models. We will explore the causality behind experimental choices, from excipient selection to the parameters of manufacturing processes, ensuring that each protocol is a self-validating system.

Pre-Formulation Characterization: The Foundational Workflow

Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is essential.[3] These pre-formulation studies are critical for making informed decisions and mitigating risks of formulation failure, such as drug precipitation in vivo.[4]

dot

Caption: Pre-formulation workflow to guide formulation strategy.

Aqueous Solubility Determination

A fundamental starting point is to determine the compound's solubility in aqueous media. We recommend performing both kinetic and thermodynamic solubility assays to gain a comprehensive understanding.

  • Kinetic Solubility: This high-throughput assay provides a rapid assessment of solubility when a compound is introduced to an aqueous buffer from a Dimethyl Sulfoxide (DMSO) stock solution.[5] It is useful for early-stage discovery and for identifying potential issues of precipitation from supersaturated states.

  • Thermodynamic Solubility: This "gold standard" shake-flask method measures the equilibrium solubility of the solid compound in a buffer over an extended period (e.g., 24-48 hours).[6][7] This value is critical for pre-formulation and understanding the true saturation point.

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of this compound powder (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[8] Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a controlled temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[6]

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particles. Discard the first portion of the filtrate to avoid adsorption artifacts.

  • Quantification: Analyze the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the dissolved compound.[9] Compare the peak area to a standard curve of known concentrations.

  • Data Reporting: Report the solubility in µg/mL and µM.

Stability Assessment

Understanding the compound's stability is crucial for developing a robust formulation that ensures the correct dose is delivered.[10] Stability studies should be initiated early to identify potential degradation pathways.

Protocol 2: Preliminary Solution Stability

  • Solution Preparation: Prepare solutions of the compound at a known concentration in the proposed formulation vehicles (e.g., water, PBS, co-solvent mixtures).

  • Storage: Store aliquots of the solutions under various conditions as recommended by ICH Q1A guidelines, such as refrigerated (2-8°C), room temperature (25°C/60% RH), and accelerated (40°C/75% RH).[11][12] Also, include a condition with light exposure (photostability).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), analyze the samples by HPLC.

  • Evaluation: Compare the concentration of the parent compound to the initial (T=0) concentration. A loss of >10% typically indicates significant degradation.[10] Also, monitor for the appearance of new peaks, which could signify degradation products.

Parameter Methodology Purpose Typical Output
Kinetic Solubility Nephelometry or UV Spectroscopy after filtrationRapidly assess solubility from a DMSO stock; identifies precipitation risk.Effective solubility (µg/mL) at a specific co-solvent %
Thermodynamic Solubility Shake-Flask method with HPLC-UV quantificationDetermine the true equilibrium solubility of the solid compound.Equilibrium solubility (µg/mL) at a defined pH and temperature
Solution Stability HPLC-UV analysis over time at various conditionsAssess chemical degradation in potential vehicles.% Recovery of parent compound vs. time
Solid-State Characterization DSC, TGA, XRPD (Optional but recommended)Identify crystalline form, melting point, and potential polymorphs.Thermograms, diffractograms

Formulation Strategies & Protocols

The data gathered from the pre-formulation studies will dictate the most viable path forward.

dot

Caption: Decision tree for selecting a formulation strategy.

Strategy 1: Simple Aqueous Suspension (Oral Administration)

For compounds with very low aqueous solubility where a high dose is required for oral administration, a simple suspension is often the most practical starting point. The goal is to create a uniform dispersion of fine drug particles in an aqueous vehicle.

Key Components:

  • Wetting Agent: Reduces the interfacial tension between the hydrophobic drug particles and the aqueous vehicle (e.g., Polysorbate 80, Tween® 80).[13]

  • Suspending/Viscosity-Modifying Agent: Increases the viscosity of the vehicle to slow down particle sedimentation (e.g., Methylcellulose, Carboxymethylcellulose (CMC), Xanthan Gum).[14]

Protocol 3: Preparation of a 1% Methylcellulose Vehicle for Oral Suspension

  • Heat Water: Heat approximately half of the final required volume of purified water to 80-90°C.

  • Disperse Methylcellulose: While stirring vigorously, slowly sprinkle the methylcellulose powder onto the hot water to ensure each particle is wetted and prevent clumping.

  • Cool & Hydrate: Add the remaining volume of cold water (or ice) to the mixture and continue stirring until a clear, uniform, viscous solution is formed. Allow to stand, typically refrigerated, until fully hydrated.

Protocol 4: Preparation of this compound Oral Suspension (10 mg/mL)

  • Pre-wet the API: In a glass mortar, place the accurately weighed amount of the compound. Add a small amount of the wetting agent (e.g., a few drops of 10% Tween® 80 solution) and levigate with a pestle to form a smooth, uniform paste. This step is crucial to ensure the particles are not aggregated.[15]

  • Dilution: Gradually add the 1% methylcellulose vehicle to the paste in small portions, triturating continuously to maintain a homogenous mixture.

  • Final Volume: Transfer the mixture to a calibrated volumetric flask or graduated cylinder. Use additional vehicle to rinse the mortar and pestle, adding the rinsings to the flask to ensure a complete transfer of the drug.

  • Homogenization: Adjust to the final volume with the vehicle and mix thoroughly. For best results, use a magnetic stirrer for 15-30 minutes.

  • Storage: Store in a tightly sealed, light-resistant container at 2-8°C. Always re-homogenize by shaking vigorously before each dose administration.

Strategy 2: Co-Solvent Solution (Oral or IV Administration)

If pre-formulation studies show that the compound has sufficient solubility in a mixture of water and a biocompatible organic solvent, a co-solvent solution can be developed. This approach is particularly useful for intravenous administration, where a true solution free of particulates is mandatory.[16]

Commonly Used Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO) - Use should be minimized due to its own biological effects.[17]

  • Solutol® HS 15, Cremophor® EL

CAUTION: The selection and concentration of co-solvents must be carefully considered, as they can cause toxicity, hemolysis, or pain upon injection.[18] It is critical to establish the maximum tolerated dose for the specific vehicle composition in the chosen animal model.[19]

Protocol 5: Preparation of a Co-Solvent IV Formulation (1 mg/mL)

  • Solubilize API: In a sterile vial, dissolve the accurately weighed compound in the minimum required volume of the primary organic co-solvent (e.g., PEG 400). Use a vortex mixer or sonication to aid dissolution.

  • Add Secondary Co-solvents (if applicable): If a mixture of solvents is used (e.g., PEG 400 and Ethanol), add them sequentially, ensuring the drug remains in solution at each step.

  • Aqueous Dilution: Slowly add the aqueous component (e.g., sterile saline or 5% dextrose in water) to the organic solution dropwise while continuously vortexing. This slow addition is critical to prevent the drug from "crashing out" or precipitating.[20]

  • Final Volume & Sterilization: Adjust to the final volume with the aqueous component. For IV administration, the final formulation must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a sterile final container.[8][10]

  • Visual Inspection: Before administration, visually inspect the solution against a black and white background to ensure it is clear and free of any particulate matter.

Vehicle Component Function Typical Concentration Range (IV) Considerations
PEG 400 Primary Solubilizer10-60%Can cause hemolysis at high concentrations.
Propylene Glycol Solubilizer10-40%Can be associated with pain on injection.
Ethanol Co-Solvent5-20%CNS effects; potential for precipitation on dilution.
Polysorbate 80 Surfactant/Solubilizer1-10%Can be associated with hypersensitivity reactions.
Sterile Saline (0.9% NaCl) Aqueous Vehicleq.s. to 100%Ensures isotonicity.
Strategy 3: Nanosuspension via Wet Media Milling (Oral or IV)

For compounds that are extremely poorly soluble ("brick dust"), increasing the surface area by reducing particle size to the nanometer range can dramatically improve the dissolution rate and bioavailability.[21] Wet media milling is a robust "top-down" method for producing nanosuspensions.[22]

Key Components:

  • Stabilizers: A combination of polymers (e.g., Hydroxypropyl Cellulose) and/or surfactants (e.g., Poloxamer 188, Sodium Dodecyl Sulfate) is required to prevent the high-energy nanoparticles from agglomerating.[22]

  • Milling Media: High-density beads (e.g., Yttria-stabilized Zirconia) are used to mechanically break down the drug crystals.

Protocol 6: Preparation of a Nanosuspension by Wet Milling

  • Prepare Stabilizer Solution: Dissolve the selected stabilizer(s) (e.g., 1% Poloxamer 188) in sterile water for injection.

  • Create Pre-Suspension: Add the compound to the stabilizer solution and create a coarse pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes.[23]

  • Milling: Transfer the pre-suspension to a milling chamber containing zirconia beads (e.g., 0.1-0.5 mm diameter).

  • Process: Mill at a high speed (e.g., 2000-3000 rpm) for a defined period (e.g., 2-8 hours). The process should be cooled to prevent drug degradation.

  • Separation: After milling, separate the nanosuspension from the milling beads by filtration through an appropriate mesh.

  • Characterization: The final nanosuspension must be characterized for particle size and distribution (see Section 4.1).

Quality Control and Characterization of the Final Formulation

Rigorous quality control is essential to ensure that the prepared formulation is consistent, stable, and delivers the intended dose.

Particle Size Analysis (for Suspensions and Nanosuspensions)
  • Technique: Dynamic Light Scattering (DLS) is the preferred method for measuring the size of nanoparticles and sub-micron particles.[20][24] It measures the hydrodynamic diameter of the particles and provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution.

  • Procedure: Dilute a small aliquot of the suspension in an appropriate dispersant (usually the formulation vehicle) to a suitable concentration for DLS analysis.

  • Acceptance Criteria: For a nanosuspension, a mean particle size of <500 nm with a PDI of <0.3 is generally desirable.

Concentration Verification
  • Technique: A validated, stability-indicating HPLC method is required to confirm the final concentration of the drug in the formulation.[9]

  • Procedure: For solutions, a direct dilution into the mobile phase may be sufficient. For suspensions, an extraction step is required. This involves dissolving a known volume of the suspension in a solvent in which the drug is freely soluble, followed by filtration and HPLC analysis.

  • Acceptance Criteria: The measured concentration should typically be within ±10% of the target concentration.[10]

Certificate of Analysis (CoA)

For each batch of formulation prepared for a formal in vivo study, a Certificate of Analysis should be generated. This document provides a formal record of the formulation's quality.[25][26][27]

Table 3: Example Certificate of Analysis for a Preclinical Formulation

Test Specification Result Method
Appearance White, homogenous suspensionConformsVisual Inspection
Drug Concentration 9.0 - 11.0 mg/mL10.2 mg/mLHPLC-UV
pH 6.5 - 7.57.1pH Meter
Particle Size (Z-average) For information only350 nmDLS
Polydispersity Index (PDI) For information only0.25DLS
Sterility (for IV) SterileConformsUSP <71>
Endotoxin (for IV) < 20 EU/mL< 5 EU/mLLAL Test

Administration and Handling Best Practices

Proper handling and administration are critical for the success of in vivo studies.

  • Suspensions: Must be shaken vigorously immediately before drawing each dose to ensure homogeneity. Use an appropriate gauge gavage needle for oral administration to prevent clogging.[24]

  • IV Injections: Administer slowly to minimize irritation and allow for hemodilution, which can reduce the risk of precipitation.[9] Always observe the animal for any immediate adverse reactions.

  • Restraint: Use appropriate and consistent restraint methods to minimize stress on the animals, as stress can be a confounding variable.[16]

Conclusion

The successful formulation of a poorly soluble compound like this compound for in vivo studies is not a matter of selecting a generic recipe, but a process of systematic, data-driven science. The workflow presented in this guide, which emphasizes foundational pre-formulation characterization followed by rational formulation design and rigorous quality control, provides a robust pathway to developing high-quality, reliable, and effective preclinical formulations. By investing in this upfront scientific diligence, researchers can significantly increase the probability of obtaining accurate and reproducible data, thereby enabling a more confident assessment of their novel therapeutic candidates.

References

Application Note: Strategic Derivatization of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This application note provides a detailed technical guide for the strategic derivatization of a specific triazine core, 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one , to enhance its biological efficacy. We present field-proven protocols for the synthesis of the core structure and subsequent modifications at key positions: the N4-position of the triazine ring and the C6-phenyl group. The rationale behind these derivatization strategies is discussed in the context of structure-activity relationships (SAR), supported by representative data and workflows designed for drug discovery and development professionals.

Introduction: The 1,2,4-Triazinone Core as a Versatile Pharmacophore

The 1,2,4-triazin-5(4H)-one ring system is a bioisostere of pyrimidine bases, which allows it to interact with a variety of biological targets.[4] Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutics. The presence of multiple nitrogen atoms provides sites for hydrogen bonding, while the aromatic nature of the ring system allows for π-π stacking interactions with biological macromolecules. The 3-methyl and 6-phenyl substituents of the core molecule (Figure 1) offer distinct vectors for chemical modification, enabling a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Figure 1: Core Structure of this compound

Chemical structure of this compound

This guide will focus on two primary avenues of derivatization:

  • N4-Alkylation: Introducing various alkyl and arylalkyl groups at the N4-position to probe interactions with hydrophobic pockets of target proteins and to modulate solubility.

  • C6-Phenyl Ring Modification: Altering the substitution pattern on the C6-phenyl ring to enhance binding affinity through additional interactions and to fine-tune electronic properties.

Synthesis of the Core Scaffold: this compound

The foundational step in any derivatization campaign is the efficient and scalable synthesis of the starting material. The most common and robust method for constructing the 1,2,4-triazin-5-one core is the cyclocondensation of an α-ketoacid derivative with a substituted semicarbazide or a related precursor.[5]

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established methods for 1,2,4-triazine synthesis.[5][6]

Reaction Scheme:

Synthesis scheme for this compound

Materials:

  • Phenylglyoxylic acid

  • Acetic anhydride

  • 2-Acetylhydrazide (Acetohydrazide)

  • Glacial acetic acid

  • Ethanol

  • Ice-cold water

Procedure:

  • Preparation of the Hydrazone Intermediate:

    • In a 250 mL round-bottom flask, dissolve phenylglyoxylic acid (0.1 mol) in glacial acetic acid (50 mL).

    • Add 2-acetylhydrazide (0.1 mol) to the solution.

    • Stir the mixture at room temperature for 2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization to the Triazinone Core:

    • To the reaction mixture containing the hydrazone, add acetic anhydride (0.2 mol).

    • Heat the mixture to reflux (approximately 118°C) for 4-6 hours. The progress of the cyclization should be monitored by TLC.

    • After completion, allow the reaction mixture to cool to room temperature.

  • Isolation and Purification:

    • Slowly pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.

    • A precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid residues.

    • Recrystallize the crude product from ethanol to yield pure this compound as a crystalline solid.

Expected Yield: 65-75%

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for the derivatization of the core scaffold. The choice of reagents and conditions is based on achieving high yields and accommodating a diverse range of functional groups.

N4-Alkylation for Probing Hydrophobic Interactions

Scientific Rationale: Alkylation at the N4-position is a key strategy to introduce substituents that can interact with hydrophobic pockets in the active sites of target enzymes, such as kinases.[7] This modification can also significantly impact the compound's solubility and cell permeability.

Reaction Scheme:

N4-alkylation scheme of this compound

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

    • Add finely ground potassium carbonate (2.0 eq) to the suspension.

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkylating Agent:

    • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC. For less reactive alkyl halides, the temperature can be increased to 50-60°C.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N4-alkylated derivative.

C6-Phenyl Ring Modification via Suzuki Coupling

Scientific Rationale: The C6-phenyl ring provides a versatile handle for introducing a wide range of substituents to explore electronic effects and additional binding interactions. A powerful method to achieve this is the Suzuki cross-coupling reaction on a halogenated precursor.[8] This allows for the introduction of various aryl and heteroaryl moieties.

The derivatization of the C6-phenyl ring is a two-step process, as illustrated in the following workflow diagram.

C6_Derivatization_Workflow Start 3-methyl-6-phenyl- 1,2,4-triazin-5(4H)-one Step1 Step 1: Bromination (NBS, DMF) Start->Step1 Intermediate 3-methyl-6-(4-bromophenyl)- 1,2,4-triazin-5(4H)-one Step1->Intermediate Step2 Step 2: Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate->Step2 FinalProduct C6-Aryl Substituted Derivatives Step2->FinalProduct

Caption: Workflow for C6-phenyl ring derivatization.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield 3-methyl-6-(4-bromophenyl)-1,2,4-triazin-5(4H)-one.[8]

Materials:

  • 3-methyl-6-(4-bromophenyl)-1,2,4-triazin-5(4H)-one (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dioxane and Water (4:1 mixture)

Procedure:

  • In a sealable reaction vessel, combine the brominated triazinone (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 90-100°C for 8-12 hours.

  • Monitor the reaction by TLC. After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired C6-aryl substituted derivative.[8]

Structure-Activity Relationship (SAR) and Data Analysis

The derivatization strategies outlined above allow for a systematic investigation of the SAR. The following table presents representative data for a series of hypothetical derivatives of the core scaffold, illustrating how modifications can impact biological activity against a generic kinase target.

Compound IDR (at N4)R' (at C6-Phenyl)Kinase Inhibition IC₅₀ (µM)
Core HH> 50
N4-1 BenzylH15.2
N4-2 EthylH25.8
C6-1 H4-Methoxy8.5
C6-2 H4-Fluoro5.1
Hybrid-1 Benzyl4-Fluoro0.9

Analysis of SAR:

  • N4-Substitution: The introduction of a benzyl group at the N4 position (N4-1) leads to a significant increase in activity compared to the unsubstituted core, suggesting a favorable interaction with a hydrophobic region of the kinase. A smaller alkyl group like ethyl (N4-2) results in a less pronounced improvement.

  • C6-Phenyl Substitution: Modification of the C6-phenyl ring with an electron-donating group like methoxy (C6-1) or an electron-withdrawing group like fluoro (C6-2) enhances potency. The fluoro-substituted derivative shows the highest activity in this series, likely due to favorable electronic effects or specific interactions with the target.

  • Combined Derivatization: The combination of optimal substituents at both the N4 and C6 positions (Hybrid-1) results in a synergistic improvement in activity, highlighting the importance of a multi-pronged derivatization approach.

Conclusion

This application note provides a comprehensive guide to the synthesis and strategic derivatization of this compound. The detailed protocols for N4-alkylation and C6-phenyl modification via Suzuki coupling offer robust methods for generating diverse chemical libraries. The presented SAR analysis underscores the importance of systematic structural modifications to enhance biological activity. By employing these methodologies, researchers and drug development professionals can effectively explore the chemical space around this versatile scaffold to discover novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The predominant and most direct method for the synthesis of this compound is the cyclocondensation reaction between a phenyl-substituted α-ketoacid derivative, such as phenylglyoxylic acid, and an appropriate acylhydrazide, like acetylhydrazide. This reaction is typically heated in a suitable solvent, which facilitates the cyclization and subsequent dehydration to form the triazinone ring.[1]

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors for this synthesis are:

  • A phenyl-α-ketoacid or its ester: Phenylglyoxylic acid is a common and effective choice. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions and a reduction in the overall yield.

  • Acetylhydrazide: This provides the N-amino and methyl functionalities to the triazine core. Similar to the ketoacid, the purity of acetylhydrazide is crucial for a clean reaction.

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is generally performed under reflux at elevated temperatures for several hours. The choice of solvent can significantly impact the reaction rate and yield. Common solvents for this type of condensation include ethanol, glacial acetic acid, or dimethylformamide (DMF).[2] The use of microwave irradiation has also been reported to increase yields and shorten reaction times for similar 1,2,4-triazine syntheses.[3]

Q4: What is a realistic expected yield for this synthesis?

A4: The yield for the synthesis of 1,2,4-triazine derivatives can vary widely depending on the specific substrates, reaction conditions, and purification methods employed. For analogous triazine derivatives, yields in the range of 60-70% have been reported.[2] However, optimization of the reaction parameters is often necessary to achieve yields in this range.

Q5: How is the final product, this compound, typically purified?

A5: Purification is most commonly achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3] If the crude product contains significant impurities, column chromatography on silica gel may be necessary prior to recrystallization to achieve high purity.[4]

Troubleshooting Guide: Improving Your Yield

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Underlying Reason (Causality) Recommended Solution
Impure Starting Materials Impurities in phenylglyoxylic acid or acetylhydrazide can participate in side reactions, consuming the reactants and generating byproducts.Ensure the purity of starting materials using techniques like recrystallization or by purchasing from a reputable supplier. Confirm purity via melting point or spectroscopic methods.
Presence of Water Water can interfere with the dehydration step of the cyclocondensation reaction, hindering the formation of the triazine ring.[2]Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store hygroscopic reagents in a desiccator.
Incorrect Reaction Temperature Insufficient temperature may lead to a slow or incomplete reaction, while excessive heat can cause degradation of starting materials or the final product.Optimize the reaction temperature by running small-scale trials at different temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Solvent Choice The polarity and boiling point of the solvent can affect the solubility of reactants and the rate of reaction.Experiment with different solvents such as ethanol, acetic acid, or DMF to find the optimal medium for your specific reaction.[2]
Inefficient Mixing Poor mixing can lead to localized concentration gradients and an incomplete reaction.Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous.

Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products

Potential Side Product Formation Mechanism Mitigation Strategy
Unreacted Starting Materials The reaction has not gone to completion.Increase the reaction time or temperature. Consider the use of a catalyst (acid or base) to promote the reaction. Monitor the reaction by TLC until the starting materials are consumed.
Hydrazone Intermediate The initial condensation product between the ketoacid and acetylhydrazide is a hydrazone. Incomplete cyclization will result in this intermediate remaining in the product mixture.[2]Ensure sufficient heating and reaction time to facilitate the cyclization step. The use of a dehydrating agent or an acidic catalyst can promote ring closure.
Self-Condensation Products Phenylglyoxylic acid can potentially undergo self-condensation under certain conditions.Control the reaction temperature and the rate of addition of reagents. Adding the acetylhydrazide portion-wise may help to minimize self-condensation.
Regioisomers (if using unsymmetrical dicarbonyls) While not directly applicable to this specific synthesis with phenylglyoxylic acid, the use of unsymmetrical 1,2-dicarbonyl compounds in other triazine syntheses can lead to the formation of a mixture of regioisomers.[3]For related syntheses, purification by high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required to separate the isomers.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established methods for 1,2,4-triazine synthesis. Optimization may be required for your specific laboratory conditions.

Materials:

  • Phenylglyoxylic acid

  • Acetylhydrazide

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylglyoxylic acid (0.01 mol) and acetylhydrazide (0.01 mol) in 40 mL of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The crude product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the purified this compound.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Phenylglyoxylic Acid step1 Condensation & Cyclization (Glacial Acetic Acid, Reflux) start1->step1 start2 Acetylhydrazide start2->step1 step2 Precipitation in Water step1->step2 step3 Filtration step2->step3 step4 Recrystallization step3->step4 product This compound step4->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Impure Reagents start->cause1 Yes cause2 Suboptimal Conditions (Temp, Solvent) start->cause2 Yes cause3 Incomplete Reaction start->cause3 Yes cause4 Side Reactions start->cause4 Yes sol1 Purify Starting Materials cause1->sol1 sol2 Optimize Reaction Parameters cause2->sol2 sol3 Increase Reaction Time/Temp cause3->sol3 sol4 Modify Work-up/ Purification cause4->sol4 end Improved Yield sol1->end Re-run Reaction sol2->end Re-run Reaction sol3->end Re-run Reaction sol4->end Improved Purity

Caption: A logical flow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Navigating the Solubility Challenges of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the solubility challenges associated with this compound in common biological buffers. Our goal is to equip you with the scientific understanding and experimental protocols necessary to ensure the reliability and reproducibility of your results.

Introduction: The Solubility Hurdle

This compound, a member of the triazinone class of heterocyclic compounds, holds potential in various areas of biological research[1][2]. However, like many small molecules developed in drug discovery programs, it is characterized by poor aqueous solubility[3]. This inherent hydrophobicity can lead to significant experimental challenges, including compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data[3]. This guide provides a structured approach to understanding and mitigating these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when working with this compound in aqueous environments.

Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I add it to my aqueous buffer. Why is this happening and what can I do?

This phenomenon, often called "crashing out," is a classic sign of a poorly soluble compound. Your stock solution in a strong organic solvent like dimethyl sulfoxide (DMSO) is stable, but when introduced into an aqueous buffer, the compound's low solubility limit is quickly exceeded, leading to precipitation.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

  • Optimize the Co-solvent Concentration: While DMSO is an excellent solvent for many hydrophobic compounds, its concentration in the final aqueous solution should be minimized, ideally to less than 1%, to avoid solvent-induced artifacts in biological assays[4].

  • Use a Stepped Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Consider Alternative Co-solvents: If DMSO proves problematic, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be explored[5].

Q2: Can I adjust the pH of my buffer to improve the solubility of this compound?

Adjusting the pH can be a powerful tool to enhance the solubility of ionizable compounds. The key is to understand the compound's acid-base properties, specifically its pKa. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.

Q3: Are there specific biological buffers I should avoid when working with this compound?

While there is no definitive list of incompatible buffers for this compound, some general principles apply:

  • Phosphate Buffers (e.g., PBS): Phosphate buffers are widely used, but they can sometimes interact with small molecules. While no specific interactions with triazinones are prominently documented, it is always good practice to visually inspect for any signs of precipitation or instability over time[6].

  • TRIS Buffers: TRIS (tris(hydroxymethyl)aminomethane) is another common buffer. It is generally considered to be relatively non-interactive with many compounds.

  • HEPES and other "Good's" Buffers: These buffers are designed to be biocompatible and have low reactivity.

Recommendation: When starting, a simple buffer like Phosphate-Buffered Saline (PBS) or a TRIS-based buffer is a reasonable choice. However, if you encounter persistent solubility issues, it is worthwhile to test the solubility in a panel of different buffers to identify the most suitable one for your specific application.

Q4: I see a fine precipitate in my cell culture plates after a few hours of incubation. What could be the cause?

Delayed precipitation can be due to several factors:

  • Temperature Changes: The solubility of many compounds is temperature-dependent. A compound that is soluble at room temperature may precipitate at 37°C in an incubator, or vice-versa.

  • Interaction with Media Components: Complex cell culture media contain salts, amino acids, and proteins that can interact with your compound and reduce its solubility over time.

  • Compound Instability: The compound itself might be degrading under the experimental conditions, with the degradation products being less soluble. While triazines are generally stable, this should be considered in long-term experiments[7].

Troubleshooting:

  • Pre-equilibrate solutions at the experimental temperature.

  • Test for solubility directly in the complete cell culture medium you plan to use.

  • Run a time-course experiment to observe when precipitation begins.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and improve the solubility of this compound.

Protocol 1: Preparation of a DMSO Stock Solution

A high-concentration stock solution in DMSO is the starting point for most experiments.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO (Molecular Weight of this compound is approximately 187.2 g/mol ), you will need 1.872 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile vial.

  • Add DMSO: Add the desired volume of DMSO to the vial.

  • Dissolve the compound: Vortex the vial vigorously. If the compound does not fully dissolve, use a bath sonicator for short bursts until a clear solution is obtained.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This assay provides a rapid assessment of the apparent solubility of your compound in a chosen buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Biological buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Prepare a serial dilution of the compound in DMSO: In a 96-well plate, perform a serial dilution of your 10 mM stock solution to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add the compound to the buffer: In a separate 96-well plate, add a fixed volume of your biological buffer to each well (e.g., 198 µL). Then, add a small volume of each DMSO concentration from the first plate (e.g., 2 µL) to the corresponding wells of the second plate. This will result in a final DMSO concentration of 1%.

  • Incubate and mix: Seal the plate and incubate at room temperature with shaking for 1-2 hours.

  • Measure turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance indicates the formation of a precipitate.

  • Determine kinetic solubility: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol 3: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility, which is a more accurate measure of a compound's intrinsic solubility.

Materials:

  • Solid this compound

  • Biological buffer of choice

  • Small glass vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Prepare supersaturated solutions: Add an excess amount of the solid compound to a known volume of the biological buffer in a glass vial.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Determine thermodynamic solubility: The measured concentration is the thermodynamic solubility of the compound in that buffer.

Data Summary and Visualization

Table 1: Common Co-solvents and Their Properties

Co-solventPolarityBiocompatibilityNotes
DMSO HighGenerally good at <1%Can have biological effects at higher concentrations[4].
Ethanol HighGoodCan cause protein denaturation at high concentrations.
PEG 400 HighGoodOften used in formulations for in vivo studies.
Glycerol HighExcellentCan increase the viscosity of the solution.

Diagrams

G cluster_workflow Solubility Troubleshooting Workflow Start Compound Precipitates in Buffer Check_Conc Is the final concentration too high? Start->Check_Conc Check_Solvent Is the co-solvent percentage too high? Check_Conc->Check_Solvent No Solution Achieve Soluble Formulation Check_Conc->Solution Yes, Lower Concentration Check_Buffer Is the buffer appropriate? Check_Solvent->Check_Buffer No Check_Solvent->Solution Yes, Reduce Co-solvent Check_Temp Is temperature a factor? Check_Buffer->Check_Temp No Check_Buffer->Solution Yes, Change Buffer Check_Temp->Solution Yes, Control Temperature

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation Weigh 1. Weigh Compound Add_Solvent 2. Add DMSO Weigh->Add_Solvent Dissolve 3. Vortex/Sonicate Add_Solvent->Dissolve Store 4. Store at -20°C/-80°C Dissolve->Store Serial_Dilute 5. Serial Dilution in Buffer Dissolve->Serial_Dilute Final_Conc 6. Achieve Final Working Concentration

References

Technical Support Center: Purification of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common issue where the solute comes out of solution as a liquid instead of a solid. This typically occurs when the solution is supersaturated at a temperature above the compound's melting point or when the compound is significantly impure.[1][2]

  • Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation level.[1][2] Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oil.[1]

  • Causality: The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point. By adding more solvent, you lower the saturation temperature. Slow cooling is critical as it provides the necessary time for the molecules to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.[3]

  • If the Problem Persists: The issue might be significant impurities. In this case, it may be necessary to recover the crude material by evaporating the solvent and first purifying the compound by column chromatography to remove the impurities that are inhibiting crystallization.[1]

Question: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

Answer: A low recovery is a frequent problem in recrystallization and can often be traced back to a few key steps.[4]

  • Potential Cause 1: Using too much solvent. This is the most common reason for poor yield.[1][5] An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Before you begin, perform small-scale solubility tests to determine the optimal solvent and the minimum amount needed for dissolution at its boiling point.[5] If you've already completed the recrystallization and suspect this was the issue, you can try to recover some product by carefully evaporating a portion of the solvent from the mother liquor and cooling it again to see if more crystals form.

  • Potential Cause 2: Premature crystallization. If the solution cools too quickly during a hot gravity filtration step (if performed), the product can crystallize in the filter paper or funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible.[3]

  • Potential Cause 3: Rinsing with too much or warm solvent. Washing the collected crystals with an excessive amount of solvent, or with solvent that isn't ice-cold, will redissolve some of your purified product.[5]

    • Solution: Always use a minimal amount of ice-cold solvent to rinse the crystals. This removes residual impurities from the crystal surfaces without significantly dissolving the product.[5]

Question: My TLC plate shows a persistent impurity spot very close to my product spot after column chromatography. How can I improve the separation?

Answer: Achieving separation of compounds with similar polarities is a common challenge in column chromatography.[6] The key is to modify the mobile phase to exploit subtle differences in the compounds' interactions with the stationary phase.

  • Strategy 1: Decrease the polarity of the mobile phase. A less polar eluent will cause all compounds to move more slowly down the column, which can increase the difference in their retention times and improve separation. For a typical normal-phase silica gel column using a hexane/ethyl acetate system, this means increasing the proportion of hexane.[7]

  • Strategy 2: Change the solvent system. Different solvents can have different selectivities for your compounds.[8] If you are using a hexane/ethyl acetate system, consider switching to a system with a different solvent, such as dichloromethane/methanol. This can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the stationary/mobile phases, potentially leading to better separation.

  • Strategy 3: Optimize your column setup. A longer, narrower column can provide more theoretical plates and enhance separation. Ensure your sample is loaded onto the column in a very concentrated, narrow band to prevent band broadening.[9]

Frequently Asked Questions (FAQs)

Question: What is the best purification technique for this compound?

Answer: The choice of purification technique depends on the purity of the crude material and the scale of your experiment.

  • Recrystallization: This is the preferred method if your crude product is relatively pure (generally >80-90%) and you are working on a moderate to large scale.[3][7] It is an efficient way to remove small amounts of impurities and obtain a highly crystalline final product. Ethanol or ethanol/water mixtures are often good starting points for 1,2,4-triazinone derivatives.[7][10]

  • Flash Column Chromatography: This technique is necessary when the crude material contains significant amounts of impurities or impurities with very similar polarity to the desired product.[6][9] It is highly effective for separating complex mixtures.[7] Following chromatography, a final recrystallization step is often performed to obtain a highly pure, crystalline solid.

Question: How do I choose an appropriate solvent for recrystallization?

Answer: The ideal recrystallization solvent should exhibit the following properties:

  • High solubility at high temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound being purified.

A systematic approach involves small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).[5] For 1,2,4-triazinone derivatives, polar protic solvents like ethanol are often a good starting point.[10]

Question: How can I confirm the purity of my final product?

Answer: A combination of techniques should be used to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[3]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[11][12]

Detailed Protocols & Data

Workflow for Purification Strategy Selection

The following flowchart outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product This compound assess_purity Assess Purity by TLC start->assess_purity decision Is the product >90% pure with minor impurities? assess_purity->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Flash Column Chromatography decision->chromatography No final_product Pure Crystalline Product recrystallize->final_product post_chrom_recrys Optional Recrystallization chromatography->post_chrom_recrys post_chrom_recrys->final_product

Caption: Decision workflow for purifying this compound.

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying crude material that is already relatively clean.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. Add the solvent in small portions and allow the solution to return to a boil between additions.[5]

  • Decoloration (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Inducing Crystallization (If Necessary): If crystals do not form, it may be due to supersaturation. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed" crystal of the pure compound.[1][5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[5]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Table 1: Recrystallization Solvent Selection Guide
SolventPolarityBoiling Point (°C)Suitability Notes
Ethanol Polar Protic78Often a good first choice. The compound is typically soluble when hot and less soluble when cold.[10]
Methanol Polar Protic65Similar to ethanol but more volatile. May result in faster crystallization.
Ethyl Acetate Polar Aprotic77A less polar option if the compound is too soluble in alcohols.
Toluene Nonpolar111Useful for removing nonpolar impurities. The higher boiling point requires caution.
Ethanol/Water Polar ProticVariableA mixed-solvent system can be effective. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify and cool.
Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from significant impurities.

  • Select Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good system will give your product an Rf value of approximately 0.25-0.35. For 1,2,4-triazinones, a gradient of ethyl acetate in hexanes is a common starting point.[7]

  • Prepare the Column: Pack a glass column with silica gel using the selected mobile phase (wet packing is common). Ensure the silica bed is compact and level.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or compressed air) to begin eluting the compounds. Start with a lower polarity mobile phase and gradually increase the polarity (e.g., increase the percentage of ethyl acetate).[7]

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

Technical Support Center: Navigating and Overcoming Resistance to 1,2,4-Triazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazinone-based compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the experimental evaluation of these promising therapeutic agents, with a particular focus on the pervasive issue of drug resistance.

Introduction: The Promise and Perils of 1,2,4-Triazinone-Based Compounds

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential.[1][2] In oncology, derivatives of 1,2,4-triazinone have emerged as potent inhibitors of critical signaling pathways, including the PI3K/AKT/mTOR and MAPK cascades, and have shown promise as inducers of apoptosis.[3][4] However, as with many targeted therapies, the emergence of drug resistance is a significant hurdle that can limit their clinical efficacy.[1][5]

This guide provides a comprehensive resource to help you anticipate, identify, and overcome resistance to 1,2,4-triazinone-based compounds in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for anticancer 1,2,4-triazinone derivatives?

A1: The anticancer effects of 1,2,4-triazinone derivatives are multifaceted and often depend on the specific substitutions on the triazine core. Key mechanisms include:

  • Inhibition of Kinase Signaling Pathways: Many 1,2,4-triazinone compounds are designed as kinase inhibitors, targeting key nodes in pro-survival signaling cascades. A notable example is Apitolisib (GDC-0980) , a dual inhibitor of PI3K and mTOR.[6][7] By blocking these pathways, these compounds can halt cell proliferation and induce cell death.

  • Induction of Apoptosis: Several 1,2,4-triazinone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8][9] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and may involve the upregulation of pro-apoptotic proteins like p53 and Bax.[8][9]

  • Topoisomerase II Inhibition: Some derivatives have demonstrated the ability to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[8][9]

Q2: We are observing a decrease in the efficacy of our 1,2,4-triazinone compound in our long-term cell culture experiments. What are the likely mechanisms of acquired resistance?

A2: Acquired resistance to 1,2,4-triazinone-based compounds is a complex phenomenon that can arise from various molecular alterations. The most common mechanisms include:

  • Target Alteration: Mutations in the drug's target protein can prevent the compound from binding effectively, rendering it inactive. This is a common resistance mechanism for kinase inhibitors.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. For example, in cells resistant to PI3K/mTOR inhibitors like Apitolisib, the upregulation of other receptor tyrosine kinases or the activation of the MAPK pathway can restore pro-survival signaling.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[10][11]

  • Enhanced Drug Metabolism: Increased activity of metabolic enzymes, particularly cytochrome P450s (like CYP3A4), can lead to the rapid breakdown of the compound into inactive metabolites.

  • Epithelial-Mesenchymal Transition (EMT): Studies on Apitolisib-resistant non-small cell lung cancer cell lines suggest that EMT may play a role in acquired resistance.[12] EMT is a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and drug resistance.[13]

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent or Non-Reproducible Results in Cell Viability Assays

Symptoms: High variability between replicate wells, poor dose-response curves, or results that change from one experiment to the next.

Possible Causes and Solutions:

Possible Cause Solution
Poor Compound Solubility Many novel 1,2,4-triazinone derivatives have poor aqueous solubility. If the compound precipitates in the culture medium, its effective concentration is unknown. Solution: Prepare a high-concentration stock solution in DMSO. For the final working solution, dilute the stock in pre-warmed medium and vortex thoroughly. Visually inspect for precipitates. Include a vehicle control (DMSO alone) in all experiments.
"Edge Effect" in Multi-well Plates Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug concentrations.[14] Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[15]
Inconsistent Cell Seeding A non-homogenous cell suspension will lead to variability in cell numbers between wells. Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and a consistent pipetting technique.
Compound Interference with Assay Reagents Colored or fluorescent compounds can interfere with colorimetric (e.g., MTT) or fluorescence-based assays. Solution: Run a cell-free control with the compound and assay reagents to measure any intrinsic signal. If interference is significant, consider switching to an alternative assay (e.g., a luminescence-based assay like CellTiter-Glo).[14]
Paradoxical Effects At very high concentrations, some compounds may exhibit reduced efficacy or even a slight increase in cell viability. This can be due to off-target effects, compound precipitation, or cellular stress responses. Solution: Carefully examine the dose-response curve and consider the solubility limit of the compound. If a paradoxical effect is consistently observed, it may warrant further investigation into the compound's mechanism of action at high concentrations.
Problem 2: Difficulty in Developing a Drug-Resistant Cell Line

Symptoms: Cells fail to acquire resistance despite prolonged exposure to the 1,2,4-triazinone compound, or the resistant phenotype is unstable.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Starting Concentration Starting with a concentration that is too high will kill all the cells, while a concentration that is too low may not provide enough selective pressure. Solution: Begin by determining the IC50 of the compound in the parental cell line. Start the resistance development process with a concentration around the IC20-IC30.
Insufficient Duration of Treatment Developing stable resistance is a slow process that can take several months. Solution: Be patient and maintain consistent drug pressure. Gradually increase the drug concentration in a stepwise manner only after the cells have adapted and are growing steadily at the current concentration.
Cell Line Heterogeneity Parental cell lines can be heterogeneous, with only a small subpopulation of cells capable of developing resistance. Solution: Consider single-cell cloning of the parental line to start with a more homogenous population. Alternatively, after an initial period of drug selection, you can isolate and expand individual resistant colonies.
Unstable Resistance The resistant phenotype may be lost when the drug is removed from the culture medium. Solution: Continuously culture the resistant cell line in the presence of the 1,2,4-triazinone compound at a maintenance concentration (e.g., the IC50 of the resistant line). Regularly verify the resistant phenotype by performing IC50 determination assays.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate and overcome resistance to 1,2,4-triazinone-based compounds.

Protocol 1: Development of a Drug-Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to a 1,2,4-triazinone compound through continuous, stepwise exposure.

Materials:

  • Parental cancer cell line

  • 1,2,4-triazinone compound of interest

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the 1,2,4-triazinone compound in the parental cell line.

  • Initial exposure: Treat the parental cells with the compound at a concentration of approximately IC20-IC30.

  • Culture and observation: Culture the cells in the presence of the compound, changing the medium every 2-3 days. Initially, a significant number of cells will die. Allow the surviving cells to repopulate the flask.

  • Dose escalation: Once the cells are growing steadily at the current concentration (typically reaching 70-80% confluency at a similar rate to untreated parental cells), subculture them and increase the compound concentration by 1.5- to 2-fold.

  • Repeat: Repeat the cycle of adaptation and dose escalation over several months.

  • Cryopreservation: At each stage of increased resistance, cryopreserve a stock of the cells.

  • Confirmation of resistance: Once a desired level of resistance is achieved (e.g., a >10-fold increase in IC50), confirm the resistant phenotype by performing a cell viability assay to compare the IC50 of the resistant line to the parental line.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in signaling pathways like PI3K/AKT and MAPK, which are often altered in resistant cells.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Protein extraction: Lyse parental and resistant cells (treated and untreated with the 1,2,4-triazinone compound) with RIPA buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.

  • Stripping and reprobing: To assess total protein levels, strip the membrane and reprobe with an antibody against the total protein (e.g., anti-AKT).

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of genes potentially involved in resistance, such as ABC transporters (e.g., ABCB1) and metabolic enzymes (e.g., CYP3A4).

Materials:

  • Parental and resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA extraction: Extract total RNA from parental and resistant cells using a commercial kit.

  • cDNA synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for the target and housekeeping genes.

  • Run qPCR: Run the qPCR reaction in a real-time PCR instrument.

  • Data analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes in the resistant cells compared to the parental cells, normalized to the housekeeping gene.

Protocol 4: Rhodamine 123 Efflux Assay for P-gp Activity

This functional assay measures the activity of the P-gp drug efflux pump.

Materials:

  • Parental and resistant cells

  • Rhodamine 123

  • P-gp inhibitor (e.g., verapamil or elacridar)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell preparation: Harvest and resuspend cells in culture medium.

  • Rhodamine 123 loading: Incubate the cells with Rhodamine 123 (with and without a P-gp inhibitor) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed medium (with and without the P-gp inhibitor) and incubate at 37°C to allow for efflux.

  • Analysis: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer or fluorescence plate reader.

  • Interpretation: Resistant cells with high P-gp activity will show lower intracellular fluorescence due to active efflux of Rhodamine 123. This efflux will be inhibited in the presence of a P-gp inhibitor, leading to increased fluorescence.

Protocol 5: Drug Combination Synergy Analysis

This protocol outlines a method to assess whether combining a 1,2,4-triazinone compound with another anticancer agent results in a synergistic, additive, or antagonistic effect.

Materials:

  • Cancer cell line of interest

  • 1,2,4-triazinone compound

  • Second anticancer agent

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

  • Determine single-agent IC50s: First, determine the IC50 values for each drug individually.

  • Design combination matrix: Create a dose-response matrix with varying concentrations of both drugs. A common approach is to use concentrations ranging from well below to well above the IC50 of each drug.

  • Treat cells: Seed cells in 96-well plates and treat them with the single agents and the combinations for a defined period (e.g., 72 hours).

  • Measure cell viability: Assess cell viability using a suitable assay.

  • Calculate synergy: Analyze the data using a synergy model such as the Chou-Talalay method (to calculate a Combination Index, CI) or the Bliss Independence model.[8]

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism

Visualizing Resistance Mechanisms

The following diagrams illustrate the key signaling pathways involved in the action of and resistance to 1,2,4-triazinone-based compounds.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Triazinone 1,2,4-Triazinone (e.g., Apitolisib) Triazinone->PI3K Triazinone->mTOR cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK PI3K PI3K (Mutated) RTK->PI3K EffluxPump Drug Efflux Pump (e.g., P-gp) Triazinone_out 1,2,4-Triazinone EffluxPump->Triazinone_out mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BypassKinase Bypass Kinase (e.g., alternative RTK) BypassKinase->Proliferation Metabolism Enhanced Metabolism (e.g., CYP450) Metabolism->Triazinone_out EMT Epithelial-Mesenchymal Transition (EMT) Proliferation->EMT Triazinone_in 1,2,4-Triazinone Triazinone_in->EffluxPump Triazinone_in->Metabolism

References

Technical Support Center: Optimizing Triazinone Compound Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one and Its Analogs

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound belongs to the triazinone class of heterocyclic compounds. While this specific molecule is not extensively documented in cell biology literature, its core structure is shared by compounds like Metribuzin (CAS 21087-64-9).[1][2] Metribuzin is a well-characterized herbicide that acts by inhibiting Photosystem II (PSII) in plants, thereby blocking photosynthesis.[3][4][5][6][7] Given that mammalian cells do not possess Photosystem II, the primary application of such compounds in this context is often for toxicological screening, investigating potential off-target effects, or exploring novel, uncharacterized mechanisms of action such as anticancer properties, which have been noted in other triazine derivatives.[8][9][10]

Q2: How should I prepare a stock solution of this compound?

Most triazinone compounds exhibit poor solubility in water but are soluble in organic solvents.[11][12] The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[13][14]

  • Recommendation: Prepare a 10 mM to 50 mM stock solution in 100% cell culture-grade DMSO.

  • Procedure: Weigh the compound accurately and add the calculated volume of DMSO. Ensure complete dissolution by vortexing or gentle warming (do not exceed 40°C). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The compound may be light-sensitive, so storage in amber vials is recommended.

Q3: What are the recommended starting concentrations for a dose-response experiment in mammalian cells?

For a compound with unknown cytotoxicity, a broad range of concentrations should be tested initially. A logarithmic or semi-logarithmic dilution series is most efficient.

  • Initial Screening Range: Start with a high concentration of 100 µM and perform serial dilutions down to the nanomolar range (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc.).

  • Rationale: This wide range is likely to capture the IC50 (half-maximal inhibitory concentration) if the compound has any cytotoxic or anti-proliferative effects within a pharmacologically relevant window.

Q4: How do I control for solvent-induced artifacts in my experiment?

DMSO can be toxic to cells at concentrations typically above 0.5-1% (v/v). It is critical to include a "vehicle control" in all experiments.

  • Vehicle Control: This is a set of wells/flasks containing cells treated with the highest concentration of DMSO used in your experiment, but without the compound. For example, if your highest compound concentration (100 µM) results in a final DMSO concentration of 0.2% in the cell culture medium, your vehicle control should contain cells treated with 0.2% DMSO alone.

  • Purpose: This allows you to subtract any effects of the solvent itself from the effects of the compound, ensuring that the observed phenotype is due to the compound's activity.

Troubleshooting Guide: Common Experimental Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Observable Effect 1. Concentration Too Low: The compound may not be active in the tested range. 2. Compound Inactivity: The compound may be biologically inert in your specific cell line or assay. 3. Degradation: The compound may have degraded due to improper storage or handling.1. Expand the concentration range up to 200 µM, but be mindful of solubility limits. 2. Test in a different cell line or use a more sensitive assay (e.g., a metabolic assay in addition to a proliferation count). 3. Prepare a fresh stock solution from powder. Ensure proper storage conditions (dark, -20°C or lower).
High Cell Death, Even at Low Doses 1. High Compound Potency: The compound is highly cytotoxic to your cell line. 2. Solvent Toxicity: The final DMSO concentration in the culture medium is too high. 3. Incorrect Stock Concentration: A calculation or weighing error resulted in a more concentrated stock than intended.1. Shift your dilution series to a lower range (e.g., starting at 10 µM or 1 µM and diluting down to the pM range). 2. Recalculate your dilutions to ensure the final DMSO concentration does not exceed 0.5% (v/v). Ideally, keep it consistent across all treatments and below 0.2%. 3. Re-weigh and prepare a fresh stock solution, double-checking all calculations.
Precipitation in Culture Medium 1. Poor Solubility: The compound's concentration exceeds its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: The compound may be reacting with proteins (e.g., from FBS) or other components in the medium.1. Lower the highest working concentration. 2. Observe the medium under a microscope immediately after adding the compound to check for precipitates. 3. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line.
Inconsistent Results Between Replicates 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Pipetting Errors: Inaccurate serial dilutions or addition of the compound. 3. Edge Effects: Cells in the outer wells of a microplate behave differently due to temperature/evaporation gradients.1. Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting. 2. Use calibrated pipettes. Change tips between dilutions. Mix well after adding the compound to the medium. 3. Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or medium to create a humidity barrier.

Experimental Protocols & Workflows

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution and subsequent working solutions for a typical 96-well plate assay.

Materials:

  • This compound (MW: 187.20 g/mol )

  • Cell Culture-Grade DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Complete cell culture medium

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh 1.87 mg of the compound.

    • Add 1.0 mL of 100% DMSO to yield a 10 mM stock solution.

    • Vortex thoroughly until fully dissolved.

    • Dispense into 20 µL aliquots in sterile amber tubes and store at -20°C.

  • Working Solutions:

    • For a dose-response assay, prepare intermediate dilutions from your stock. For example, to make a 200 µM working solution (for a final in-well concentration of 100 µM assuming a 1:1 dilution), dilute your 10 mM stock 1:50 in complete culture medium.

    • Perform serial dilutions from this highest working solution in complete culture medium to prepare the rest of your concentration range.

Protocol 2: Dose-Response Cytotoxicity Assay using MTT

This protocol provides a framework for assessing the cytotoxic or anti-proliferative effects of the compound on an adherent cell line.

Materials:

  • Adherent cells of choice (e.g., A549, MCF-7)

  • 96-well flat-bottom cell culture plates

  • Compound working solutions and vehicle control medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment:

    • Remove the old medium.

    • Add 100 µL of the prepared compound working solutions (or vehicle/untreated controls) to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well.

    • Mix on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with compound (serial dilutions) incubate1->treat incubate2 Incubate for desired time (e.g., 48h) treat->incubate2 mtt Add MTT Reagent (Incubate 3-4h) incubate2->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for a typical dose-response cytotoxicity assay.

Troubleshooting Logic

G start Inconsistent Results Observed check_seeding Review Cell Seeding Protocol. Was cell suspension homogenous? start->check_seeding check_pipetting Verify Pipette Calibration and Dilution Technique. check_seeding->check_pipetting No fix_seeding ACTION: Ensure single-cell suspension. Mix between aliquots. check_seeding->fix_seeding Yes check_plate Are you observing an 'Edge Effect'? check_pipetting->check_plate No fix_pipetting ACTION: Use calibrated pipettes. Change tips frequently. check_pipetting->fix_pipetting Yes fix_plate ACTION: Avoid outer wells. Use them as a buffer. check_plate->fix_plate Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

Potential Off-Target Signaling

G compound Triazinone Compound (Potential Off-Target Effect) stress Cellular Stress (e.g., Oxidative, Metabolic) compound->stress mapk MAPK Pathway Activation (p38, JNK) stress->mapk apoptosis Apoptosis Induction (Caspase Activation) mapk->apoptosis cyto Cytotoxicity / Reduced Proliferation apoptosis->cyto

Caption: Hypothetical pathway for off-target cytotoxicity in mammalian cells.

References

Technical Support Center: Stability Testing of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and troubleshooting during the experimental workflow. The information presented here is curated to ensure scientific integrity and empower you to conduct robust and reliable stability studies.

Frequently Asked Questions (FAQs)

Q1: I am preparing solutions of this compound for stability studies. What solvents are recommended, and are there any solubility issues I should be aware of?

A1: this compound, a derivative of the herbicide Metamitron, exhibits limited solubility in water (0.17 g/100mL at 20°C)[1]. Therefore, for creating stock solutions for stability studies, organic solvents are generally required.

Recommended Solvents:

  • Methanol: Often used for preparing stock solutions for HPLC analysis and has been used in the extraction of Metamitron and its metabolites from various matrices[2][3][4].

  • Acetonitrile: A common solvent for reversed-phase HPLC and compatible with LC-MS/MS analysis[5].

  • Dimethyl Sulfoxide (DMSO): Suitable for creating highly concentrated stock solutions, but be mindful of its potential to interfere with certain analytical techniques and its effect on the stability of the compound at high concentrations.

Causality and Experimental Choice: The choice of solvent is critical as it can influence the compound's stability. For forced degradation studies, it is often necessary to use a co-solvent system (e.g., methanol-water or acetonitrile-water) to ensure the compound remains in solution under the stress conditions. Always perform a solubility pre-test to determine the optimal solvent system for your desired concentration. It is best practice to dissolve and inject samples in the mobile phase to be used for HPLC analysis to avoid peak distortion[6].

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: Based on studies of the closely related compound Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one), the primary degradation pathways for this compound are expected to be photodegradation and hydrolysis , particularly under alkaline conditions.

  • Photodegradation: This is a significant degradation pathway. Exposure to light, especially UV radiation, can lead to the formation of various degradation products. The major photolytic degradant of Metamitron is desaminometamitron (6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one)[7][8].

  • Hydrolysis: The triazinone ring can be susceptible to hydrolysis. While Metamitron itself is relatively stable to acid hydrolysis (pH 1-8), it undergoes hydrolysis under alkaline conditions (pH 9) with a half-life of 5.7 days[6][9]. The rate of hydrolysis increases with increasing pH.

  • Oxidative Degradation: While less documented for this specific molecule compared to photodegradation and hydrolysis, oxidative stress using reagents like hydrogen peroxide should be considered as part of a comprehensive forced degradation study as per ICH guidelines[9]. The nitrogen-rich heterocyclic ring could be susceptible to oxidation.

  • Thermal Degradation: Triazinone derivatives generally exhibit high thermal stability. However, forced degradation at elevated temperatures should still be performed to assess the potential for thermal-induced degradation.

Below is a diagram illustrating the potential degradation pathways.

This compound This compound Degradation Products Degradation Products This compound->Degradation Products Photodegradation (UV/Vis light) This compound->Degradation Products Hydrolysis (Alkaline pH) This compound->Degradation Products Oxidation (e.g., H2O2) This compound->Degradation Products Thermal Stress (Heat)

Caption: Potential Degradation Pathways.

Q3: I am developing a stability-indicating HPLC method. What are the key parameters to consider?

A3: A robust stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Key Method Development Considerations:

ParameterRecommendation & Rationale
Column A reversed-phase C18 column is a common starting point for molecules with both polar (triazinone ring) and non-polar (phenyl group) characteristics.
Mobile Phase A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (methanol or acetonitrile) is recommended to achieve good separation of degradants with varying polarities. For Metamitron analysis, a mobile phase of methanol and water (70:30 v/v) with the pH adjusted to 6.0 has been successfully used[2].
Detection UV detection is a standard approach. The optimal wavelength should be determined by a UV scan of the parent compound. For Metamitron, a wavelength of 310 nm has been reported[2]. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Flow Rate A typical flow rate of 1.0 mL/min is a good starting point.
Temperature Maintaining a constant column temperature (e.g., 30°C) is important for reproducible retention times.

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness[2].

The following diagram outlines the HPLC method development workflow.

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Select Column & Mobile Phase Select Column & Mobile Phase Optimize Gradient & Flow Rate Optimize Gradient & Flow Rate Select Column & Mobile Phase->Optimize Gradient & Flow Rate Determine Detection Wavelength Determine Detection Wavelength Optimize Gradient & Flow Rate->Determine Detection Wavelength Assess Peak Shape & Resolution Assess Peak Shape & Resolution Determine Detection Wavelength->Assess Peak Shape & Resolution Stress Samples (Acid, Base, Peroxide, Light, Heat) Stress Samples (Acid, Base, Peroxide, Light, Heat) Assess Peak Shape & Resolution->Stress Samples (Acid, Base, Peroxide, Light, Heat) Analyze Stressed Samples Analyze Stressed Samples Stress Samples (Acid, Base, Peroxide, Light, Heat)->Analyze Stressed Samples Specificity Specificity Analyze Stressed Samples->Specificity Linearity Linearity Specificity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness

Caption: HPLC Method Development Workflow.

Troubleshooting Guides

Issue 1: My solution of this compound has turned yellow and I see a decrease in the parent peak area in my HPLC analysis.

Possible Cause: This is a strong indication of photodegradation. As mentioned, this compound is susceptible to degradation upon exposure to light, which can result in the formation of colored degradants and a reduction in the concentration of the parent compound[8].

Troubleshooting Steps:

  • Protect from Light: Immediately protect all solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct all experiments under low-light conditions whenever possible.

  • Confirm Photodegradation: To confirm that light is the cause, prepare two identical solutions. Expose one to ambient light and keep the other protected from light. Analyze both solutions at various time points and compare the results. A significant difference in the parent peak area and the appearance of new peaks in the light-exposed sample will confirm photodegradation.

  • Characterize Degradants: If you have access to LC-MS/MS, analyze the yellowed solution to identify the mass of the degradation products. This can help in elucidating the degradation pathway.

Issue 2: I am performing forced degradation under alkaline conditions, but I am not observing any significant degradation.

Possible Cause: While the triazinone ring is susceptible to alkaline hydrolysis, the reaction kinetics can be influenced by temperature and the concentration of the base.

Troubleshooting Steps:

  • Increase Temperature: Gently heat the reaction mixture. Hydrolysis reactions are often accelerated at higher temperatures. Start with a temperature of 40-60°C and monitor the degradation over time.

  • Increase Base Concentration: If increasing the temperature is not sufficient, you can cautiously increase the concentration of the base (e.g., from 0.1 N NaOH to 0.5 N or 1 N NaOH). Be aware that highly basic conditions can lead to rapid and extensive degradation, so it is important to monitor the reaction closely.

  • Extend Reaction Time: If you are seeing some degradation but not the target of 5-20%, extend the duration of the experiment. Collect samples at later time points to track the progress of the degradation.

Issue 3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the parent compound.

Possible Cause: Poor peak shape can be caused by a variety of factors related to the HPLC method and sample preparation.

Troubleshooting Steps:

IssuePossible CauseRecommended Action
Peak Tailing Secondary interactions between the basic nitrogen atoms of the triazine ring and acidic silanol groups on the column packing.Use a base-deactivated column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte and column.
Peak Fronting The sample solvent is stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
Split Peaks A partially blocked column inlet frit or a void in the column packing.Reverse-flush the column with a compatible solvent. If the problem persists, the column may need to be replaced.

For a comprehensive guide on HPLC troubleshooting, refer to resources from reputable suppliers[6].

References

Technical Support Center: Synthesis of 1,2,4-Triazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazinones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to streamline your synthetic workflows. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and achieve high-purity target compounds.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of 1,2,4-triazinones.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in 1,2,4-triazinone synthesis can often be traced back to several key factors.[1] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Impurities in your starting materials, such as the α-dicarbonyl compounds or acid hydrazides, can lead to unwanted side reactions.[1] Ensure the purity of your reagents through appropriate characterization (e.g., NMR, melting point) before commencing the synthesis.

  • Reaction Conditions: The reaction conditions are critical and vary depending on the synthetic route.[1] Factors such as temperature, reaction time, solvent, and the presence of a catalyst must be optimized. For instance, some syntheses benefit from microwave irradiation on a solid support like silica gel, which can enhance reaction rates and yields.[1][2]

  • Incomplete Cyclization: The final ring-closing step to form the triazinone ring can be challenging. Incomplete cyclization may result from insufficient heating, incorrect pH, or the presence of moisture. Consider extending the reaction time or employing a stronger dehydrating agent.

  • Side Reactions: The formation of byproducts is a common cause of low yields. For example, when using unsymmetrical 1,2-dicarbonyl compounds, the formation of regioisomers can be a significant issue.[3][4] Additionally, self-condensation of starting materials or degradation of intermediates can reduce the overall yield.

Q2: I'm observing the formation of a complex mixture of products that is difficult to purify. What are the likely causes?

A2: The formation of complex mixtures often points towards side reactions or decomposition.[5]

  • Regioisomer Formation: As mentioned, unsymmetrical 1,2-dicarbonyls can lead to a mixture of regioisomeric triazinones.[3][4] The separation of these isomers can be challenging.[3]

  • Decomposition of Intermediates: Certain intermediates in 1,2,4-triazinone synthesis can be labile. For instance, α-bromohydrazones are known to be unstable and can decompose during the reaction, leading to a complex mixture.[5]

  • Reaction with Solvent: In some cases, the solvent can participate in the reaction, leading to unexpected byproducts. Ensure the chosen solvent is inert under the reaction conditions.

  • Air/Moisture Sensitivity: Some reagents or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.

Q3: What are the best practices for purifying 1,2,4-triazinone derivatives?

A3: A multi-step purification strategy is often necessary to achieve high purity for 1,2,4-triazinone derivatives.[6]

  • Initial Workup: Begin with a standard liquid-liquid extraction to remove highly polar or non-polar impurities.[3][6] This typically involves quenching the reaction, diluting with water, and extracting with an organic solvent like ethyl acetate.[3][6]

  • Flash Column Chromatography: This is the most common primary purification technique.[1][3][6] Careful selection of the eluent system based on TLC analysis is critical for good separation.[6]

  • Recrystallization: For solid compounds, recrystallization can be an excellent final step to remove minor impurities and obtain highly pure crystalline material.[1][6]

  • High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity (>98%), such as biological assays, semi-preparative HPLC is a highly effective polishing step.[3][6]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific, complex problems.

Guide 1: Poor Separation During Column Chromatography

Symptom: Your column chromatography is not providing adequate separation of your target 1,2,4-triazinone from impurities.

Causality and Troubleshooting Workflow:

Poor separation can stem from several factors, including an unoptimized solvent system, improper column packing, or incorrect sample loading. The following workflow will help you systematically address the issue.

Column_Chromatography_Troubleshooting start Poor Separation tlc Is the solvent system optimized via TLC? start->tlc loading Is the sample loaded correctly (concentrated)? tlc->loading Yes optimize_eluent Optimize eluent (adjust polarity) tlc->optimize_eluent No packing Is the column packed properly (no air bubbles)? loading->packing Yes improve_loading Improve loading technique (use minimal solvent) loading->improve_loading No alternative Consider Alternative Techniques packing->alternative Yes repack_column Repack column carefully packing->repack_column No hplc - Reversed-Phase HPLC - Preparative HPLC alternative->hplc

Caption: Troubleshooting poor separation in column chromatography.

Detailed Steps:

  • Solvent System Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound to ensure it moves down the column at an appropriate rate.

  • Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel slurry is homogenous and free of air bubbles.[6]

  • Concentrated Sample Loading: Dissolve your crude product in a minimal amount of solvent, ideally the eluent, before loading it onto the column.[6] A dilute sample will lead to broad bands and poor resolution.

  • Consider Alternative Techniques: If you are trying to separate closely related compounds like regioisomers, standard flash chromatography may not be sufficient.[3] Techniques with higher resolving power, such as preparative HPLC or Supercritical Fluid Chromatography (SFC), may be necessary.[3]

Guide 2: Incomplete or Failed Cyclization to the 1,2,4-Triazinone Ring

Symptom: Spectroscopic analysis (e.g., ¹H NMR, IR) of your crude product indicates the presence of the acyclic precursor and little to no desired triazinone.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Reaction Temperature/Time The cyclization-condensation reaction is often endothermic and requires sufficient energy input to overcome the activation barrier.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.
Incorrect pH The cyclization can be sensitive to the pH of the reaction mixture. Both highly acidic and highly basic conditions can inhibit the reaction or promote side reactions.If using acidic or basic catalysis, perform small-scale experiments to screen a range of pH values. For reactions using reagents like ammonium acetate, ensure it is of good quality.[4]
Presence of Water The cyclization is a condensation reaction that releases water. If water is not effectively removed, the equilibrium may not favor product formation.Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a dehydrating agent such as molecular sieves to the reaction mixture.
Steric Hindrance Bulky substituents on the precursor molecule can sterically hinder the intramolecular cyclization.More forcing reaction conditions (higher temperature, longer reaction time) may be required. In some cases, a different synthetic route that avoids sterically hindered intermediates may be necessary.

Experimental Protocol: Monitoring Cyclization by TLC

  • Prepare a TLC chamber with an appropriate solvent system that provides good separation between your starting material and the expected product.

  • At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate alongside spots of your starting material and, if available, an authentic sample of the product.

  • Develop and visualize the TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared.

III. Key Reaction Mechanisms and Side Reactions

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Mechanism: General Synthesis of 1,2,4-Triazinones from α-Dicarbonyls and Acid Hydrazides

The most common route to 1,2,4-triazinones involves the condensation of an α-dicarbonyl compound with an acid hydrazide, followed by cyclization.

Triazinone_Synthesis cluster_start Starting Materials dicarbonyl α-Dicarbonyl Compound intermediate1 Hydrazone Intermediate dicarbonyl->intermediate1 + H₂N-NH-COR' hydrazide Acid Hydrazide hydrazide->intermediate1 + H₂N-NH-COR' intermediate2 Acyclic Precursor intermediate1->intermediate2 Condensation with Ammonia Source (e.g., NH₄OAc) product 1,2,4-Triazinone intermediate2->product Intramolecular Cyclization (-H₂O)

Caption: General reaction pathway for 1,2,4-triazinone synthesis.

Common Side Reaction: Formation of Regioisomers

When an unsymmetrical α-dicarbonyl compound is used, two different hydrazone intermediates can form, leading to a mixture of regioisomeric 1,2,4-triazinones.[4]

Regioisomer_Formation unsym_dicarbonyl Unsymmetrical α-Dicarbonyl (R-CO-CO-R'') hydrazone1 Hydrazone A unsym_dicarbonyl->hydrazone1 Attack at C1 hydrazone2 Hydrazone B unsym_dicarbonyl->hydrazone2 Attack at C2 triazinone1 Regioisomer 1 hydrazone1->triazinone1 Cyclization triazinone2 Regioisomer 2 hydrazone2->triazinone2 Cyclization

Caption: Formation of regioisomers from an unsymmetrical α-dicarbonyl.

Mitigation Strategies for Regioisomer Formation:

  • Use of Symmetrical Dicarbonyls: If the synthetic route allows, using a symmetrical α-dicarbonyl will prevent the formation of regioisomers.

  • Directed Synthesis: Employing a synthetic strategy that installs the two carbonyl groups with different reactivities can favor the formation of a single regioisomer.

  • Chromatographic Separation: If a mixture is unavoidable, high-resolution chromatographic techniques like preparative HPLC or SFC may be required for separation.[3]

IV. References

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Retrieved from 6

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. Retrieved from 1

  • BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazine Derivatives. Retrieved from 3

  • Fürstner, A., et al. (2011). Synthesis of 1,2,4-Triazines and the Triazinoisoquinolinedione DEF Ring System of Noelaquinone. ACS Catalysis. Retrieved from 5

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC. Retrieved from 4

  • Zamani, K., et al. (2011). ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Organic Preparations and Procedures International. Retrieved from 2

  • Vaskevich, A. I., et al. (2022). A Ring Opening–Annulation Reaction of Anthra[1,2-d][1][3][6]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]. Molecules. Retrieved from 7

  • Sagan, F., et al. (2018). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Ceska a Slovenska Farmacie. Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing the Bioavailability of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming the bioavailability challenges associated with 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common experimental hurdles. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your development program.

Section 1: Foundational Concepts & Initial Characterization

This section addresses the fundamental properties of the target compound and the rationale behind the need for bioavailability enhancement.

FAQ: What is this compound, and why is its bioavailability expected to be low?

This compound is a heterocyclic compound belonging to the triazine class.[1][2] Based on its structure, which features a phenyl ring and a triazine core, the molecule is predicted to be lipophilic (fat-soluble) and possess low aqueous solubility. For orally administered drugs, poor aqueous solubility is a primary reason for low and erratic absorption from the gastrointestinal (GI) tract, which in turn leads to poor bioavailability.[3] Approximately 40% of new chemical entities exhibit poor water solubility, making this a common challenge in drug development.[4] The rate-limiting step for absorption of such compounds is often the dissolution of the drug from its dosage form into GI fluids.[3]

Workflow for Bioavailability Enhancement Strategy

The following workflow provides a logical progression from initial characterization to preclinical validation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Screening cluster_3 Phase 4: In Vivo Validation char Compound Characterization (Solubility, Permeability, pKa) bcs Provisional BCS Classification char->bcs Data informs form_strat Select Formulation Strategy (e.g., Particle Size Reduction, SEDDS, Amorphous Solid Dispersion) bcs->form_strat Guides Selection dev Develop & Optimize Prototype Formulations form_strat->dev diss In Vitro Dissolution Testing dev->diss Screen Prototypes perm Permeability Assay (e.g., PAMPA, Caco-2) diss->perm pk_study Rodent Pharmacokinetic (PK) Study perm->pk_study Select Lead Candidate data_an Data Analysis (Cmax, Tmax, AUC) pk_study->data_an G sedds_capsule SEDDS/SMEDDS Formulation in Capsule Oil + Surfactant + Cosolvent + Drug stomach Stomach Environment Gentle Agitation + Gastric Fluids sedds_capsule->stomach Ingestion emulsion Fine Emulsion / Microemulsion Drug-loaded Oil Droplets Dispersed in Aqueous Phase stomach->emulsion Spontaneous Emulsification intestine Small Intestine Bile Salts & Lipase Action emulsion->intestine Transit micelles Mixed Micelles Drug Partitioned into Micellar Core intestine->micelles Digestion & Solubilization absorption Absorption Across Intestinal Epithelium micelles->absorption Uptake G cluster_formulation Formulation Issues cluster_permeability Permeability/Metabolism Issues start Problem: Poor In Vivo Bioavailability q1 Was In Vitro Dissolution Adequate? start->q1 sol_issue Root Cause: Solubility-Limited Absorption q1->sol_issue No perm_issue Root Cause: Poor Permeability or High First-Pass Metabolism q1->perm_issue Yes sol_action Action: Re-evaluate formulation strategy. Consider alternative excipients or more advanced methods like ASDs or LBDDS. sol_issue->sol_action perm_action Action: 1. Conduct Caco-2 efflux assay to check for P-gp substrate activity. 2. Perform in vitro metabolic stability assay (liver microsomes). 3. Consider prodrug strategies. perm_issue->perm_action

References

Navigating the Synthesis of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and troubleshooting of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. This guide is designed to provide in-depth technical assistance, field-proven insights, and robust protocols to help you achieve consistent and reliable results in your experiments. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and aim to equip you with the knowledge to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and dependable method for synthesizing this compound is the cyclocondensation of a phenyl-substituted α-ketoacid or its ester with an appropriate acylhydrazide.[1][2] A common starting point is the reaction of phenylglyoxylic acid with acetylhydrazide. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the triazinone ring.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of 1,2,4-triazinones can often be attributed to several factors:

  • Incomplete reaction: The cyclocondensation may not have reached completion. Ensure adequate reaction time and temperature.

  • Suboptimal pH: The reaction is sensitive to pH. Conditions that are too acidic or basic can promote side reactions or inhibit the desired cyclization.

  • Presence of water: Moisture in the reagents or solvents can interfere with the dehydration step of the cyclization process. Using anhydrous solvents and thoroughly dried reagents is crucial.

  • Degradation of starting materials: Acylhydrazides can be unstable, particularly at elevated temperatures.

Q3: I'm observing multiple spots on my TLC plate. What are the potential side products?

A3: The formation of side products is a common challenge. Potential impurities may include:

  • Unreacted starting materials: Incomplete conversion will result in the presence of the initial α-ketoacid and acylhydrazide.

  • Hydrazone intermediate: Incomplete cyclization will leave the intermediate hydrazone in the reaction mixture.

  • Self-condensation products: The α-ketoacid may undergo self-condensation under certain reaction conditions.

  • Regioisomers: If an unsymmetrical 1,2-dicarbonyl compound is used as a starting material, the formation of regioisomers is a strong possibility.[1]

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying this compound. Experimenting with different solvents or solvent mixtures is key to finding the optimal conditions for obtaining high-purity crystals. Common solvents for recrystallization of triazinones include ethanol, methanol, or mixtures of these with water. If significant impurities persist, column chromatography on silica gel may be necessary prior to recrystallization.

Q5: How should I store the purified this compound?

A5: Heterocyclic compounds, including triazinones, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] They should be kept away from incompatible materials and foodstuff containers. Proper storage is essential to prevent degradation over time. Thermal analysis of similar triazinone structures indicates that they are generally stable at room temperature but will decompose at elevated temperatures.[4][5][6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Incorrect pH of the reaction mixture.Optimize the pH of the reaction. For cyclocondensation reactions, a mildly acidic or basic catalyst is often required.
Degradation of starting materials.Ensure the purity and stability of your starting materials. Use fresh reagents whenever possible.
Multiple Products Observed (by TLC/LC-MS) Formation of regioisomers from unsymmetrical starting materials.If using an unsymmetrical dicarbonyl compound, consider modifying the reactants to favor the formation of a single isomer. Purification by column chromatography may be necessary to separate the isomers.[1]
Presence of unreacted starting materials and intermediates.Drive the reaction to completion by optimizing reaction conditions (temperature, time, catalyst).
Side reactions such as self-condensation of the α-ketoacid.Adjust the reaction conditions (e.g., temperature, concentration of reactants) to minimize side reactions.
Difficulty in Product Purification Product is an oil or does not crystallize.Try different recrystallization solvents or solvent mixtures. If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Persistent impurities after recrystallization.Perform column chromatography on silica gel to remove impurities before the final recrystallization step.
Inconsistent Spectroscopic Data Presence of unexpected peaks in NMR or IR spectra.This indicates the presence of impurities or that the desired product was not formed. Re-purify the product and re-acquire the spectra. Compare with literature data if available.
Broad peaks in NMR spectrum.This could be due to the presence of paramagnetic impurities or slow conformational exchange on the NMR timescale.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is based on the general principles of 1,2,4-triazinone synthesis.[1][2]

Materials:

  • Phenylglyoxylic acid

  • Acetylhydrazide

  • Ethanol (anhydrous)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylglyoxylic acid (1 equivalent) in anhydrous ethanol.

  • Add acetylhydrazide (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 12 hours.[7]

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or an ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product by melting point, NMR, IR, and mass spectrometry.

Characterization Data (Expected)
  • 1H NMR: The spectrum is expected to show signals corresponding to the methyl protons (singlet, ~2.5 ppm) and the phenyl protons (multiplet, ~7.4-8.0 ppm). The NH proton of the triazinone ring will likely appear as a broad singlet at a downfield chemical shift.

  • 13C NMR: The spectrum should display signals for the methyl carbon, the phenyl carbons, and the carbonyl and imine carbons of the triazinone ring.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch (around 1650-1700 cm⁻¹), and C=N stretch of the triazine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉N₃O, MW: 187.20 g/mol ).[8]

Visualizing the Workflow

Synthesis Workflow

G cluster_0 Synthesis cluster_1 Characterization Start Phenylglyoxylic Acid + Acetylhydrazide Reaction Cyclocondensation in Ethanol (Reflux, 12h) Start->Reaction 1. Mix & Heat Workup Cooling & Precipitation Reaction->Workup 2. Completion Purification Recrystallization (Ethanol/Water) Workup->Purification 3. Isolate Crude Product This compound Purification->Product 4. Purify Analysis NMR, IR, MS, MP Product->Analysis

Caption: A generalized workflow for the synthesis and characterization of this compound.

Troubleshooting Logic

G cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting cluster_data_issue Data Troubleshooting Inconsistent_Results Inconsistent Experimental Results Low_Yield Low Yield Inconsistent_Results->Low_Yield Impure_Product Impure Product (Multiple Spots) Inconsistent_Results->Impure_Product Inconsistent_Data Inconsistent Spectroscopic Data Inconsistent_Results->Inconsistent_Data Check_Reaction_Conditions Check Reaction Time/Temp Low_Yield->Check_Reaction_Conditions Check_pH Optimize pH Low_Yield->Check_pH Check_Reagents Use Anhydrous Solvents/ Dry Reagents Low_Yield->Check_Reagents Optimize_Reaction Drive Reaction to Completion Impure_Product->Optimize_Reaction Purification_Strategy Recrystallization/ Column Chromatography Impure_Product->Purification_Strategy Re_Purify Re-purify Sample Inconsistent_Data->Re_Purify Re_Analyze Re-acquire Spectra Re_Purify->Re_Analyze

Caption: A logical flowchart for troubleshooting inconsistent results in this compound experiments.

References

Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-5(4H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 6-phenyl-1,2,4-triazin-5(4H)-ones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

FAQ 1: Why is my yield of 6-phenyl-1,2,4-triazin-5(4H)-one consistently low?

Low yields are a frequent issue and can stem from several factors, from incomplete reactions to degradation of starting materials.

Possible Causes & Solutions:

  • Incomplete Cyclocondensation: The final ring-closing step to form the triazinone may not have gone to completion.

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials or intermediates are still present, extend the reflux time.

      • Increase Temperature: If extending the time is ineffective, a modest increase in temperature may drive the reaction to completion. Ensure the solvent's boiling point is appropriate for the desired temperature.

  • Suboptimal pH: The reaction is highly sensitive to pH. Conditions that are too acidic or too basic can promote side reactions or inhibit the desired cyclization.[1]

    • Troubleshooting:

      • pH Adjustment: The cyclization of the intermediate is often catalyzed by either acid or base. If using a salt form of a reagent like aminoguanidine hydrochloride, a base must be added to liberate the free amine. Carefully control the stoichiometry of the acid or base used.

      • Buffering: In some cases, using a buffered solution can help maintain the optimal pH range throughout the reaction.

  • Moisture Contamination: Water can interfere with the dehydration step of the cyclocondensation process.[1]

    • Troubleshooting:

      • Use Anhydrous Reagents: Ensure all solvents and reagents are thoroughly dried before use. Use of anhydrous solvents is highly recommended.[1]

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.

  • Starting Material Purity: Impurities in the starting materials, such as the phenyl-α-ketoacid derivative, can lead to the formation of unwanted byproducts.[1]

    • Troubleshooting:

      • Purify Starting Materials: Recrystallize or distill starting materials if their purity is questionable.

      • Confirm Identity: Use analytical techniques like NMR or IR spectroscopy to confirm the identity and purity of your starting materials before beginning the synthesis.

FAQ 2: My TLC shows multiple spots. What are the likely side products?

The formation of multiple products is a clear indicator of side reactions. Identifying these byproducts is key to optimizing the reaction conditions.

Common Side Products:

  • Unreacted Starting Materials: The most straightforward explanation for extra spots on a TLC plate is the presence of unreacted starting materials.[1]

  • Semicarbazone or Thiosemicarbazone Intermediate: The initial condensation of the α-ketoacid with aminoguanidine or thiosemicarbazide forms a semicarbazone or thiosemicarbazone intermediate. Incomplete cyclization will result in this intermediate remaining in the reaction mixture.[1]

  • Isomeric Products: When using unsymmetrical dicarbonyl compounds, the formation of regioisomers is a common problem.[2] The reaction of an α-keto ester with aminoguanidine can potentially lead to different triazinone isomers depending on which nitrogen of the aminoguanidine participates in the initial condensation and subsequent cyclization.

  • Self-Condensation Products: The α-ketoacid or its ester may undergo self-condensation under certain reaction conditions, leading to dimeric or polymeric byproducts.[1]

Visualizing the Main Reaction vs. Side Reactions

To better understand the potential reaction pathways, the following diagram illustrates the desired synthesis route versus the formation of a key intermediate that may persist if cyclization is incomplete.

Caption: Desired vs. incomplete reaction pathways.

FAQ 3: How can I prevent the formation of isomeric byproducts?

The regioselectivity of the cyclization is crucial for obtaining a pure product.

Strategies for Controlling Regioselectivity:

  • Choice of Catalyst: The use of specific acid or base catalysts can influence which nucleophilic site of the aminoguanidine reacts preferentially, thus directing the cyclization towards the desired isomer.

  • Reaction Conditions: Temperature and solvent polarity can affect the reaction pathway. Systematically optimizing these parameters can favor the formation of one regioisomer over another. For some 1,2,4-triazine syntheses, specific solvent and base combinations, such as cesium carbonate in toluene at high temperatures, have been found to be critical for successful cyclization.[2]

  • Protecting Groups: In complex syntheses, the use of protecting groups on one of the nitrogen atoms of the aminoguanidine can ensure that the reaction proceeds with the desired regiochemistry. The protecting group is then removed in a subsequent step.

Troubleshooting Purification

Even with optimized reaction conditions, purification is often necessary to isolate the desired product.

Problem Possible Cause(s) Solution(s)
Oily Product Instead of Solid The product may be impure, leading to a melting point depression. The presence of residual solvent can also contribute.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary.
Difficulty in Recrystallization The chosen solvent may not be ideal, or the solution may be too dilute.Test a range of solvents or solvent mixtures. Ensure you are using a minimal amount of hot solvent to dissolve the crude product. If crystals do not form upon cooling, try scratching the inside of the flask or adding a seed crystal.[3]
Low Recovery After Recrystallization The product may have significant solubility in the cold recrystallization solvent.Minimize the amount of hot solvent used. Cool the solution thoroughly in an ice bath to maximize precipitation. The mother liquor can be concentrated to obtain a second crop of crystals.[3]
Detailed Protocol: A General Synthesis of 6-Phenyl-1,2,4-triazin-5(4H)-ones

This protocol provides a general procedure. Optimization may be required based on the specific substrate and desired scale.

Materials:

  • Ethyl benzoylformate

  • Aminoguanidine bicarbonate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylformate (1 equivalent) in ethanol.

  • Add aminoguanidine bicarbonate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from ethanol or an ethanol-water mixture.[3]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_tlc Multiple Spots on TLC? check_yield->check_tlc No optimize_conditions Optimize Conditions: - Extend Time - Increase Temp - Adjust pH check_yield->optimize_conditions Yes incomplete_rxn Incomplete Reaction? (Check for Starting Materials) check_tlc->incomplete_rxn Yes purify_product Purify Product: - Recrystallization - Chromatography check_tlc->purify_product No incomplete_rxn->optimize_conditions Yes check_purity Check Starting Material Purity incomplete_rxn->check_purity No optimize_conditions->start check_purity->start characterize Characterize Final Product (NMR, MS, MP) purify_product->characterize

Caption: A logical troubleshooting workflow.

References

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, a core structure of significant interest in the development of novel therapeutic agents. By examining the impact of structural modifications on biological outcomes, this document aims to provide actionable insights for the rational design of more potent and selective drug candidates.

The 1,2,4-Triazin-5(4H)-one Core: A Versatile Pharmacophore

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Its derivatives have garnered substantial attention due to their diverse pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and kinase inhibitory activities.[1][2][3] The inherent asymmetry and rich substitution possibilities of the 1,2,4-triazin-5(4H)-one core allow for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

Unraveling the Structure-Activity Landscape

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the triazine and phenyl rings. Understanding these relationships is paramount for optimizing potency, selectivity, and drug-like properties.

Substitutions on the Phenyl Ring at C6

The phenyl group at the 6-position offers a key vector for modification to influence biological activity. Variations in the substitution pattern on this ring can significantly impact target engagement and overall efficacy.

For instance, in the context of anticonvulsant activity, the introduction of electron-withdrawing or electron-donating groups at the para-position of the phenyl ring has been shown to modulate potency. Studies on related thiazolo[3,2-b][1][2][4]triazole derivatives, which share a common 1,2,4-triazole core, have demonstrated that a 4-fluorophenyl substituent can confer selective protection against maximal electroshock (MES) induced seizures.[5][6] Conversely, a 4-propoxyphenyl group has shown activity in both MES and subcutaneous pentylenetetrazole (scPTZ) screens, suggesting a broader anticonvulsant profile.[5][6] These findings highlight the importance of the electronic and steric properties of the C6-phenyl substituent in defining the pharmacological profile.

Modifications at the N4 Position

The nitrogen atom at position 4 of the triazinone ring is a critical site for derivatization. Substitution at this position can influence the molecule's hydrogen bonding capacity and overall conformation, thereby affecting its interaction with biological targets.

In a series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives evaluated for anticonvulsant activity, the nature of the substituent on the N4-phenyl ring played a crucial role.[7] The presence of a hydroxyl group on the N4-phenyl moiety was found to be beneficial for activity, potentially by acting as a hydrogen bond donor or acceptor.[7] This underscores the potential for enhancing biological activity through strategic modifications at the N4 position.

Alterations at the C3 Position

The methyl group at the C3 position provides another handle for structural variation. While the core topic specifies a 3-methyl substituent, exploring bioisosteric replacements or the introduction of other small alkyl or functionalized groups could lead to improved potency or selectivity. For example, in a series of c-Met kinase inhibitors, a methylthio group at the C3 position of a 1,2,4-triazine core was found to be a key feature for activity.[8]

Comparative Biological Activities of 1,2,4-Triazinone Analogs

The following table summarizes the reported biological activities of various 1,2,4-triazin-5(4H)-one analogs and related structures, providing a comparative overview of their potential therapeutic applications.

Core Structure Substitutions Biological Activity Key Findings Reference
6-(Substituted-phenyl)thiazolo[3,2-b][1][2][4]triazoleR = 4-F on phenylAnticonvulsant (MES selective)ED₅₀ = 49.1 mg/kg[5][6]
6-(Substituted-phenyl)thiazolo[3,2-b][1][2][4]triazoleR = 4-OPr on phenylAnticonvulsant (MES & PTZ)ED₅₀ (PTZ) = 63.4 mg/kg[5][6]
6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dioneN4-phenyl with 4-OHAnticonvulsantShowed excellent anticonvulsant activity with no neurotoxicity.[7]
3-(Methylthio)-6-phenyl-1,2,4-triazine-c-Met Kinase InhibitorParent compound for a series of potent inhibitors.[8]
3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole-GPR84 AntagonistHigh-affinity and highly selective competitive antagonist.[9][10]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound core and its analogs can be achieved through the cyclocondensation of an α-keto acid or its ester with an appropriate aminoguanidine or semicarbazide derivative. A general synthetic route is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product alpha_keto_acid α-Keto Acid/Ester (e.g., Phenylglyoxylic acid) cyclocondensation Cyclocondensation alpha_keto_acid->cyclocondensation aminoguanidine Aminoguanidine Derivative (e.g., Acetamidrazone) aminoguanidine->cyclocondensation triazinone This compound Analog cyclocondensation->triazinone

Caption: General synthetic workflow for 1,2,4-triazin-5(4H)-one analogs.

Step-by-Step Protocol:

  • Preparation of the α-keto acid/ester: Substituted phenylglyoxylic acids or their corresponding esters can be synthesized from the appropriate substituted benzoyl chlorides or by oxidation of the corresponding mandelic acids.

  • Preparation of the aminoguanidine derivative: For the synthesis of the 3-methyl analog, acetamidrazone hydrochloride can be used. This can be prepared from the reaction of acetonitrile with hydrazine.

  • Cyclocondensation: The α-keto acid/ester and the aminoguanidine derivative are refluxed in a suitable solvent, such as ethanol or acetic acid, often in the presence of a base like sodium acetate, to facilitate the cyclization and formation of the 1,2,4-triazin-5(4H)-one ring.

  • Purification: The resulting solid is typically collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired product.

In Vivo Anticonvulsant Screening

The anticonvulsant activity of the synthesized analogs can be evaluated using standard animal models.

Maximal Electroshock (MES) Test:

  • Male Kunming mice (18-22 g) are used.

  • The test compounds are suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).

  • After a set period (e.g., 30 minutes), a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

  • The abolition of the hind limb tonic extensor component of the seizure is defined as protection.

  • The median effective dose (ED₅₀) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Male Kunming mice (18-22 g) are used.

  • The test compounds are administered as described for the MES test.

  • After a set period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is defined as protection.

  • The median effective dose (ED₅₀) is calculated.

Neurotoxicity Screening (Rotarod Test):

  • The motor impairment effects of the compounds are assessed using a rotarod apparatus.

  • Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 25 rpm).

  • The test compounds are administered, and at various time points, the animals are placed on the rotarod.

  • Neurotoxicity is indicated by the inability of the animal to maintain equilibrium on the rod for a predetermined time (e.g., 1 minute).

  • The median toxic dose (TD₅₀) is determined.

Logical Relationships in SAR Analysis

The following diagram illustrates the key relationships in the structure-activity relationship of this compound analogs.

SAR_Relationships cluster_substitutions Structural Modifications cluster_outcomes Biological Outcomes Core 3-methyl-6-phenyl- 1,2,4-triazin-5(4H)-one C6_Phenyl C6-Phenyl Ring Substituents Core->C6_Phenyl N4_Position N4-Position Derivatization Core->N4_Position C3_Position C3-Position Modifications Core->C3_Position Potency Potency C6_Phenyl->Potency Influences Selectivity Selectivity C6_Phenyl->Selectivity Impacts N4_Position->Potency Modulates ADME_Tox ADME/Tox Profile N4_Position->ADME_Tox Affects C3_Position->Potency Fine-tunes C3_Position->Selectivity Can alter

Caption: Key SAR determinants for 1,2,4-triazin-5(4H)-one analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C6-phenyl, N4, and C3 positions in modulating biological activity. Future research should focus on a systematic exploration of the chemical space around this core, employing a combination of synthetic chemistry, in vitro and in vivo screening, and computational modeling to design next-generation analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of the molecular targets and mechanisms of action will be crucial for translating the potential of this versatile scaffold into clinically successful drugs.

References

Validating Monoamine Oxidase B as the Target of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification and validation of a compound's biological target are paramount. This process not only elucidates the mechanism of action but also paves the way for rational drug design and optimization. This guide provides an in-depth, technically-grounded framework for validating the biological target of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one , a novel small molecule with therapeutic potential. Drawing from extensive research into the bioactivity of 1,2,4-triazine derivatives, we hypothesize that this compound primarily targets Monoamine Oxidase B (MAO-B) , an enzyme implicated in neurodegenerative diseases and mood disorders.[1][2][3][]

This document will navigate the researcher through a multi-pronged approach to robustly test this hypothesis. We will objectively compare the performance of our lead compound with established MAO-B inhibitors, supported by detailed experimental protocols and data interpretation. Our methodology is designed to be self-validating, ensuring scientific integrity at every step.

The Scientific Rationale: Why MAO-B?

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like dopamine, serotonin, and norepinephrine.[1][3] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[5] Selective inhibitors of MAO-B are of significant therapeutic interest for the treatment of Parkinson's disease and Alzheimer's disease.[6] The core scaffold of this compound shares structural similarities with other heterocyclic compounds known to exhibit MAO inhibitory activity. This structural hypothesis warrants a rigorous and systematic validation process.

A Multi-Faceted Approach to Target Validation

References

A Researcher's Guide to Profiling the Cross-Reactivity of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel chemical entity, 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. Given the limited public data on this specific compound, we will establish a robust, hypothesis-driven approach for a thorough cross-reactivity investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of therapeutic candidates. We will delve into the rationale behind experimental choices, provide detailed protocols for essential safety pharmacology assays, and offer a strategy for contextualizing the data against suitable comparator compounds.

Introduction: The Imperative of Selectivity Profiling

The 1,2,4-triazine heterocyclic core is a scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This chemical versatility, however, necessitates a rigorous evaluation of a compound's selectivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and can lead to the failure of promising drug candidates in later stages of development.[5] Therefore, early, systematic cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking a compound and building a comprehensive understanding of its biological activity.

This guide will outline a multi-tiered strategy to build a selectivity profile for this compound, focusing on key target families implicated in common ADRs.

The 1,2,4-Triazine Scaffold: A Landscape of Diverse Bioactivity

The 1,2,4-triazine nucleus is a privileged scaffold, meaning it is a molecular framework that can bind to multiple biological targets. Various derivatives have been synthesized and evaluated for a broad range of therapeutic applications.[3][6] Reported activities include:

  • Antimicrobial and Antifungal Activity: Numerous 1,2,4-triazine derivatives have shown promise in combating various strains of bacteria and fungi.[2][7]

  • Anticancer Properties: Some compounds from this class have demonstrated antitumor activity against various cancer cell lines.[8]

  • Enzyme Inhibition: Specific derivatives have been identified as inhibitors of enzymes such as cyclin-dependent kinases, D-amino acid oxidase, and cytochrome P450 (CYP) enzymes.[1][9]

  • Receptor Modulation: Certain triazines have been shown to interact with G-protein coupled receptors (GPCRs), like the 5-HT1A receptor.[1]

Given this broad biological landscape, a cross-reactivity study for this compound must be comprehensive. Based on the activities of related compounds, a primary screening panel should, at a minimum, assess interactions with a diverse set of kinases, GPCRs, and key safety targets like the hERG ion channel and cytochrome P450 enzymes.

A Phased Approach to Cross-Reactivity Profiling

A logical, tiered approach is recommended to efficiently profile the selectivity of a novel compound. This allows for go/no-go decisions at each stage and helps to manage resources effectively.

G cluster_0 Phase 1: Broad Liability Screening cluster_1 Phase 2: Hit Deconvolution & Secondary Screening cluster_2 Phase 3: In-depth Profiling & Comparator Analysis A Primary Target & Potency Assays B Broad Kinase Panel (e.g., kinomeSCAN) A->B Establish On-Target Activity C Core Safety Pharmacology Panel (hERG, CYP450, Broad GPCR Panel) A->C D Dose-Response Assays for Primary Hits B->D Identify Off-Targets C->D E Functional Assays for Confirmed Hits (e.g., cellular, electrophysiological) D->E Confirm & Quantify Off-Target Activity F Selectivity Ratios vs. Primary Target E->F Determine Selectivity Window H Cellular Phenotypic Screening E->H G Comparison with Structurally Similar or Mechanistically Related Compounds F->G Contextualize Data

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Framework: Selecting Appropriate Benchmarks

To interpret the cross-reactivity data for this compound, it is essential to test it alongside one or more comparator compounds. The choice of comparators will depend on the intended (or discovered) primary biological activity.

  • For potential antimicrobial activity: Compare with a well-characterized antimicrobial 1,2,4-triazine derivative and a compound with a different scaffold but similar spectrum of activity.

  • For potential kinase inhibitory activity: Compare with a known kinase inhibitor that shares some structural similarity or targets a related kinase family. For example, if the compound inhibits a tyrosine kinase, a comparator like Lapatinib could be considered.

  • For potential anticancer activity: Compare with an established cytotoxic agent or a targeted therapy relevant to the cancer type .

The goal is to benchmark the selectivity profile of the test compound against molecules with known clinical and preclinical characteristics.

Core Experimental Protocols for a Robust Cross-Reactivity Study

The following sections detail the methodologies for a foundational in vitro safety pharmacology assessment. These assays are designed to identify potential liabilities early in the drug discovery process.[10][11][12]

Kinase Selectivity Profiling

Given that a significant portion of the "druggable" genome consists of kinases, assessing off-target kinase activity is crucial.[5] Many small molecule drugs exhibit polypharmacology, binding to multiple kinases, which can lead to both therapeutic and adverse effects.

Recommended Approach: A broad kinase panel screen is the most efficient method for initial profiling.[13][14][15] Service providers offer panels covering a large portion of the human kinome.[13][16][17]

Experimental Protocol (Example: Radiometric Kinase Assay)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-point screen, a final assay concentration of 1 or 10 µM is typical.

  • Assay Reaction: In a multi-well plate, combine the kinase, its specific substrate peptide, [γ-³³P]ATP, and the test compound in an appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide, followed by washing steps.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle (DMSO) control.

    % Inhibition = (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)) * 100

Data Presentation:

Kinase TargetTest Compound (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)
CDK2/cyclinA85%92%
SRC12%5%
EGFR5%78%
... (and so on for the entire panel)
hERG Potassium Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability as it can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia called Torsades de Pointes.[18] This is a mandatory preclinical safety assessment.[12][18]

Recommended Approach: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[18][19]

Experimental Protocol (Automated Patch-Clamp)

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK-293 cells).

  • Cell Preparation: Harvest and prepare a single-cell suspension for the automated patch-clamp system.

  • Recording: Establish a whole-cell patch-clamp recording.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the hERG tail current, which is the primary measurement for assessing hERG block.[18][20] A typical protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing pulse to measure the tail current.[18]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound to the cell.

  • Data Acquisition: Measure the hERG tail current at each concentration until a steady-state effect is observed.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the half-maximal inhibitory concentration (IC50).[18]

Data Presentation:

CompoundhERG IC50 (µM)
This compound> 30
Comparator A5.2
Positive Control (e.g., E-4031)0.01
Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes by a new drug can lead to drug-drug interactions (DDIs), potentially causing increased toxicity of co-administered medications.[21][22][23] Regulatory agencies recommend testing for inhibition of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[22][24][25]

Recommended Approach: An in vitro assay using human liver microsomes and isoform-specific substrates is a standard and accepted method.[21][25]

Experimental Protocol (LC-MS/MS-based)

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a specific substrate for the CYP isoform being tested, and an NADPH-generating system in a phosphate buffer.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture.

  • Initiation and Incubation: Start the reaction by adding the NADPH-generating system and incubate at 37°C.

  • Termination: Stop the reaction after a specified time by adding a quenching solvent (e.g., acetonitrile) that contains an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the rate of metabolite formation at each test compound concentration. Calculate the IC50 value by plotting the percent inhibition versus the test compound concentration.[23]

Data Presentation:

CYP IsoformThis compound IC50 (µM)Comparator A IC50 (µM)
CYP1A2> 5015.1
CYP2C922.58.9
CYP2C19> 50> 50
CYP2D645.12.3
CYP3A418.90.5
Broad G-Protein Coupled Receptor (GPCR) Screening

GPCRs represent the largest family of cell surface receptors and are the targets of a large percentage of approved drugs.[26] Off-target interactions with GPCRs can lead to a wide range of side effects.

Recommended Approach: A primary screen using radioligand binding assays against a panel of common GPCRs is a cost-effective way to identify potential interactions.[27][28] Any significant hits should be followed up with functional assays.[29][30]

Experimental Protocol (Radioligand Binding Assay)

  • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a specific radioligand for the target receptor, and the test compound at a single high concentration (e.g., 10 µM).

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to the vehicle control.

Data Presentation:

GPCR TargetTest Compound (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)
Adrenergic α18%3%
Dopamine D265%15%
Histamine H14%88%
Muscarinic M112%5%
... (and so on for the entire panel)

Data Interpretation and Next Steps

The initial screening phase will generate a large amount of data that needs to be carefully analyzed.

  • "Hits" are typically defined as targets showing significant inhibition (e.g., >50%) at the screening concentration.

  • All hits should be confirmed, and their potency determined through 10-point IC50 concentration-response curves .

  • For confirmed off-target hits, it is crucial to establish the selectivity ratio by comparing the off-target IC50 with the on-target IC50 (or EC50). A larger ratio indicates greater selectivity.

  • The results for this compound should be directly compared to those of the chosen comparator compounds to provide context. For instance, if the test compound shows a hERG IC50 of 25 µM, this may be acceptable if its on-target potency is in the nanomolar range and a comparator drug has a hERG IC50 of 5 µM.

G cluster_0 Data Input cluster_1 Analysis & Decision Making A On-Target Potency (IC50/EC50) C Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) A->C B Off-Target Potency (IC50) from Kinase, GPCR, hERG, CYP assays B->C D Compare with Comparator Compounds C->D E Assess Therapeutic Window (Ratio of toxic dose to therapeutic dose) C->E F Decision: Proceed, Optimize, or Terminate D->F E->F

Caption: A logical flow for interpreting cross-reactivity data.

Conclusion

This guide provides a foundational strategy for the systematic evaluation of the cross-reactivity of this compound. By employing a tiered approach that includes broad panel screening followed by more focused mechanistic studies, researchers can build a comprehensive selectivity profile. This data is indispensable for making informed decisions in the lead optimization process, mitigating the risk of late-stage failures, and ultimately developing safer and more effective medicines. The key to a successful study lies not just in the execution of the assays but in the thoughtful interpretation of the data within the context of the compound's intended therapeutic use and in comparison to relevant benchmarks.

References

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 1,2,4-Triazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth comparison of the cytotoxic profiles of various 1,2,4-triazinone derivatives, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices and delve into the structure-activity relationships that govern the efficacy of these promising anticancer agents.

Introduction: The Therapeutic Promise of the 1,2,4-Triazinone Scaffold

The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Derivatives of 1,2,4-triazinone, in particular, have garnered significant attention as potential antitumor agents.[3] Their mechanism of action is often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes like topoisomerase II and tubulin polymerization.[4][5][6]

This guide is designed to navigate the complex landscape of 1,2,4-triazinone cytotoxicity. We will not merely present data but will critically analyze it, providing the rationale for why certain structural modifications enhance cytotoxic potency and how to reliably measure these effects in a laboratory setting. Our focus is on building a self-validating system of inquiry, where robust experimental design and a deep understanding of the underlying biology converge to yield trustworthy and actionable insights.

Methodological Framework for Cytotoxicity Profiling

To objectively compare derivatives, a standardized set of assays is paramount. The choice of assay is not arbitrary; it is dictated by the specific question being asked. We primarily rely on a three-pronged approach to build a comprehensive cytotoxic profile: assessing metabolic viability, cell membrane integrity, and the mechanism of cell death.

Core Experimental Workflow

The logical flow of experimentation is critical for efficiently screening and characterizing compounds. We begin with broad screening for cell viability and progressively move towards more detailed mechanistic studies for the most potent derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Validation & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Library (1,2,4-Triazinone Derivatives) B Cancer Cell Line Panel (e.g., MCF-7, HCT-116, HepG2) A->B Treat cells with serial dilutions C MTT Cell Viability Assay (Metabolic Activity) B->C D Determine IC50 Values C->D Calculate from dose-response curve E Hit Compounds (Low IC50) D->E Select most potent compounds F LDH Assay (Membrane Integrity) E->F G Normal Cell Line (e.g., MCF-10A) E->G Counter-screen for toxicity I Validated Hits E->I H Assess Selectivity Index F->H G->H J Flow Cytometry (Annexin V/PI for Apoptosis) I->J K Cell Cycle Analysis (Propidium Iodide Staining) I->K L Target-Specific Assays (e.g., Tubulin, Topo II) I->L

Caption: General workflow for in vitro cytotoxicity evaluation of 1,2,4-triazinone derivatives.

  • Metabolic Viability (MTT Assay): This is our first-pass screening tool. The MTT assay measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[7] It is a rapid, high-throughput method to determine the concentration at which a compound inhibits 50% of cell growth (the IC50 value), providing a quantitative measure of potency.[8]

  • Membrane Integrity (LDH Assay): A reduction in metabolic activity doesn't always mean cell death; it could indicate a cytostatic effect. The Lactate Dehydrogenase (LDH) assay clarifies this by measuring the release of LDH from cells with compromised plasma membranes, a hallmark of cytotoxicity and necrosis.[9]

  • Apoptosis Detection (Annexin V/PI Staining): For promising candidates, we must determine how they kill cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. Using flow cytometry with Annexin V (which binds to phosphatidylserine on apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters necrotic cells), we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Comparative Cytotoxicity Analysis of 1,2,4-Triazinone Derivatives

The cytotoxicity of 1,2,4-triazinone derivatives is highly dependent on the nature and position of substituents on the core ring. Below, we compare data from several key structural classes.

S-Alkyl and Fused Ring Derivatives

Modifications at the 3-position of the triazinone ring with sulfur-linked moieties have yielded potent cytotoxic agents. A study involving S-glycosyl and S-alkyl derivatives identified several compounds with significant anticancer activity.[11] Similarly, fusing other heterocyclic rings to the triazinone core can enhance cytotoxicity.[2]

Compound ID Key Structural Features Cell Line IC50 (µM) Reference
Compound 12 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-oneNot SpecifiedActive Cytotoxic Agent[11]
Compound 18 Fused Thiadiazolo[2,3-c][4][5][11]triazineNot SpecifiedActive Cytotoxic Agent[11]
Compound 6b Fused triazolo[2,1-a]-1,2,4-triazine-8-oneHCT-116 (Colon)Potent Activity[2][12]
Compound 6b Fused triazolo[2,1-a]-1,2,4-triazine-8-oneHepG-2 (Liver)Potent Activity[2][12]

Table 1: Cytotoxicity of selected S-Alkyl and Fused 1,2,4-Triazinone Derivatives.

Expert Insight: The data suggests that both the addition of flexible S-alkyl chains with functional groups (like hydroxyl) and the creation of rigid, fused polycyclic systems can lead to potent cytotoxicity. The fused systems, like compound 6b, often exhibit strong activity, potentially by improving interactions with biological targets.[2][12]

Phenyl-Substituted Derivatives and Mechanistic Insights

A series of derivatives substituted with various phenyl moieties have demonstrated remarkable potency against breast cancer cells, often outperforming established drugs like podophyllotoxin.[4][6] These studies provide a clear example of a multi-targeted mechanism of action.

Compound ID Key Structural Features Cell Line IC50 (µM) Key Mechanistic Findings Reference
4c 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazinoneMCF-7 (Breast)~6-fold more potent than PodophyllotoxinG2/M Arrest, Topo II Inhibition, Apoptosis Induction[4][6]
5e Phenyl thiazole substituted triazinoneMCF-7 (Breast)~6-fold more potent than PodophyllotoxinG2/M Arrest, Topo II Inhibition, Apoptosis Induction[4][6]
7c N-phenyl, 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazinoneMCF-7 (Breast)~6-fold more potent than PodophyllotoxinG2/M Arrest, Topo II Inhibition, Apoptosis Induction[4][6]
6c Fused Triazolo-triazinone derivativeMCF-7 (Breast)Less potent than 4c, 5e, 7cExcellent β-tubulin polymerization inhibition[4][6]

Table 2: Cytotoxicity and Mechanisms of Phenyl-Substituted 1,2,4-Triazinones against MCF-7 Breast Cancer Cells.

Expert Insight: The potent activity of compounds 4c, 5e, and 7c highlights the importance of the trimethoxyphenyl (TMP) moiety, a feature common in potent tubulin inhibitors.[6] However, these compounds also act as strong topoisomerase II inhibitors, demonstrating a desirable multi-target profile that can be effective against drug resistance.[4][5][6] The apoptotic activity was linked to the upregulation of p53 and an increased Bax/Bcl-2 ratio, key regulators of the intrinsic apoptosis pathway.[4][6]

Pyrazolo-Fused Derivatives and Selectivity

Fusing a pyrazole ring to the 1,2,4-triazine core creates another class of highly active compounds. A comparative study of pyrazolo[4,3-e][4][5][11]triazine derivatives revealed crucial structure-activity relationships, particularly regarding selectivity towards cancer cells over normal cells.[13][14]

Compound ID Key Structural Features Cell Line IC50 (µM) Reference
2b Sulphonyl pyrazolo[4,3-e][4][5][11]triazineMCF-7 (Breast)~22-fold less potent than 3b[13]
3b Tetrazolo pyrazolo[4,3-e][4][5][11]triazineMCF-7 (Breast)Potent activity[13][14]
3b Tetrazolo pyrazolo[4,3-e][4][5][11]triazineMDA-MB-231 (Breast)Potent activity[13][14]
3b Tetrazolo pyrazolo[4,3-e][4][5][11]triazineMCF-10A (Normal Breast)2.3 ± 0.04[13][14]
Cisplatin Reference DrugMCF-7 (Breast)93[13][14]
Cisplatin Reference DrugMDA-MB-231 (Breast)82[13][14]

Table 3: Comparative Cytotoxicity of Pyrazolo[4,3-e][4][5][11]triazine Derivatives.

Expert Insight: The nucleophilic substitution of a sulphonyl group (in 2b) for a tetrazole ring (in 3b) dramatically increased cytotoxic potency by over 20-fold against breast cancer lines.[13] Critically, compound 3b showed significantly higher IC50 against the normal MCF-10A cell line, indicating a favorable therapeutic window.[13][14] This selectivity is a crucial parameter in drug development. The mechanism for 3b was found to involve the induction of apoptosis via activation of caspases 3/7, 8, and 9, and the suppression of the pro-survival NF-κB pathway.[13][14]

Mechanistic Deep Dive: The Intrinsic Apoptosis Pathway

Many of the most effective 1,2,4-triazinone derivatives converge on a common cell death mechanism: the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress (e.g., DNA damage from topoisomerase inhibition) and is controlled by the Bcl-2 family of proteins and executed by caspases.

G cluster_0 Upstream Triggers cluster_1 Regulatory Hub cluster_2 Mitochondrial Events cluster_3 Execution Phase Triazinone 1,2,4-Triazinone Derivatives (e.g., 4c, 5e, 3b) DNA_Damage DNA Damage (Topo II Inhibition) Triazinone->DNA_Damage Tubulin_Inhibit Tubulin Polymerization Inhibition Triazinone->Tubulin_Inhibit Cell_Stress Cellular Stress DNA_Damage->Cell_Stress Tubulin_Inhibit->Cell_Stress p53 p53 Upregulation Cell_Stress->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 - Bax Bax (Pro-apoptotic) Upregulation p53->Bax + Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway activated by cytotoxic 1,2,4-triazinone derivatives.

This pathway is a primary target for cancer therapy. Compounds that can effectively activate this cascade, as demonstrated by derivatives like 4c, 5e, and 3b, are considered highly promising candidates for further development.[4][6][13]

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are provided as a robust starting point for evaluating novel 1,2,4-triazinone derivatives.

Protocol 1: MTT Cell Viability Assay

Adapted from BenchChem Application Notes.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the triazinone derivative in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Adapted from BenchChem Application Notes.[10]

  • Cell Treatment: Seed cells in 6-well plates and treat with the triazinone compounds at their predetermined IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from a single well.

  • Washing: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X binding buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The 1,2,4-triazinone scaffold is a remarkably versatile platform for the development of novel cytotoxic agents. Structure-activity relationship studies clearly demonstrate that potency and mechanism of action can be finely tuned through targeted chemical modifications. Phenyl-substituted derivatives acting as dual topoisomerase II and tubulin inhibitors, and pyrazolo-fused derivatives with high selectivity for cancer cells, represent particularly promising avenues of research.[4][6][13][14]

Future efforts should focus on optimizing the selectivity of these compounds to minimize off-target toxicity, a critical step for clinical translation. The use of multi-assay platforms, as outlined in this guide, is essential for building a comprehensive understanding of a compound's biological activity and for making informed decisions in the drug development pipeline.

References

Head-to-head comparison of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one with Metamitron

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural chemistry, the triazinone class of herbicides has long been a subject of scientific inquiry due to its potent and selective herbicidal activity. This guide provides a detailed head-to-head comparison of two closely related triazinone compounds: the well-established herbicide Metamitron and its primary metabolite, 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, also known as desaminometamitron. This document will delve into their chemical structures, mechanisms of action, comparative performance based on available experimental data, and their toxicological and environmental profiles.

Introduction: A Tale of Two Triazinones

Metamitron, chemically known as 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, is a selective, systemic herbicide widely used for the control of grass and broad-leaved weeds, particularly in sugar beet (Beta vulgaris) cultivation.[1] Its efficacy and selectivity have made it a valuable tool in agriculture for decades.

This compound is the desamino derivative of Metamitron, meaning it lacks the amino group at the 4-position of the triazine ring.[2] It is a primary and significant environmental transformation product of Metamitron.[2][3] Understanding the biological activity of this metabolite is crucial for a comprehensive assessment of Metamitron's overall environmental impact and herbicidal characteristics.

FeatureThis compoundMetamitron
Synonyms Desaminometamitron, Metamitron-desamino4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, Goltix
CAS Number 36993-94-9[4]41394-05-2
Molecular Formula C₁₀H₉N₃O[5]C₁₀H₁₀N₄O
Molecular Weight 187.20 g/mol [2]202.22 g/mol
Primary Role Metabolite/Degradation Product of Metamitron[2]Selective Herbicide[1]

Mechanism of Action: A Shared Target in Photosynthesis

Both Metamitron and, by extension, its desamino derivative, belong to the Herbicide Resistance Action Committee (HRAC) Group 5, which are inhibitors of Photosystem II (PSII) in plants.[1] Their primary mode of action is the disruption of the photosynthetic electron transport chain.

These compounds bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[6][7] This binding occurs at the QB binding niche, where they competitively inhibit the binding of plastoquinone, the native electron acceptor.[8] The interruption of electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) leads to a blockage in the production of ATP and NADPH, which are essential for carbon fixation.[8] This ultimately results in the inhibition of photosynthesis, leading to chlorosis, necrosis, and the death of susceptible plants.[7]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB_site QB Binding Site (D1 Protein) QA->QB_site PQ_pool Plastoquinone Pool QB_site->PQ_pool Light Light Energy Light->P680 Excitation Inhibitor Metamitron or 3-methyl-6-phenyl- 1,2,4-triazin-5(4H)-one Inhibitor->QB_site Binding & Inhibition

Figure 1. Mechanism of Photosystem II Inhibition.

Comparative Herbicidal Efficacy: Insights from Experimental Data

Direct comparative studies on the herbicidal efficacy of this compound and Metamitron are limited in publicly available literature. However, extensive data exists for Metamitron, and some studies on its degradation and metabolite activity provide valuable insights.

Metamitron Efficacy

Metamitron is highly effective against a range of broadleaf weeds, with Chenopodium album (common lambsquarters) being a particularly sensitive species.[9][10] Its efficacy is influenced by factors such as weed growth stage, soil moisture, and application rate.[9]

Table 1: Efficacy of Metamitron on Chenopodium album

Application Rate (% of standard)Efficacy (% fresh matter reduction)Reference
<10%High efficacy observed[9]
~4.08%ED₅₀ (Effective Dose for 50% reduction)[9]
<20%>90% efficacy[9]

Studies have shown that while most C. album populations are sensitive to Metamitron, some biotypes have developed resistance, often due to a mutation at the D1 protein binding site.[3][10]

Herbicidal Activity of this compound (Desaminometamitron)

As a major metabolite, the herbicidal activity of desaminometamitron is a key factor in the overall performance and environmental impact of Metamitron applications. While specific weed control data is scarce, a study on the fruit thinning effects in apples provides a comparative insight into its biological activity. In this study, desamino-metamitron was evaluated alongside Metamitron.[11] While the primary endpoint was not weed control, the study demonstrated that desamino-metamitron does possess biological activity, though its effects on photosynthesis and subsequent fruit abscission were less pronounced than those of the parent compound, Metamitron.[11] This suggests that the amino group at the 4-position is important for the full herbicidal potency of Metamitron.

Crop Selectivity: The Case of Sugar Beets

Metamitron's value as a herbicide is largely due to its high selectivity in sugar beets.[1] This selectivity is attributed to the ability of sugar beet plants to rapidly metabolize Metamitron into non-phytotoxic compounds. The primary metabolic pathway is deamination, leading to the formation of this compound.

Given that this compound is the product of detoxification in sugar beets and appears to have lower intrinsic biological activity than Metamitron, its presence is a key factor in the crop's tolerance.

Toxicological and Environmental Profiles: A Comparative Overview

The toxicological and environmental fate of a herbicide and its metabolites are critical for risk assessment.

Toxicological Profile

Metamitron: Metamitron is reported to have moderate acute oral and inhalation toxicity in mammals.[1] It is also considered an endocrine disruptor and may be a thyroid toxicant.[1] The liver is a primary target organ in subchronic and chronic toxicity studies in rats, mice, and dogs.[12]

This compound (Desaminometamitron): Specific toxicological data for desaminometamitron is less comprehensive. However, as part of the regulatory assessment of Metamitron, its metabolites are also evaluated. One assessment noted that desamino-metamitron was examined in a bacterial reverse mutation assay and an in vitro mammalian gene mutation assay.[12] The overall concern for the mutagenicity of Metamitron and its metabolites was reported to be low.[12]

Environmental Fate

Metamitron: Metamitron is subject to degradation in the environment through various pathways, including photolysis, hydrolysis, and microbial degradation.[9][13] Its persistence can be moderate in some soil and aquatic systems.[1] The major degradation product in soil is desamino-metamitron.[1]

This compound (Desaminometamitron): As a primary metabolite, the environmental presence of desaminometamitron is directly linked to the use of Metamitron. Its own persistence and mobility are important factors in the overall environmental risk assessment. The formation of non-extractable residues is a significant dissipation pathway for Metamitron, which involves its degradation products.[3]

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following established protocols are recommended.

Herbicide Efficacy and Selectivity Testing (Whole-Plant Bioassay)

This protocol is designed to assess the herbicidal efficacy on target weed species and the selectivity in a desired crop under controlled greenhouse conditions.

Herbicide_Efficacy_Workflow start Start: Seed Germination (Weed and Crop Species) transplanting Transplanting to Pots (Uniform Growth Stage) start->transplanting acclimatization Acclimatization in Greenhouse transplanting->acclimatization treatment_prep Herbicide Treatment Preparation (Serial Dilutions of Both Compounds) acclimatization->treatment_prep application Herbicide Application (Foliar Spray) treatment_prep->application incubation Incubation under Controlled Greenhouse Conditions application->incubation data_collection Data Collection (Visual Injury, Biomass, etc.) incubation->data_collection analysis Data Analysis (Dose-Response Curves, ED₅₀ Calculation) data_collection->analysis end End: Comparative Efficacy and Selectivity Assessment analysis->end

Figure 2. Workflow for Herbicide Efficacy and Selectivity Testing.

Step-by-Step Methodology:

  • Plant Material: Grow target weed species (e.g., Chenopodium album) and the crop of interest (e.g., Beta vulgaris) from seed in a suitable growing medium.

  • Experimental Design: Once plants reach a consistent growth stage (e.g., 2-4 true leaves), transplant individual seedlings into pots. Arrange the pots in a randomized complete block design in a greenhouse.

  • Treatment Preparation: Prepare stock solutions of this compound and Metamitron. Perform serial dilutions to create a range of concentrations to be tested. Include an untreated control.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death). At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Analyze the data to determine the dose-response relationship for each compound on each plant species. Calculate the ED₅₀ (the dose required to cause a 50% reduction in plant growth) to quantify and compare the herbicidal potency.

Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This in vitro assay measures the inhibition of Photosystem II activity, providing a direct assessment of the compounds' mechanism of action.

Step-by-Step Methodology:

  • Thylakoid Isolation: Isolate thylakoid membranes from fresh leaf tissue (e.g., spinach) using standard biochemical procedures.

  • Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated thylakoids spectrophotometrically.

  • Treatment Incubation: Incubate the thylakoid suspension with various concentrations of this compound and Metamitron in the dark.

  • Fluorescence Measurement: Measure chlorophyll fluorescence using a pulse-amplitude-modulated (PAM) fluorometer. The parameter Fv/Fm (maximum quantum yield of PSII) is a sensitive indicator of PSII inhibition.

  • Data Analysis: Calculate the percentage of inhibition of Fv/Fm for each herbicide concentration relative to an untreated control. Determine the IC₅₀ (the concentration required to cause 50% inhibition) for each compound.

Conclusion

Metamitron is a well-characterized and effective selective herbicide with a clear mechanism of action as a Photosystem II inhibitor. Its primary metabolite, this compound, is a product of its detoxification in tolerant plants like sugar beet and a result of environmental degradation.

While direct comparative herbicidal efficacy data is limited, available evidence suggests that this compound possesses biological activity but is likely less potent than its parent compound, Metamitron. The absence of the 4-amino group appears to reduce its inhibitory effect on Photosystem II. From a crop safety perspective, the rapid conversion of Metamitron to this less active metabolite is a key factor in its selectivity.

For researchers in drug development and agrochemical design, the structure-activity relationship between these two molecules provides valuable insights. The modulation of the substituent at the 4-position of the 1,2,4-triazin-5(4H)-one ring system is a critical determinant of biological activity. Further quantitative structure-activity relationship (QSAR) studies on a broader range of derivatives could elucidate the optimal substitutions for maximizing herbicidal potency while maintaining desirable selectivity and environmental profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper disposal is a critical, final step that ensures the safety of personnel, protects our environment, and maintains regulatory compliance. This guide provides a detailed protocol for the safe disposal of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, grounding procedural steps in the principles of chemical safety and regulatory awareness.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under SARA Title III, a commitment to best practices in laboratory safety mandates a cautious and systematic approach. The guidance herein is designed to establish a self-validating system of protocols that prioritizes safety above minimum regulatory requirements.

Hazard Assessment and Risk Mitigation

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount.

  • Physical Hazards: The compound is a combustible solid. When finely distributed, as is common with powdered laboratory reagents, there is a potential for dust explosion. Therefore, handling procedures should aim to minimize dust generation.

  • Health Hazards: According to the supplier SDS, this specific compound is not classified as a hazardous substance. However, many triazine derivatives can exhibit varying levels of toxicity.[1] In the absence of comprehensive toxicological data for every novel compound, treating it with a degree of caution is a cornerstone of good laboratory practice.

  • Environmental Hazards: The SDS does not list specific long-term environmental hazards. However, responsible disposal requires preventing the entry of any synthetic chemical into drains or waterways.

A robust PPE protocol is your first and most critical line of defense. The following table outlines the required PPE for handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection A standard lab coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.[2]Minimizes the risk of inhaling fine dust particles, which is a primary precaution noted in the SDS. All weighing and transfer operations should be performed in a chemical fume hood.
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to adhere to all national and local regulations, which typically involves collection by a licensed hazardous waste management service. Never mix this waste with other materials.

Step 1: Waste Classification

  • Although not federally regulated as a hazardous good for transport, it should be managed as a Non-Hazardous Chemical Waste stream unless institutional or local policies require otherwise. Always defer to your institution's Environmental Health & Safety (EHS) department for specific classification.

Step 2: Waste Segregation and Collection

  • Primary Container: Use the original container whenever possible. If not feasible, use a dedicated, clearly labeled, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical.

  • Labeling: The waste container label must be filled out completely and accurately. Include:

    • The full chemical name: "this compound"

    • CAS Number: 28099-22-1

    • The words "Non-Hazardous Waste for Disposal"

    • An indication of the quantity (solid or solution)

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, pipette tips, or contaminated gloves, should be collected in the same waste container.

Step 3: Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from general lab traffic and incompatible materials.[3]

  • Secondary Containment: Place the primary waste container inside a larger, chemically-resistant secondary containment bin or tray.[3] This prevents the spread of material in the event of a leak.

  • Container Status: The waste container must remain closed at all times, except when you are actively adding waste.[3]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is nearly full (do not exceed 90% capacity) or has been stored for the maximum time allowed by your institution, contact your EHS department to request a waste pickup.[3]

  • Professional Disposal: The waste will be handled by a licensed and approved waste disposal contractor who will manage its final disposition, likely through incineration at a permitted facility. This is the standard and recommended practice for most laboratory chemical waste.[3][4]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab and contact your institution's EHS emergency line.

  • Control and Contain: For minor spills of the solid material, prevent further dispersal. Avoid sweeping with a dry broom, as this can generate dust.[2]

  • Cleanup:

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • Carefully scoop the material and place it into your designated hazardous waste container.[2]

    • Clean the affected area thoroughly with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Segregation & Collection cluster_storage Phase 3: Storage & Pickup start Start: Need to Dispose of This compound assess Consult SDS & Institutional Policy (Is it Hazardous Waste?) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Always err on the side of caution container Select Labeled, Dedicated Waste Container ppe->container collect_solid Transfer Solid Waste & Contaminated Items container->collect_solid collect_solution Transfer Aqueous Waste (if applicable) container->collect_solution seal Securely Seal Container When Not in Use collect_solid->seal collect_solution->seal store Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->store request Container Full or Time Limit Reached? Request EHS Pickup store->request request->store No ehs EHS Coordinates with Licensed Disposal Vendor request->ehs Yes complete End: Disposal Complete ehs->complete

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The information herein is extrapolated from safety data for analogous compounds and is intended to empower researchers with a comprehensive understanding of the necessary precautions. It is imperative to treat this compound with the caution afforded to chemicals with unknown toxicological profiles.

Hazard Assessment: Understanding the Risks

Given its chemical structure, 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is anticipated to share hazards common to other triazine derivatives. These may include irritation to the skin, eyes, and respiratory system.[1] The potential for systemic effects upon ingestion or inhalation cannot be disregarded, as the toxicological properties have not been fully investigated.[1] Therefore, a conservative approach to handling, minimizing all potential routes of exposure, is paramount.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1]

  • Unknown Systemic Effects: Due to the lack of specific toxicological data, chronic exposure or acute ingestion/inhalation could lead to unforeseen health consequences.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following recommendations are based on best practices for handling powdered or crystalline organic compounds with potential irritant properties.

Hand Protection

Chemical-resistant gloves are mandatory to prevent skin contact. Nitrile gloves are a suitable initial choice due to their broad chemical resistance. However, for prolonged handling or in the event of a spill, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection

Chemical safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and potential splashes.[1] For operations with a higher risk of splashing, such as when dissolving the compound in a solvent, the use of a face shield in conjunction with safety goggles is strongly recommended. Standard safety glasses do not offer sufficient protection.

Body Protection

A laboratory coat should be worn at all times to protect street clothing and prevent skin exposure. For tasks involving larger quantities of the compound or a significant risk of dust generation, a disposable chemical-resistant suit, such as those made of Tyvek®, offers enhanced protection.[2]

Respiratory Protection

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of airborne particles. If a fume hood is not available or if there is a risk of dust generation that cannot be adequately controlled, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for both routine handling and emergency situations is crucial for maintaining a safe laboratory environment.

Prudent Handling Practices
  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate mixing without generating aerosols.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where this chemical is handled.[3][4]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.

  • Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Waste Disposal

All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow: PPE Donning and Doffing

To ensure the effectiveness of your PPE, it is crucial to follow a standardized procedure for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if needed) f3->f4

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Summary of Key Safety Information

For quick reference, the table below summarizes the essential safety and logistical information for handling this compound.

Category Guidance
Primary Hazards Skin, eye, and respiratory irritant. Unknown systemic toxicity.
Eye Protection Chemical safety goggles (face shield for splash risk).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]
Body Protection Laboratory coat. Chemical-resistant suit for high exposure risk.[2]
Respiratory Protection Work in a fume hood. Use a NIOSH-approved respirator if needed.[1]
Handling Conduct in a well-ventilated area, preferably a fume hood.[1]
First Aid: Skin Flush with water for 15 minutes.[1]
First Aid: Eyes Flush with water for 15 minutes and seek medical attention.[1]
First Aid: Inhalation Move to fresh air and seek medical attention.[5]
First Aid: Ingestion Do not induce vomiting; drink water and seek medical attention.[1]
Disposal Dispose of as hazardous chemical waste according to regulations.[6]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment conducive to scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.